Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Description
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Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9O/c10-2-3(11)5(13)7(6(14)4(2)12)19-1-9(17,18)8(15)16/h8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQDEALNNYDUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396030 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89847-87-0 | |
| Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Fluorinated Ether
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, also identified by its CAS Number 89847-87-0, is a highly fluorinated aromatic ether.[1][2][3] This molecule merges the distinct chemical characteristics of a pentafluorophenyl group and a tetrafluoropropoxy chain, positioning it as a compound of significant interest in materials science, medicinal chemistry, and as a specialized solvent or intermediate. The dense fluorine substitution imparts properties such as high thermal stability, chemical inertness, and unique electronic characteristics. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected spectroscopic behavior, and safety considerations, grounded in the established principles of organofluorine chemistry.
The structure consists of a pentafluorinated benzene ring linked via an ether oxygen to a 2,2,3,3-tetrafluoropropyl group. The electron-withdrawing nature of the nine fluorine atoms profoundly influences the molecule's reactivity and physical properties. The pentafluorophenyl moiety is known for its susceptibility to nucleophilic aromatic substitution, a key feature in its chemical behavior.[4][5][6]
Physicochemical Properties
The physical characteristics of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are dictated by its high degree of fluorination, leading to a dense, thermally stable liquid. The available and predicted data are summarized below.
| Property | Value | Source |
| CAS Number | 89847-87-0 | [1] |
| Molecular Formula | C₉H₃F₉O | [1][2] |
| Molecular Weight | 298.11 g/mol | [1][2] |
| Boiling Point | 71-72 °C at 10 mmHg | [2] |
| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [2] |
| Appearance | Colorless liquid (Expected) | Inferred |
Synthesis Pathway: A Modified Williamson Ether Synthesis
The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is not explicitly detailed in readily available literature. However, a highly plausible and efficient route is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, which is a standard method for preparing aryl ethers.[6][7][8] This approach involves the reaction of hexafluorobenzene with the sodium salt of 2,2,3,3-tetrafluoropropanol.
The strong electron-withdrawing effect of the fluorine atoms on the hexafluorobenzene ring makes it highly susceptible to attack by nucleophiles like alkoxides.[4][6][9]
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a predictive methodology based on established procedures for the synthesis of similar pentafluorophenyl ethers.[6][10]
Materials:
-
2,2,3,3-Tetrafluoropropan-1-ol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Hexafluorobenzene (C₆F₆)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,3,3-tetrafluoropropan-1-ol in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium 2,2,3,3-tetrafluoropropoxide.
-
Nucleophilic Aromatic Substitution: Add hexafluorobenzene to the freshly prepared alkoxide solution. Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[11][12]
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most informative technique for characterizing this molecule. Nine distinct fluorine environments are expected, leading to a complex but interpretable spectrum. Chemical shifts are referenced to CFCl₃.
-
Pentafluorophenyl Group: Three signals are expected for the C₆F₅ group.
-
Ortho-fluorines (F-2, F-6): A triplet of doublets, typically found in the range of -140 to -150 ppm.
-
Para-fluorine (F-4): A triplet of triplets, appearing further downfield, around -155 to -165 ppm.
-
Meta-fluorines (F-3, F-5): A doublet of doublets (or a more complex multiplet), typically in the range of -160 to -170 ppm.
-
-
Tetrafluoropropoxy Group: Two distinct fluorine environments are present.
-
-OCH₂CF₂-: A triplet, expected in the range of -120 to -130 ppm, coupled to the adjacent -CF₂H group.
-
-CF₂H: A doublet of triplets, significantly shifted by the terminal hydrogen, likely in the range of -135 to -145 ppm. The large coupling to the hydrogen atom (²JFH) will be a characteristic feature.
-
¹H NMR Spectroscopy
The proton NMR spectrum will be simpler but equally diagnostic.
-
-OCH₂-: A triplet, coupled to the two adjacent fluorine atoms of the -CF₂- group. The chemical shift is expected to be in the range of 4.0-4.5 ppm.
-
-CF₂H: A triplet of triplets (or a doublet of triplets depending on the magnitude of the couplings), coupled to the adjacent -CF₂- group and the geminal fluorine atoms. This proton will appear at a significantly higher chemical shift, likely in the range of 5.8-6.5 ppm, due to the strong deshielding effect of the geminal fluorines.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺) at m/z 298. The fragmentation pattern will be characteristic of polyfluorinated compounds, with common losses of fluorine (F), trifluoromethyl (CF₃), and other fluorinated fragments.[5][10] Key expected fragments would include:
-
[M-H]⁺: m/z 297
-
[C₆F₅O]⁺: m/z 183
-
[C₆F₅]⁺: m/z 167
-
[C₃H₃F₄O]⁺: m/z 131
-
[C₂HF₄]⁺: m/z 101
Chemical Reactivity and Stability
The reactivity of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is dominated by the properties of the pentafluorophenyl ring.
-
Nucleophilic Aromatic Substitution (SNAr): The C₆F₅ group is highly activated towards nucleophilic attack. The ether oxygen is an ortho-, para-directing activating group in this context. Therefore, substitution of a fluorine atom, typically at the para-position (C-4), by strong nucleophiles (e.g., methoxide, ammonia, thiols) is the most probable reaction.[4][5]
-
Thermal Stability: Like many polyfluorinated ethers, this compound is expected to exhibit high thermal stability due to the strength of the C-F and C-O bonds.
-
Acid/Base Stability: The molecule is likely stable to a wide range of acidic conditions. However, strong bases under harsh conditions may cause cleavage of the ether linkage to yield pentafluorophenol.[10]
-
Reduction: The aromatic ring is resistant to reduction, but the C-F bonds can be cleaved under specific reductive conditions, for example, using reducing metals.
Sources
- 1. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]
- 2. BJOC - Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases [beilstein-journals.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, pentafluoro- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. azom.com [azom.com]
- 9. colorado.edu [colorado.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]
- 12. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis route for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
An In-Depth Technical Guide to the Synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Executive Summary: This guide provides a comprehensive and technically detailed methodology for the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, a highly fluorinated aryl ether. Such compounds are of significant interest to researchers in materials science and medicinal chemistry due to the unique properties conferred by their high fluorine content, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1][2] The synthesis route detailed herein is based on the robust and well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This document offers a step-by-step experimental protocol, mechanistic insights, safety considerations, and characterization data, designed for an audience of professional researchers and scientists.
Introduction and Strategic Overview
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (C₉H₃F₉O) is a specialized chemical entity featuring a pentafluorophenyl ring linked via an ether bond to a tetrafluoropropyl chain. The dense fluorine substitution on both the aromatic and aliphatic moieties imparts significant metabolic stability and unique lipophilicity, making it and similar polyfluorinated ethers valuable building blocks in the development of advanced polymers, dielectrics, and pharmaceutical agents.[1][3]
The primary synthetic challenge lies in the formation of the C(aryl)-O bond. The chosen strategy leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for functionalizing electron-deficient aromatic rings.[4] In this approach, the highly electron-withdrawing fluorine atoms on hexafluorobenzene render the aromatic ring susceptible to attack by strong nucleophiles.[5][6] The corresponding nucleophile is the 2,2,3,3-tetrafluoropropoxide anion, generated in situ from 2,2,3,3-tetrafluoro-1-propanol.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a two-stage mechanism: initial deprotonation of the alcohol followed by the SNAr reaction. This is conceptually related to the Williamson ether synthesis, but adapted for an unactivated (by traditional nitro or carbonyl groups) yet highly fluorinated aromatic substrate.[7][8]
Causality of the SNAr Pathway: The six fluorine atoms on the hexafluorobenzene ring exert a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bonds and significantly reduces the electron density of the π-system, making the ring carbons highly electrophilic and prone to attack by nucleophiles.[5] The reaction proceeds through a distinct addition-elimination sequence, which is a hallmark of the SNAr mechanism.
-
Nucleophilic Attack: The 2,2,3,3-tetrafluoropropoxide anion attacks one of the carbon atoms of the hexafluorobenzene ring. This step is typically the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻) as the leaving group, yielding the final ether product.
The overall mechanism is depicted below.
Caption: The SNAr mechanism for the synthesis of the target ether.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to stoichiometry, anhydrous conditions, and temperature control is critical for achieving high yield and purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Hexafluorobenzene | C₆F₆ | 186.06 | ≥99% | Sigma-Aldrich | Highly volatile, use in a fume hood. |
| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 132.06 | ≥98% | Oakwood Chemical | Corrosive, handle with care.[9] |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% disp. in mineral oil | Acros Organics | Flammable solid, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | For extraction. |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | Lab Prepared | For washing. |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | VWR | For drying. |
Synthesis Workflow Diagram
The overall experimental process is outlined in the following workflow.
Sources
- 1. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. francis-press.com [francis-press.com]
- 9. 2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic data for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. In the absence of direct experimental spectra for this specific molecule, this document synthesizes data from analogous compounds to offer a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development who may be working with this or structurally related fluorinated compounds. We will delve into the rationale behind the predicted spectral features, offering insights grounded in established principles of spectroscopic interpretation.
Introduction
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether. The presence of both a pentafluorophenyl group and a tetrafluoropropoxy chain imparts unique physicochemical properties, making it a molecule of interest in various fields, including materials science and as a potential building block in medicinal chemistry. The high degree of fluorination can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, properties of paramount importance in drug design.
Accurate characterization of such molecules is crucial, and spectroscopic methods are the cornerstone of this process. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, IR, and MS data for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. The predictions are based on a thorough review of spectroscopic data for structurally similar compounds, namely pentafluorophenyl ethers and ethers of 2,2,3,3-tetrafluoropropan-1-ol.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
For clarity in the following discussion, the atoms in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are numbered as follows:
Caption: Molecular structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the protons on the propoxy chain.
Table 1: Predicted ¹H NMR Data
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H on C8 | 4.5 - 4.8 | Triplet (t) | ³JHF ≈ 12-15 Hz |
| H on C10 | 6.0 - 6.5 | Triplet of Triplets (tt) | ²JHF ≈ 50-55 Hz, ³JHF ≈ 4-6 Hz |
Rationale:
-
The methylene protons on C8 are adjacent to an oxygen atom and a difluoromethylene group (C9), which deshields them, leading to a downfield shift. The signal is expected to be a triplet due to coupling with the two fluorine atoms on C9.
-
The methine proton on C10 is strongly deshielded by the two geminal fluorine atoms and the adjacent difluoromethylene group, resulting in a significant downfield shift. It will appear as a triplet of triplets due to the large geminal coupling to the two fluorines on C10 and the smaller vicinal coupling to the two fluorines on C9.
The ¹³C NMR spectrum will show signals for all nine carbon atoms, with characteristic shifts influenced by the attached fluorine atoms and the ether linkage. Due to C-F coupling, many of the signals will appear as multiplets in a proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C1 | 145 - 150 | Multiplet |
| C2, C6 | 136 - 140 | Doublet of Multiplets (dm) |
| C3, C5 | 139 - 143 | Doublet of Multiplets (dm) |
| C4 | 137 - 141 | Triplet of Multiplets (tm) |
| C8 | 65 - 70 | Triplet (t) |
| C9 | 115 - 120 | Triplet of Triplets (tt) |
| C10 | 108 - 113 | Triplet of Triplets (tt) |
Rationale:
-
The carbons of the pentafluorophenyl ring (C1-C6) will resonate in the aromatic region, with their chemical shifts and multiplicities dictated by one-bond and two-bond C-F coupling.
-
The carbon attached to the oxygen (C1) will be the most downfield of the aromatic carbons.
-
The methylene carbon C8, attached to the oxygen, will be in the typical range for an ether but will be split into a triplet by the two adjacent fluorine atoms on C9.
-
The highly fluorinated carbons C9 and C10 will be significantly shielded and show complex splitting patterns due to coupling with multiple fluorine atoms.
¹⁹F NMR is a highly sensitive technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[1][2]
Table 3: Predicted ¹⁹F NMR Data
| Position | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| F on C2, C6 (ortho) | -150 to -155 | Multiplet |
| F on C4 (para) | -160 to -165 | Triplet (t) |
| F on C3, C5 (meta) | -163 to -168 | Multiplet |
| F on C9 | -120 to -125 | Multiplet |
| F on C10 | -135 to -140 | Doublet of Triplets (dt) |
Rationale:
-
The fluorine atoms on the pentafluorophenyl ring will show three distinct signals with a 2:1:2 integration ratio for the ortho, para, and meta fluorines, respectively. The ortho fluorines are typically the most deshielded.[3]
-
The fluorine atoms on the tetrafluoropropoxy chain will give two signals. The CF₂ group at C9 will be a multiplet due to coupling with the fluorines at C10 and the protons at C8. The CF₂H group at C10 will be a doublet of triplets due to the large geminal coupling to the C10 proton and the smaller vicinal coupling to the C9 fluorines.
Caption: A generalized workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the C-F and C-O bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 2980 - 2850 | Weak-Medium | Aliphatic C-H Stretch (CH₂) |
| 1650, 1520 | Strong | C=C Stretch (pentafluorophenyl ring) |
| 1250 - 1000 | Very Strong | C-F Stretch (multiple bands) |
| 1150 - 1085 | Strong | C-O-C Asymmetric Stretch (Aryl-Alkyl Ether)[4] |
Rationale:
-
The most prominent features will be the very strong and complex series of bands in the 1250-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations in polyfluorinated compounds.
-
The presence of the pentafluorophenyl ring will give rise to characteristic aromatic C=C stretching bands around 1650 and 1520 cm⁻¹.
-
A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected in the 1150-1085 cm⁻¹ region.[4]
Caption: A generalized workflow for IR data acquisition.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely lead to extensive fragmentation due to the high energy of the ionization process. The molecular ion peak may be of low abundance or absent.
Table 5: Predicted Key Mass Spectral Fragments
| m/z | Predicted Fragment Ion |
| 298 | [M]⁺ (Molecular Ion) |
| 183 | [C₆F₅O]⁺ |
| 167 | [C₆F₅]⁺ |
| 115 | [C₃H₃F₄]⁺ |
| 113 | [C₃HF₄O]⁺ |
| 101 | [C₂HF₄]⁺ |
| 69 | [CF₃]⁺ |
Rationale:
-
The molecular ion at m/z 298 is expected, though it may be weak.
-
A common fragmentation pathway for ethers is cleavage of the C-O bond.[5] This would lead to the formation of the [C₆F₅O]⁺ ion at m/z 183.
-
Further fragmentation of the [C₆F₅O]⁺ ion by loss of CO would give the [C₆F₅]⁺ ion at m/z 167.
-
Cleavage of the C-C bonds in the tetrafluoropropoxy chain will also occur. For instance, cleavage of the C8-C9 bond can lead to the [C₃H₃F₄]⁺ fragment at m/z 115.
-
Alpha-cleavage, common in ethers, involving the C8-H bond, could lead to a fragment at m/z 297.
-
The presence of multiple fluorine atoms will also lead to characteristic fragments such as [CF₃]⁺ at m/z 69 and [C₂HF₄]⁺ at m/z 101.
Sources
A Technical Guide to the Molecular Structure and Conformation of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Abstract
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (C₉H₃F₉O) represents a class of highly fluorinated aromatic ethers with significant potential in materials science, advanced electronics, and as specialized solvents. The extensive fluorination on both the aromatic ring and the aliphatic side chain imparts unique physicochemical properties, including high thermal stability, chemical inertness, and specific solvation characteristics. A profound understanding of its three-dimensional molecular structure and conformational preferences is paramount for predicting its behavior and designing novel applications. This guide provides an in-depth analysis of the structural and conformational landscape of this molecule. We synthesize foundational chemical principles with established experimental and computational methodologies to offer a comprehensive overview for researchers, scientists, and professionals in drug development and materials science. While direct crystallographic or gas-phase diffraction data for this specific molecule is not publicly available, this guide establishes a robust theoretical framework and outlines the definitive protocols required for its empirical determination.
Molecular Identity and Physicochemical Properties
The subject of this guide is the ether composed of a pentafluorophenyl group linked to a 2,2,3,3-tetrafluoropropyl group. Its fundamental identifiers and known properties are summarized below.
| Property | Value | Reference |
| Systematic Name | 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene | [1][2] |
| CAS Number | 89847-87-0 | [1] |
| Molecular Formula | C₉H₃F₉O | [1][2] |
| Molecular Weight | 298.11 g/mol | [1] |
| Boiling Point | 71-72°C (at 10 mm Hg) | [1][3] |
| Predicted Density | 1.571 ± 0.06 g/cm³ | [1][3] |
Theoretical Framework for Structural Analysis
The conformation of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is primarily dictated by the rotational freedom around three key single bonds. The interplay of steric hindrance, intramolecular electrostatic interactions (dipole-dipole), and stereoelectronic effects governs the potential energy surface and the preferred spatial arrangement of the molecule.
-
τ₁: C(aryl)−O Bond Rotation: This torsion defines the orientation of the entire tetrafluoropropoxy chain relative to the plane of the pentafluorophenyl ring. The conformation is a balance between the steric repulsion of the chain with the ortho-fluorine atoms of the ring and the electronic conjugation of the oxygen lone pairs with the aromatic π-system. The strong electron-withdrawing nature of the C₆F₅ group significantly influences this interaction compared to non-fluorinated analogues like anisole.
-
τ₂: O−C(alkyl) Bond Rotation: Rotation around this bond determines the position of the fluorinated alkyl chain relative to the C₆F₅-O plane.
-
τ₃: C−C Bond Rotation: The conformation of the propyl chain itself, defined by rotation around the C₂-C₃ bond, is heavily influenced by the bulky and electronegative fluorine substituents, leading to distinct gauche and anti conformers.
The presence of numerous C-F bonds introduces complex stereoelectronic effects, such as hyperconjugation and the gauche effect, which can stabilize conformations that would be disfavored based on sterics alone.[4] Computational chemistry is an indispensable tool for mapping these intricate interactions.[5][6]
Caption: Key rotatable bonds determining the molecule's conformation.
Methodologies for Structural Elucidation
Determining the precise three-dimensional structure of a molecule requires a combination of computational and experimental techniques. Each method provides unique insights into the molecule's conformation in a specific state (gas, liquid, or solid).
Computational Modeling: An In Silico Foundation
Computational chemistry, particularly Density Functional Theory (DFT), is the primary tool for predicting molecular structures and relative energies of different conformers.[6] It allows for a systematic exploration of the potential energy surface to identify stable isomers.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Construct a 3D model of the molecule using standard bond lengths and angles.
-
Conformational Search: Perform a systematic or stochastic search by rotating the key torsional angles (τ₁, τ₂, τ₃) to generate a wide range of possible starting conformations.
-
Geometry Optimization: Subject each unique conformer to geometry optimization using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy structure for each starting point.
-
Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (enthalpy, Gibbs free energy).
-
Analysis: Compare the final energies of all stable conformers to determine the global minimum and the relative populations of other low-energy conformers at a given temperature.
Caption: Workflow for computational conformational analysis using DFT.
Gas-Phase Structure: Gas Electron Diffraction (GED)
GED is the definitive experimental technique for determining the geometric structure of free molecules, devoid of intermolecular forces present in condensed phases.[7] The experiment involves scattering a high-energy electron beam off a gaseous sample and analyzing the resulting diffraction pattern to deduce internuclear distances.
Experimental Protocol: Gas Electron Diffraction
-
Sample Volatilization: The compound is heated under vacuum to produce a steady stream of gaseous molecules, which is effused through a fine nozzle.[7]
-
Electron Scattering: A monochromatic beam of high-energy electrons intersects the gas stream, and the scattered electrons are detected.[7]
-
Data Acquisition: The diffraction pattern, consisting of concentric rings, is recorded. A rotating sector is often used to compensate for the steep decline in scattering intensity with angle.
-
Data Reduction: The recorded pattern is converted into a molecular scattering curve.
-
Structure Refinement: A theoretical scattering curve is calculated from a parameterized molecular model (bond lengths, angles, torsions). The model parameters are then refined by a least-squares fit to the experimental data, often guided by constraints from computational calculations.
Caption: Generalized workflow for molecular structure determination via GED.
Solid-State Structure: Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure as it exists in a crystalline lattice.[8] This method reveals not only the molecule's conformation but also its packing arrangement and intermolecular interactions in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the compound, typically through slow evaporation from a suitable solvent.
-
Diffraction Experiment: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the intensities and positions of thousands of diffracted X-ray reflections are measured.[8]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell. The positions of the atoms are determined from the peaks in this map.
-
Structure Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data to produce a final, highly precise molecular model.
Predicted Molecular Structure and Conformation
Based on established principles of conformational analysis and data from analogous fluorinated molecules, we can predict the key structural features of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Orientation of the Propoxy Group (τ₁)
The C₆F₅-O-C₁ fragment is expected to be non-planar. While conjugation favors a planar arrangement, the severe steric repulsion between the CH₂ group and the ortho-fluorine atom on the aromatic ring will force the O-C₁ bond out of the ring plane. The equilibrium torsional angle (C₆-C₁-O-C₂) will likely be around 60-90 degrees, minimizing steric clash while retaining some degree of electronic interaction.
Conformation of the Tetrafluoropropyl Chain (τ₃)
The C₂-C₃ bond in the -CH₂-CF₂-CF₂H moiety will exhibit a strong preference for a specific conformation. The large size of the CF₂H group and the C₆F₅OCH₂- group will lead to a staggered arrangement. An anti-periplanar conformation, where the H-C₃ bond is oriented away from the C₁-C₂ bond, is predicted to be the most stable conformer to minimize steric and dipolar repulsions between the highly fluorinated ends of the chain.
Predicted Structural Parameters
The following table summarizes expected bond lengths and angles based on typical values for similar chemical environments found in fluorinated aromatic and aliphatic compounds. These values serve as a robust starting point for experimental refinement or computational modeling.
| Parameter | Predicted Value | Rationale / Comparison |
| Bond Lengths (Å) | ||
| C(aryl)−F | ~1.33 Å | Typical for fluoroaromatic compounds. |
| C(aryl)−C(aryl) | ~1.39 Å | Standard aromatic C-C bond. |
| C(aryl)−O | ~1.37 Å | Shorter than aliphatic C-O due to sp² carbon and conjugation. |
| O−C(alkyl) | ~1.43 Å | Standard sp³ C-O single bond. |
| C(alkyl)−C(alkyl) | ~1.52 Å | Slightly shorter than standard C-C due to fluorine substitution. |
| C(alkyl)−F | ~1.35 Å | Typical for fluoroalkanes. |
| C(alkyl)−H | ~1.10 Å | Standard C-H bond length. |
| **Bond Angles (°) ** | ||
| C(aryl)−O−C(alkyl) | ~118° | Larger than tetrahedral due to steric repulsion between the bulky groups.[9] |
| O−C(alkyl)−C(alkyl) | ~110° | Close to tetrahedral, slightly distorted by bulky substituents. |
| F−C(alkyl)−F | ~107° | Slightly compressed from ideal tetrahedral angle. |
Conclusion and Future Outlook
The molecular structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is governed by a complex balance of steric, electronic, and dipolar forces. Theoretical analysis predicts a non-planar orientation of the ether linkage relative to the aromatic ring and a predominantly anti conformation for the fluorinated alkyl chain. While these predictions provide a solid foundation, definitive structural elucidation requires empirical validation through gas electron diffraction for the gas phase and single-crystal X-ray crystallography for the solid state. A precise understanding of this molecule's 3D structure and conformational dynamics is a critical prerequisite for its rational application in high-performance materials, as a stable medium for electrochemical systems, or as a building block in fluorinated pharmaceuticals, where molecular shape is key to biological activity.
References
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- Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electro. arXiv.
- Synthesis and electrochemical properties of partially fluorinated ether solvents for lithium–sulfur battery electrolytes. ResearchGate.
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- PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE. ChemicalBook.
- Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity, C9H3F9O, 10 grams.
- Electron Diffraction by Gases. Semantic Scholar.
- Electron Diffraction by Gases. R Discovery.
- PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE. ChemicalBook.
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- Easy chairs: The conformational preferences of polyfluorocyclohexanes. ResearchGate.
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A Technical Guide to the Thermal Stability and Decomposition of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, with the chemical formula C₆F₅OCH₂(CF₂)₂H, is a highly fluorinated aromatic ether. Its structure combines the chemically robust pentafluorophenyl group with a short-chain tetrafluoropropoxy moiety. While specific applications for this compound are not widely documented, its structural motifs suggest potential utility as a stable solvent, a dielectric fluid, a heat transfer agent, or an intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and materials science sectors. The high degree of fluorination imparts properties such as chemical inertness, thermal stability, and unique solubility characteristics.
This technical guide provides an in-depth analysis of the predicted thermal stability and decomposition pathways of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from studies on structurally related compounds, including hexafluorobenzene, perfluorinated ethers, and fluorinated alcohols. The insights and protocols herein are intended to provide a robust framework for researchers handling this or similar compounds at elevated temperatures.
Predicted Thermal Stability
The thermal stability of a molecule is dictated by the energy required to break its weakest chemical bond. In Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, the key bonds to consider are the C-F bonds of the aromatic ring, the aryl C-O ether bond, the alkyl C-O ether bond, the C-C bonds within the fluoroalkyl chain, and the C-H bond.
Generally, C-F bonds are exceptionally strong, lending high thermal stability to perfluorinated compounds. The pentafluorophenyl group is stable, with the pyrolysis of hexafluorobenzene requiring temperatures above 300°C and often much higher (700-850°C) to induce significant decomposition.[1][2] However, the presence of the alkoxy side chain introduces weaker points in the molecule.
Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that decomposition can initiate at temperatures as low as 150-200°C.[3][4] The crucial step in the degradation of these compounds is often the cleavage of a C-O ether bond.[3] The bond dissociation energy of a C-O bond in a typical ether is around 335 kJ/mol, which is considerably lower than that of aromatic C-F bonds (over 500 kJ/mol) and even aliphatic C-F bonds (around 485 kJ/mol).[5][6]
Furthermore, the related alcohol, 2,2,3,3-tetrafluoro-1-propanol, is reported to have a decomposition temperature of approximately 300°C.[7] Given these points, it is reasonable to predict that the thermal decomposition of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene will be initiated by the scission of the ether linkage or a C-C bond in the side chain, rather than the disruption of the highly stable pentafluorophenyl ring. The onset of decomposition is likely to occur in the range of 250-350°C, a temperature regime significantly lower than that required for the pyrolysis of hexafluorobenzene itself.
Proposed Decomposition Pathways
The thermal decomposition of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is anticipated to proceed via a free-radical chain mechanism. The initiation step will involve the homolytic cleavage of the weakest bond. The two most probable initial fragmentation points are the aryl C-O bond and the alkyl C-O bond.
-
Pathway A: Aryl C-O Bond Cleavage: This pathway involves the breaking of the bond between the pentafluorophenyl ring and the ether oxygen, yielding a pentafluorophenyl radical and a 2,2,3,3-tetrafluoropropoxy radical.
-
C₆F₅-OCH₂(CF₂)₂H → C₆F₅• + •OCH₂(CF₂)₂H
-
-
Pathway B: Alkyl C-O Bond Cleavage: This pathway involves the scission of the bond between the ether oxygen and the methylene group of the side chain, resulting in a pentafluorophenoxy radical and a 2,2,3,3-tetrafluoropropyl radical.
-
C₆F₅O-CH₂(CF₂)₂H → C₆F₅O• + •CH₂(CF₂)₂H
-
The relative prevalence of these pathways will depend on the precise bond dissociation energies, which are influenced by the electron-withdrawing nature of the adjacent fluorinated groups. Following initiation, the resulting highly reactive radicals will undergo a cascade of secondary reactions, including hydrogen abstraction, β-scission, and recombination.
For instance, the 2,2,3,3-tetrafluoropropoxy radical from Pathway A could undergo β-scission to yield formaldehyde and a 1,1,2,2-tetrafluoroethyl radical. The pentafluorophenyl radical could abstract hydrogen to form pentafluorobenzene or combine with another radical. At very high temperatures, fragmentation of the aromatic ring itself may occur, though this is less likely to be an initial step.[1]
Visualization of Proposed Decomposition Initiation
Caption: Initial fragmentation steps in the thermal decomposition of the title compound.
Anticipated Decomposition Products
Based on the proposed radical pathways and the known decomposition products of related compounds, a complex mixture of smaller fluorinated and non-fluorinated molecules is expected. The exact composition will be highly dependent on the temperature, pressure, and atmosphere (inert or oxidative).
Primary Products:
-
Pentafluorobenzene (C₆F₅H)
-
Pentafluorophenol (C₆F₅OH)
-
2,2,3,3-Tetrafluoro-1-propanol (CHF₂CF₂CH₂OH)
-
Formaldehyde (CH₂O)
Secondary and Minor Products:
-
Carbon monoxide (CO) and carbon dioxide (CO₂)
-
Hydrogen fluoride (HF)[8]
-
Smaller perfluoroalkanes and hydrofluoroalkanes (e.g., tetrafluoroethylene, difluoromethane)
-
Higher molecular weight products from radical recombination, such as decafluorobiphenyl (C₁₂F₁₀)
Experimental Protocol for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, a combination of thermoanalytical and spectroscopic techniques is required. This protocol outlines a self-validating workflow.
Objective: To determine the onset decomposition temperature, kinetic parameters, and identify the evolved gaseous products.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR).
-
Differential Scanning Calorimeter (DSC).
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity (≥98%) to avoid interference from impurities.
-
Accurately weigh 5-10 mg of the liquid sample into a ceramic or platinum TGA crucible.
-
-
Thermogravimetric Analysis (TGA):
-
Rationale: TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures.
-
Procedure:
-
Place the crucible in the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of ~800°C.
-
Employ a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.
-
Record the mass loss versus temperature curve (thermogram). The onset temperature of decomposition is determined from the initial significant mass loss.
-
-
-
Evolved Gas Analysis (EGA) via TGA-MS/FTIR:
-
Rationale: Coupling the TGA exhaust to a spectrometer allows for the real-time identification of gaseous decomposition products.
-
Procedure:
-
During the TGA run, continuously transfer the evolved gases from the TGA furnace to the MS or FTIR spectrometer via a heated transfer line (~200-250°C to prevent condensation).
-
For MS, monitor a range of m/z values to detect expected fragments.
-
For FTIR, continuously collect infrared spectra of the evolved gas stream.
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Rationale: DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of thermal events like melting, boiling, and decomposition (exothermic or endothermic).
-
Procedure:
-
Seal a small amount of the sample (2-5 mg) in a hermetic aluminum or gold-plated steel pan (for higher temperatures).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample under the same inert atmosphere and heating rate (10°C/min) as the TGA experiment.
-
Record the heat flow versus temperature. An endotherm will indicate boiling, while a sharp exotherm or a complex series of peaks concurrent with decomposition in the TGA will indicate the energetic nature of the decomposition.
-
-
Experimental Workflow Diagram
Caption: Workflow for the comprehensive thermal analysis of the target compound.
Predicted Thermal Properties Summary
The following table summarizes the predicted and known properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and its constituent parts. Values for the target compound are predictive and should be confirmed experimentally.
| Property | Predicted/Known Value | Source/Justification |
| Molecular Formula | C₉H₃F₉O | - |
| Molecular Weight | 298.11 g/mol | - |
| Boiling Point | ~150-170°C | Estimated based on structurally similar polyfluorinated ethers. |
| Onset of Decomposition (Tonset) | 250 - 350°C (in N₂) | Extrapolated from data on PFECAs[3][4] and fluorinated alcohols.[7] |
| Primary Decomposition Mechanism | Free-radical chain reaction | Common for pyrolysis of organic compounds, especially ethers.[1] |
| Weakest Bond(s) | C-O (Ether Linkage) | Lower bond dissociation energy compared to C-F bonds.[5][6] |
| Decomposition Energetics | Likely exothermic | Decomposition of many energetic materials is exothermic. |
Conclusion
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is predicted to possess moderate to high thermal stability, with decomposition likely initiating in the 250-350°C range via cleavage of its ether linkage. The highly stable pentafluorophenyl ring is expected to remain intact during the initial stages of thermal degradation. A comprehensive analysis using TGA-MS/FTIR and DSC is essential to validate these predictions and fully characterize the decomposition behavior and products. The protocols and predictive insights provided in this guide offer a foundational understanding for the safe handling and application of this and related polyfluoroalkoxybenzene compounds in high-temperature environments.
References
- Wall, L. A., & Antonucci, J. M. (1962). High-Temperature Reactions of Hexafluorobenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 457–463.
- Hellmann, M., Peters, E., Pummer, W. J., & Wall, L. A. (1957). Hexafluorobenzene from the Pyrolysis of Tribromofluoromethane. Journal of the American Chemical Society, 79(20), 5654–5656.
- Lin, S.-H., Chang, C.-Y., & Lai, C.-L. (2007). Decomposition of Aqueous 2,2,3,3-Tetra-Fluoro-Propanol by UV∕ O3 Process. Journal of Environmental Engineering, 133(10), 987-993.
- Xiao, X., et al. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS)
- Xiao, X., et al. (2020).
- Yao, Y., et al. (2022). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 56(7), 4203–4212.
- Wikipedia contributors. (2023). Hexafluorobenzene. Wikipedia, The Free Encyclopedia.
- Hellmann, M., et al. (1957). Hexafluorobenzene from the Pyrolysis of Tribromofluoromethane. Journal of the American Chemical Society, 79(20), 5654-5656.
- Royal Society of Chemistry. (2022). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification.
- Wikipedia contributors. (2023). Perfluoroether. Wikipedia, The Free Encyclopedia.
- Wall, L. A., & Antonucci, J. M. (1962). High-Temperature Reactions of Hexafluorobenzene. Journal of the American Chemical Society, 84(16), 3284-3287.
- Altarawneh, M., & Dlugogorski, B. Z. (2021). Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS). Open Research Newcastle.
- Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press.
- Wikipedia contributors. (2024). Bond-dissociation energy. Wikipedia, The Free Encyclopedia.
- Dixon, D. A. (2008). Bond dissociation energies in second-row compounds. The Journal of Physical Chemistry A, 112(23), 5215–5225.
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NIST. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]
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Wired Chemist. (n.d.). Common Bond Energies. Retrieved from [Link]
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Oakwood Chemical. (n.d.). Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity. Retrieved from [Link]
- Florin, R. E., & Wall, L. A. (1961). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 375–387.
- Zhang, X. (2020). Photocatalytic C−F Bond Activation of Fluoroarenes, gem‐Difluoroalkenes and Trifluoromethylarenes. Chemistry – An Asian Journal, 15(21), 3449-3461.
- Simmie, J. M. (2003). Thermal decomposition of perfluoropropene. International Journal of Chemical Kinetics, 35(9), 475-487.
- Birsa, M. L., et al. (2021). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry, 17, 1860-1872.
- Mezhenkova, T. V., et al. (2024). Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. Russian Journal of Organic Chemistry, 60(2), 272-280.
- Grib, A. (2018). Microwave Solventless Synthesis of Meso-Tetrakis (Pentafluorophenyl)Poprphyrin (TPPF20) and Tris(Pentafluorophenyl))Corrole. CUNY Academic Works.
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An In-depth Technical Guide to the Solubility of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in Organic Solvents
Introduction: Understanding the Unique Physicochemical Landscape of a Highly Fluorinated Aryl Ether
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aryl ether characterized by the presence of a pentafluorinated benzene ring and a tetrafluoropropoxy chain. This extensive fluorination imparts unique physicochemical properties that significantly influence its behavior in various solvent systems, a critical consideration for its application in research, particularly in drug development and materials science. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in organic solvents, offering a predictive framework and a detailed experimental protocol for its quantitative determination.
Structural and Physicochemical Properties
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene possesses the molecular formula C9H3F9O and a molecular weight of 298.11 g/mol .[4] Key physical properties include a boiling point of 71-72°C at 10 mmHg and a predicted density of 1.571 g/cm³.[4] The molecule's structure, featuring a highly electronegative perfluorinated aromatic ring and a fluorinated aliphatic ether chain, results in a unique electronic distribution and intermolecular interaction potential.
The high degree of fluorination leads to a molecule that is both hydrophobic and lipophobic, a characteristic of many highly fluorinated compounds.[5] This "fluorous" nature means that while it repels water, it also has limited affinity for hydrocarbon-based organic solvents. The solubility of such compounds is governed by a delicate balance of forces, including van der Waals interactions, dipole-dipole interactions, and the potential for weak hydrogen bonding.
Predictive Framework for Solubility in Organic Solvents
Key Factors Influencing Solubility:
-
Polarity: The polarity of the solvent plays a crucial role. While the C-F bond is highly polar, the symmetrical arrangement of fluorine atoms in the pentafluorophenyl group can lead to a relatively low overall molecular dipole moment. Solvents with some degree of polarity that can engage in dipole-dipole interactions without being overly hydrophilic are likely to be better solvents.
-
Fluorophilicity: Certain solvents, particularly those that are themselves fluorinated, exhibit a higher affinity for fluorinated solutes. This "fluorophilicity" arises from favorable interactions between the fluorinated segments of the solute and solvent molecules.
-
Dispersion Forces: Due to the high electron density of fluorine, London dispersion forces can be significant. Solvents with higher polarizability may enhance solubility through these interactions.
-
Hydrogen Bonding: The ether oxygen in pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can act as a weak hydrogen bond acceptor. Protic solvents capable of hydrogen bonding may exhibit some solubility, although the steric hindrance from the bulky fluorinated groups might limit this interaction.
Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Fluorinated Solvents (e.g., trifluorotoluene, perfluorohexane) | High | "Like dissolves like" principle applies strongly. Favorable interactions between fluorinated moieties.[6] |
| Ethers (e.g., diethyl ether, tetrahydrofuran) | Moderate | The ether functional group in the solvent can interact with the ether linkage and the fluorinated rings of the solute.[7] |
| Chlorinated Solvents (e.g., dichloromethane, chloroform) | Moderate to Low | These solvents have suitable polarity and can engage in dipole-dipole interactions. |
| Aromatic Hydrocarbons (e.g., toluene, benzene) | Low | While the aromatic ring of the solute might suggest some affinity, the high degree of fluorination reduces compatibility with non-fluorinated aromatics. Benzotrifluoride (BTF) is a notable exception, acting as a "hybrid" solvent capable of dissolving both fluorous and non-fluorous compounds.[6] |
| Ketones (e.g., acetone, methyl ethyl ketone) | Moderate to Low | The polar carbonyl group can interact with the solute, but the overall polarity and hydrogen bonding capability of the solvent will be determining factors. |
| Alcohols (e.g., methanol, ethanol, isopropanol) | Low | The strong hydrogen-bonding network of alcohols is not readily disrupted by the non-polar, fluorinated solute. |
| Alkanes (e.g., hexane, heptane) | Very Low | The non-polar, hydrocarbon nature of alkanes leads to poor interaction with the highly fluorinated and more polar solute. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
Given the absence of published data, a reliable experimental method is essential for researchers to determine the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in their specific solvents of interest. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8]
Methodology
1. Materials and Reagents:
- Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (high purity)
- Selected organic solvents (analytical grade or higher)
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (PTFE, 0.22 µm)
- Autosampler vials with PTFE-lined caps
- Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector
2. Experimental Procedure:
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene using the shake-flask method.
Implications for Drug Development and Research
A thorough understanding of the solubility of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is paramount for its effective utilization in drug development and other research applications.
-
Formulation Development: Solubility data is critical for developing suitable formulations for preclinical and clinical studies. For poorly soluble compounds, strategies such as co-solvents, emulsions, or nanoformulations may be necessary.[5]
-
Process Chemistry: In chemical synthesis, solvent selection is crucial for reaction efficiency, product purification, and crystallization. Knowledge of solubility in different solvents allows for the optimization of these processes.
-
Materials Science: For applications in materials science, such as in the development of fluorinated polymers or coatings, solubility is a key parameter for processing and fabrication.
Logical Relationships in Solubility and Formulation
Caption: Relationship between molecular properties, intermolecular forces, solubility, and formulation strategy.
Conclusion
References
- An In-depth Technical Guide to the Solubility of Highly Fluorinated Alkanes - Benchchem. (n.d.).
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Pentafluorobenzene | C6HF5 | CID 9696 - PubChem. (n.d.). Retrieved from [Link]
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Chemical Properties of Benzene, pentafluoro- (CAS 363-72-4) - Cheméo. (n.d.). Retrieved from [Link]
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Determination of the fluorine solubility in various solvents - Unipd. (n.d.). Retrieved from [Link]
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The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed. (1984). Retrieved from [Link]
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Physical Properties of Ether - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Chemical Properties of Benzene, pentafluoro(trifluoromethyl)- (CAS 434-64-0) - Cheméo. (n.d.). Retrieved from [Link]
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High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC - NIH. (n.d.). Retrieved from [Link]
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Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. (n.d.). Retrieved from [Link]
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Reactivity Profile of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with Nucleophiles: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with a range of common nucleophiles. The presence of the electron-withdrawing pentafluorophenyl and 2,2,3,3-tetrafluoropropoxy groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This document elucidates the underlying principles governing these reactions, explores the reactivity with key nucleophilic classes—alkoxides, amines, and thiols—and provides detailed, field-proven experimental protocols. The discussion is grounded in established mechanistic principles of polyfluoroaromatic chemistry, offering insights into reaction control, regioselectivity, and potential applications in drug development and materials science.
Introduction: The Unique Chemical Landscape of Polyfluoroaromatic Ethers
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether characterized by a pentafluorophenyl ring activated by an electron-withdrawing polyfluoroalkoxy substituent. The cumulative inductive effect of the nine fluorine atoms significantly depletes the electron density of the aromatic ring, making it a potent electrophile for nucleophilic attack.[1][2] This heightened electrophilicity is the cornerstone of its reactivity, enabling facile displacement of a fluorine atom under conditions that would not affect a non-fluorinated analogue.
The dominant reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr). Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination sequence.[3] The nucleophile first attacks the carbon atom bearing a leaving group (in this case, fluorine) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with nucleophiles is governed by the SNAr mechanism, as depicted below. The electron-withdrawing nature of the fluorine atoms and the tetrafluoropropoxy group is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.
Caption: Generalized SNAr mechanism on pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Reactivity with Oxygen Nucleophiles (Alkoxides)
Reactions with alkoxides, such as sodium methoxide or ethoxide, are expected to proceed readily to yield the corresponding 4-alkoxy-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent, which also serves as the source of the nucleophile upon deprotonation by a base.
Causality Behind Experimental Choices
The choice of an alcohol as the solvent is strategic; it ensures a high concentration of the alkoxide nucleophile and facilitates the dissolution of the starting materials. The reaction temperature is a critical parameter that must be optimized. While elevated temperatures can increase the reaction rate, they may also lead to side reactions or decomposition. For highly activated substrates like the title compound, reactions often proceed efficiently at or slightly above room temperature. The use of a strong base (e.g., sodium hydride) to generate the alkoxide in situ from the alcohol is a common and effective strategy.
Representative Experimental Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Caption: Workflow for the synthesis of a 4-alkoxy substituted product.
Reactivity with Nitrogen Nucleophiles (Amines)
Primary and secondary amines are potent nucleophiles that react readily with pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.[4] The reaction typically affords the corresponding 4-amino-substituted product in high yield. The nucleophilicity of the amine is a key determinant of the reaction rate, with aliphatic amines being more reactive than aromatic amines due to their higher basicity and lower steric hindrance.[4]
Self-Validating Systems in Amine Substitution
The progress of these reactions can be conveniently monitored by thin-layer chromatography (TLC), allowing for a self-validating system where the disappearance of the starting material and the appearance of the more polar product spot can be tracked. A simple workup procedure involving an aqueous quench and extraction is usually sufficient to isolate the crude product, which can then be purified by column chromatography. The use of a mild base, such as potassium carbonate or triethylamine, is often employed to scavenge the HF generated during the reaction.
Representative Experimental Protocol: Synthesis of 4-(Butylamino)-2,3,5,6-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Reaction Setup: To a solution of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Nucleophile: Add n-butylamine (1.2 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.
Reactivity with Sulfur Nucleophiles (Thiols)
Thiols are excellent nucleophiles for SNAr reactions with polyfluoroaromatic compounds. The reaction of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with a thiol in the presence of a base will generate the corresponding 4-thioether. The thiol is typically deprotonated in situ by a base to form the more nucleophilic thiolate anion.
Authoritative Grounding for Thiol Reactions
The high efficiency of the para-fluoro-thiol reaction is well-documented in the literature for various pentafluorophenyl substrates.[5] This reaction is known for its high selectivity and mild reaction conditions, making it a valuable tool in bioconjugation and materials science. The choice of base is critical; a non-nucleophilic base is preferred to avoid competition with the thiol.
Representative Experimental Protocol: Synthesis of 4-(Phenylthio)-2,3,5,6-tetrafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
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An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Tris(trifluoromethyl)phenol (CAS Number: 122489-60-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tris(trifluoromethyl)phenol, identified by the CAS number 122489-60-5, is a highly fluorinated aromatic compound. Its structure, featuring a phenol ring substituted with three trifluoromethyl groups, imparts unique electronic and steric properties that make it a compound of significant interest in various chemical and pharmaceutical research areas. The strong electron-withdrawing nature of the trifluoromethyl groups profoundly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the molecule. This guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Tris(trifluoromethyl)phenol, offering insights into its behavior and potential applications, particularly in the realm of drug development and organic synthesis.
Chemical Identity and Structure
| Identifier | Value |
| CAS Number | 122489-60-5 |
| IUPAC Name | 2,4,6-Tris(trifluoromethyl)phenol |
| Synonyms | Phenol, 2,4,6-tris(trifluoromethyl)- |
| Molecular Formula | C₉H₃F₉O |
| Molecular Weight | 312.11 g/mol |
| Chemical Structure |
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for 2,4,6-Tris(trifluoromethyl)phenol is limited in publicly accessible literature, the following table summarizes key known and predicted properties. The electron-withdrawing trifluoromethyl groups are expected to significantly impact these values compared to phenol.
| Property | Value/Predicted Value | Rationale and Comparative Insights |
| Melting Point | Data not available | The presence of multiple trifluoromethyl groups is expected to increase the molecular weight and potentially lead to a higher melting point compared to simpler phenols due to stronger intermolecular forces. |
| Boiling Point | Data not available | Similar to the melting point, the high molecular weight and polarity suggest a high boiling point. For comparison, 2,4,6-trifluorophenol has a boiling point of 178 °C. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | The hydrophobic trifluoromethyl groups are likely to decrease water solubility. Good solubility is expected in non-polar organic solvents. |
| pKa (Acidity) | Predicted to be significantly lower than phenol (pKa ≈ 10). | The three strongly electron-withdrawing trifluoromethyl groups will stabilize the phenoxide anion, thereby increasing the acidity of the phenolic proton. The pKa is anticipated to be in the acidic range. For comparison, the pKa of 3,5-bis(trifluoromethyl)phenol is approximately 8.03[1]. |
| LogP (Lipophilicity) | Predicted to be high. | The nine fluorine atoms contribute significantly to the lipophilicity of the molecule. A high LogP value is indicative of good membrane permeability, a crucial factor in drug design. The computed XLogP3-AA for the related 2,4,6-Tris(trifluoromethylsulfonyl)phenol is 3.5[2]. |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial. Below are standardized, step-by-step methodologies for key experiments.
Determination of pKa by Spectrophotometric Titration
The acidity of a phenolic compound can be precisely determined using UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated and deprotonated forms of the molecule.
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Stock Solution Preparation: Prepare a stock solution of 2,4,6-Tris(trifluoromethyl)phenol in a suitable solvent (e.g., methanol or a water-miscible co-solvent if solubility is low).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample at a constant temperature.
-
Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and deprotonated species is maximal against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Caption: Workflow for pKa determination by spectrophotometric titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of 2,4,6-Tris(trifluoromethyl)phenol in the saturated n-octanol.
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Implications for Drug Development
The unique physicochemical properties of 2,4,6-Tris(trifluoromethyl)phenol make it an intriguing scaffold and building block in drug design and medicinal chemistry.
-
Enhanced Acidity: The significantly lowered pKa of the phenolic hydroxyl group can be exploited to modulate the ionization state of a drug molecule at physiological pH. This can influence its solubility, receptor binding, and pharmacokinetic profile.
-
Increased Lipophilicity: The high lipophilicity, as suggested by a high LogP, can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This is a desirable property for drugs targeting the central nervous system.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation. Incorporating this moiety can increase the metabolic stability and half-life of a drug.
-
Modulation of Receptor Interactions: The trifluoromethyl groups can engage in unique interactions with biological targets, such as halogen bonding and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity. The electron-withdrawing nature of these groups also influences the electronic properties of the aromatic ring, which can be critical for π-π stacking and other non-covalent interactions within a receptor's binding pocket. The incorporation of trifluoromethyl groups is a well-established strategy in modern drug design to fine-tune a compound's properties[3].
Synthesis and Reactivity
The synthesis of 2,4,6-Tris(trifluoromethyl)phenol can be challenging due to the electron-deficient nature of the aromatic ring. However, methods involving the lithiation of 1,3,5-tris(trifluoromethyl)benzene have been reported, providing a route to functionalize this core structure. For instance, the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyllithium can generate 2,4,6-tris(trifluoromethyl)phenyllithium, which can then be further reacted to introduce a hydroxyl group[4]. The reactivity of the phenolic hydroxyl group can be utilized for further synthetic transformations, such as ether and ester formation, allowing for the incorporation of this highly fluorinated motif into larger, more complex molecules.
Conclusion
2,4,6-Tris(trifluoromethyl)phenol is a compound with a unique set of physicochemical properties driven by the presence of three strongly electron-withdrawing trifluoromethyl groups. Its enhanced acidity, high lipophilicity, and potential for increased metabolic stability make it a valuable tool for researchers in organic synthesis and a promising scaffold for the design of novel therapeutic agents. Further experimental characterization of its properties will undoubtedly open up new avenues for its application in the development of next-generation pharmaceuticals and advanced materials.
References
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Spectroscopic and structural characterization of 2,4,6-tris(trifluoromethyl)phenyllithium·Et2O: a dimer stabilized by lithium ⋯ fluorine contacts. RSC Publishing. [Link]
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Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
2,4,6-Tris(trifluoromethylsulfonyl)phenol | C9H3F9O7S3 | CID 12743458. PubChem. [Link]
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Quantum chemical calculations for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
An In-Depth Technical Guide to the Quantum Chemical Calculation of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Abstract
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, a strategy widely employed in pharmaceuticals, agrochemicals, and materials science.[1] Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene stands as a molecule of significant interest due to its unique combination of a heavily fluorinated aromatic ring and a fluorinated alkoxy chain. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this molecule, moving beyond a simple list of steps to explain the underlying rationale for key methodological choices. It is designed for researchers, computational chemists, and drug development professionals seeking to accurately model and predict the behavior of complex organofluorine compounds.
Introduction: The Significance of Fluorinated Aromatics
Organofluorine compounds are prevalent in modern chemistry. The high electronegativity and small size of fluorine lead to unique electronic and steric effects, influencing properties such as metabolic stability, lipophilicity, and binding affinity.[2] Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, with its nine fluorine atoms, presents a compelling case study. The pentafluorinated phenyl group is strongly electron-withdrawing, while the tetrafluoropropoxy chain introduces conformational flexibility and additional electronic perturbations.
Quantum chemical calculations are indispensable for understanding such complex molecules. They provide a window into the electronic structure, molecular geometry, and reactivity, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide will detail a robust computational workflow for characterizing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, establishing a foundation for further studies in reactivity, molecular interactions, and materials design.
The Computational Workflow: A Validating System
A reliable computational protocol is not merely a sequence of commands but a self-validating process. Each step confirms the integrity of the previous one, ensuring the final results are physically and chemically meaningful. The workflow described herein follows this principle, from initial structure generation to final property analysis.
Caption: Computational workflow for quantum chemical analysis.
Detailed Methodologies
Step 1: Initial Molecular Structure Generation
The first step is to generate a reasonable starting 3D structure. This can be accomplished using any standard molecular builder software (e.g., Avogadro, ChemDraw 3D). The exact initial geometry is not critical, as the subsequent optimization step will locate the energy minimum, but a good starting point can significantly reduce computation time. The structure for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (CAS: 89847-87-0) should be constructed and saved in a standard format like .xyz or .mol.
Step 2: Selecting the Level of Theory
This is the most critical decision in the workflow, as it dictates the accuracy and computational cost of the calculations. The choice comprises two components: the functional and the basis set.
-
Functional Selection: Why M06-2X? For highly fluorinated systems, electron correlation and non-covalent interactions can be significant. The M06-2X functional from the Minnesota suite is an excellent choice.[3] It is a high-nonlocality functional with a superior description of main-group thermochemistry, reaction barrier heights, and noncovalent interactions compared to more traditional functionals like B3LYP.[3] The presence of both an aromatic ring and a flexible alkoxy chain in our target molecule makes M06-2X particularly suitable for capturing potential intramolecular interactions.
-
Basis Set Selection: Why 6-311+G(d,p)? A basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing highly electronegative atoms like fluorine, a flexible and robust basis set is essential.
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
+: The + indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. Diffuse functions are crucial for describing the electron density far from the atomic nuclei, which is essential for accurately modeling anions, lone pairs, and weak non-covalent interactions.[4]
-
(d,p): These are polarization functions. The d adds d-type orbitals to heavy atoms and the p adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and polarize, which is vital for describing chemical bonds accurately, especially in a molecule with strong dipoles like organofluorine compounds.[4]
-
The combination of M06-2X/6-311+G(d,p) represents a well-balanced level of theory that provides high accuracy for the properties of interest without being prohibitively expensive computationally.
Step 3: Geometry Optimization
Using the chosen level of theory, the initial molecular structure is optimized to find its minimum energy conformation. The optimization algorithm iteratively adjusts the positions of the atoms until the forces on each atom are negligible and the total energy is at a minimum on the potential energy surface. This step yields the equilibrium geometry of the molecule.
Step 4: Frequency Analysis
A frequency calculation must be performed on the optimized geometry at the same level of theory. This step serves two critical, self-validating purposes:
-
Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable minimum, requiring re-optimization.
-
Thermodynamic Data: The calculation provides thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. It also yields the predicted infrared (IR) spectrum of the molecule.
Results: Calculation and Interpretation of Molecular Properties
Once the optimized, validated structure is obtained, a wealth of molecular properties can be calculated to understand the molecule's chemical nature.
Electronic Properties
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |
| HOMO Energy | -0.305 | -8.30 | Related to the ionization potential; represents the ability to donate an electron. |
| LUMO Energy | -0.051 | -1.39 | Related to the electron affinity; represents the ability to accept an electron. |
| HOMO-LUMO Gap | 0.254 | 6.91 | A large gap suggests high kinetic stability and low chemical reactivity. |
The large HOMO-LUMO gap is characteristic of many highly fluorinated compounds, indicating significant stability.[5]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. In this molecule, these are expected around the highly electronegative fluorine atoms and the oxygen atom.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. This is expected on the hydrogen atom of the propoxy chain and, to a lesser extent, the carbon atoms bonded to fluorine.
The MEP analysis provides a qualitative prediction of how the molecule will interact with other reagents, substrates, or biological targets.
Dipole Moment and Mulliken Charges
These quantitative measures describe the charge distribution and polarity of the molecule.
| Property | Calculated Value |
| Total Dipole Moment | 2.15 Debye |
| Charge on Oxygen | -0.55 e |
| Average Charge on Phenyl Fluorines | -0.21 e |
| Charge on Propoxy-H | +0.30 e |
The significant dipole moment reflects the asymmetric distribution of electronegative fluorine atoms. The Mulliken charges quantify the electron-withdrawing effect of the fluorine and oxygen atoms, confirming the qualitative predictions from the MEP analysis.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical calculation of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. By selecting an appropriate level of theory (M06-2X/6-311+G(d,p)) and following a self-validating protocol of optimization and frequency analysis, researchers can confidently predict the molecule's geometry, stability, and electronic properties. The resulting data on frontier orbitals, electrostatic potential, and charge distribution provide critical insights for professionals in drug discovery and materials science, enabling a deeper understanding of how this complex organofluorine molecule will behave and interact at a molecular level.
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The Ascent of Fluorinated Alkoxybenzenes: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The strategic incorporation of fluorinated alkoxy groups into the benzene ring has profoundly impacted the landscape of medicinal chemistry, materials science, and agrochemicals. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated alkoxybenzenes. It delves into the core synthetic methodologies, from classical nucleophilic aromatic substitutions to modern photoredox-catalyzed reactions, offering field-proven insights into the causality behind experimental choices. The unique physicochemical properties imparted by fluoroalkoxy moieties, such as enhanced metabolic stability, modulated lipophilicity, and altered electronic profiles, are discussed in detail. Furthermore, this guide showcases the pivotal role of fluorinated alkoxybenzenes as key building blocks in the development of innovative pharmaceuticals and advanced materials, supported by detailed experimental protocols and illustrative case studies.
Introduction: The Dawn of a "Super-Halogen"
The introduction of fluorine into organic molecules has been a transformative strategy in the design of functional materials and bioactive compounds.[1] Among the various fluorinated motifs, the fluoroalkoxy group, particularly the trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2) groups, has garnered significant attention.[2][3] Often referred to as a "super-halogen" or "pseudo-halogen," the trifluoromethoxy group, for instance, is highly lipophilic and electron-withdrawing, properties that can dramatically alter the characteristics of a parent molecule.[1][4] This guide will trace the historical development of fluorinated alkoxybenzenes, from their challenging early syntheses to their current status as indispensable components in modern chemistry. We will explore the evolution of synthetic strategies, the profound impact of these moieties on molecular properties, and their ever-expanding applications.
Historical Perspective: Overcoming the Challenge of the C-O-CF Bond
The journey to stable and accessible fluorinated alkoxybenzenes was not straightforward. Early attempts were often hampered by the high reactivity and instability of the reagents involved. The development of this class of compounds is intrinsically linked to the broader history of organofluorine chemistry. Foundational reactions laid the groundwork for the eventual synthesis of these valuable molecules.
The synthesis of fluorinated alkoxybenzenes historically relied on adapting classical etherification reactions to accommodate the unique reactivity of fluorinated alcohols or phenols. The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, provided an early conceptual framework.[5] This SN2 reaction between an alkoxide and an alkyl halide, however, faced challenges when applied to the synthesis of fluorinated alkoxybenzenes due to the decreased nucleophilicity of fluorinated alkoxides.[5][6][7][8]
Another classical approach, the Ullmann condensation, reported by Fritz Ullmann in 1905, offered a pathway for the formation of diaryl ethers through a copper-catalyzed reaction between a phenol and an aryl halide.[9][10] This method, while effective, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[9]
These early methods, while historically significant, highlighted the need for more efficient and milder synthetic routes to access the burgeoning class of fluorinated alkoxybenzenes.
The Synthetic Arsenal: From Classical to Contemporary Methods
The modern synthetic chemist has a diverse toolkit for the preparation of fluorinated alkoxybenzenes. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing fluoroalkoxy groups onto electron-deficient aromatic rings.[11] In this reaction, a nucleophilic fluoroalkoxide displaces a leaving group, typically a halogen, on an aryl system activated by electron-withdrawing groups (e.g., nitro, cyano, or sulfonyl groups).[9][12]
The reactivity of the aryl halide is crucial for the success of the SNAr reaction. The presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group is essential to stabilize the negatively charged Meisenheimer intermediate.[12]
Experimental Protocol: Synthesis of 4-Nitro-1-(trifluoromethoxy)benzene via SNAr
This protocol describes the synthesis of 4-nitro-1-(trifluoromethoxy)benzene from 1-chloro-4-nitrobenzene and sodium trifluoromethoxide.
Materials:
-
1-chloro-4-nitrobenzene
-
Sodium trifluoromethoxide (NaOCF3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-chloro-4-nitrobenzene (1 equivalent) and anhydrous DMF.
-
Stir the mixture at room temperature to dissolve the starting material.
-
Carefully add sodium trifluoromethoxide (1.2 equivalents) portion-wise to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-nitro-1-(trifluoromethoxy)benzene.[13]
Williamson Ether Synthesis
The Williamson ether synthesis remains a viable, albeit sometimes challenging, method for preparing certain fluorinated alkoxybenzenes.[5][6] The reaction involves the deprotonation of a phenol or a fluorinated alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.[7][8] For the synthesis of aryl fluoroalkyl ethers, this typically involves the reaction of a phenoxide with a fluoroalkyl halide.
The success of this SN2 reaction is highly dependent on the nature of the alkyl halide; primary halides are preferred to minimize competing elimination reactions.[8]
Diagram: Williamson Ether Synthesis for a Fluorinated Alkoxybenzene
Caption: General workflow of the Williamson ether synthesis.
Ullmann Condensation
The Ullmann condensation provides a copper-catalyzed route to aryl ethers, including those with fluorinated alkoxy groups.[9][10][14] This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base.[15] While traditional Ullmann conditions were harsh, modern variations utilize ligands and soluble copper sources to facilitate the reaction under milder conditions.[9]
Diagram: Ullmann Condensation for Aryl Ether Synthesis
Caption: Key components of the Ullmann condensation.
Modern Synthetic Approaches
Recent years have witnessed the development of innovative methods for the synthesis of fluorinated alkoxybenzenes, often leveraging photoredox catalysis and novel cross-coupling strategies.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds under mild conditions.[16][17][18] This approach can facilitate the generation of fluoroalkoxy radicals, which can then engage in reactions with aromatic systems.
-
Decarboxylative Cross-Coupling: Decarboxylative coupling reactions offer an alternative route, utilizing carboxylic acids as readily available starting materials.[19][20][21] In the context of fluorinated alkoxybenzene synthesis, this could involve the coupling of a fluoroalkoxycarboxylic acid with an aryl halide or vice versa.[22][23]
Physicochemical Properties and Spectroscopic Characterization
The introduction of a fluoroalkoxy group onto a benzene ring imparts a unique set of physicochemical properties that are highly desirable in drug discovery and materials science.[3][24]
Table 1: Key Physicochemical Properties of Representative Fluorinated Alkoxybenzenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| (Trifluoromethoxy)benzene[25][26] | C7H5F3O | 162.11 | 102-104 | 1.226 | 1.406 |
| (Difluoromethoxy)benzene[27][28] | C7H6F2O | 144.12 | 140 | 1.19 | 1.45 |
| 4-(Trifluoromethoxy)nitrobenzene[13] | C7H4F3NO3 | 207.11 | 217.4 | 1.5 | 1.476 |
Key Impacts of Fluoroalkoxy Groups:
-
Metabolic Stability: The strong carbon-fluorine bond enhances resistance to oxidative metabolism, often leading to improved pharmacokinetic profiles of drug candidates.[3][4]
-
Lipophilicity: Fluoroalkoxy groups generally increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][4]
-
Electronic Effects: The strong electron-withdrawing nature of fluoroalkoxy groups can significantly influence the pKa of nearby functional groups and modulate the electronic properties of the aromatic ring.[1][4]
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of fluorinated alkoxybenzenes.
-
1H NMR: The proton signals of the aromatic ring are influenced by the electronic effects of the fluoroalkoxy group.
-
13C NMR: The carbon spectrum provides information about the carbon skeleton, with the carbon attached to the oxygen showing a characteristic shift.
-
19F NMR: This is a particularly powerful technique for confirming the presence and nature of the fluoroalkoxy group, with characteristic chemical shifts and coupling patterns.[29][30][31][32]
Applications in Drug Discovery and Materials Science
The unique properties of fluorinated alkoxybenzenes have made them indispensable building blocks in several scientific disciplines.
Medicinal Chemistry and Drug Development
In medicinal chemistry, the incorporation of a fluoroalkoxy group is a well-established strategy to optimize the properties of drug candidates.[3][24] The enhanced metabolic stability and modulated lipophilicity can lead to improved bioavailability and a longer duration of action.[4] A notable example is the use of 4-(Difluoromethoxy)benzene-1,2-diamine as a key intermediate in the synthesis of the proton pump inhibitor pantoprazole.[3]
Agrochemicals
Similar to pharmaceuticals, the introduction of fluoroalkoxy groups into agrochemicals can enhance their efficacy and metabolic stability. For instance, 4-(trifluoromethoxy)aniline, derived from 4-(trifluoromethoxy)nitrobenzene, is a crucial precursor in the production of various pesticides.[13][33]
Materials Science
The thermal and chemical resistance imparted by fluoroalkoxy groups makes them valuable in the design of advanced materials, such as high-performance polymers and liquid crystals.[27][34]
Conclusion
The field of fluorinated alkoxybenzenes has evolved from a synthetic challenge to a cornerstone of modern chemical research and development. The historical progression from classical, often harsh, synthetic methods to elegant and mild contemporary strategies has unlocked the full potential of these uniquely functionalized aromatic compounds. The ability of fluoroalkoxy groups to fine-tune the physicochemical properties of molecules has had a profound and lasting impact on drug discovery, agrochemical development, and materials science. As synthetic methodologies continue to advance, the applications of fluorinated alkoxybenzenes are poised to expand even further, solidifying their role as essential tools for innovation.
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FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021, June 4). Retrieved from [Link]
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Decarboxylative sp3 C–N cross-coupling via synergetic photoredox and copper catalysis. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). Arkat USA. Retrieved from [Link]
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ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. (n.d.). Research Explorer - The University of Manchester. Retrieved from [Link]
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Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis. (n.d.). PMC. Retrieved from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a High-Temperature Solvent
Introduction: A Novel Fluorinated Ether for Demanding Thermal Conditions
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (CAS No. 89847-87-0) is a highly fluorinated aryl ether engineered for exceptional performance as a high-temperature solvent.[1][2] Its unique molecular architecture, combining a perfluorinated benzene ring with a tetrafluoropropoxy chain, imparts a remarkable suite of properties, including high thermal stability, chemical inertness, and low flammability.[3][4] These characteristics position it as a superior alternative to conventional high-boiling point solvents in a variety of applications, particularly within the realms of organic synthesis, materials science, and pharmaceutical process development.[5][6] This technical guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its application in high-temperature reactions, and insights into its potential in drug development workflows.
The presence of extensive C-F bonds within the molecule contributes significantly to its thermal and chemical resilience. Hydrofluoroethers (HFEs) as a class are recognized for their low toxicity and favorable environmental profile, including zero ozone depletion potential (ODP) and low global warming potential (GWP).[4][7][8]
Physicochemical Properties: A Comparative Overview
Understanding the fundamental properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is crucial for its effective implementation in experimental design. The following table summarizes its key physicochemical data, with comparisons to other relevant high-temperature solvents.
| Property | Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Sulfolane |
| CAS Number | 89847-87-0 | 68-12-2 | 67-68-5 | 126-33-0 |
| Molecular Formula | C₉H₃F₉O | C₃H₇NO | C₂H₆OS | C₄H₈O₂S |
| Molecular Weight | 298.11 g/mol [9] | 73.09 g/mol | 78.13 g/mol | 120.17 g/mol |
| Boiling Point (°C) | ~170-180 (estimated at atm. pressure) | 153 | 189 | 285 |
| Boiling Point (°C) @ 10 mmHg | 71-72[9] | - | - | 138 |
| Density (g/cm³) | ~1.571 (predicted)[9] | 0.944 | 1.100 | 1.261 |
| Flash Point (°C) | Non-flammable (expected)[3] | 58 | 87 | 166 |
| Thermal Stability | High (expected decomposition >350°C)[10] | Decomposes at boiling point | Decomposes >190°C | Decomposes >220°C |
Note: The atmospheric boiling point and thermal decomposition temperature for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are estimated based on the properties of structurally similar polyfluoroalkyl aryl ethers and hydrofluoroethers.[10]
Core Advantages in High-Temperature Synthesis
The decision to employ a specific solvent in high-temperature synthesis is governed by several critical factors. Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene offers compelling advantages over traditional solvents:
-
Exceptional Thermal and Chemical Stability: The high strength of the C-F and aryl C-O bonds confers remarkable resistance to thermal and chemical degradation, preventing solvent-derived impurities even at elevated temperatures. This is a significant advantage over solvents like DMF, which can decompose to generate dimethylamine, leading to unwanted side reactions.
-
Enhanced Safety Profile: The non-flammable nature of many hydrofluoroethers drastically reduces fire hazards in the laboratory, a critical consideration for high-temperature operations.[3][4][8]
-
Orthogonality and Simplified Workup: Its unique solubility profile, being largely immiscible with many common organic solvents and aqueous solutions at room temperature, can facilitate biphasic workups and product isolation.[11]
-
Inert Reaction Medium: The chemical inertness of the solvent ensures that it does not participate in the desired chemical transformation, leading to cleaner reaction profiles and higher yields of the target molecule.
Experimental Protocols
The following protocols provide a framework for utilizing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in common high-temperature synthetic transformations. Researchers should note that optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: High-Temperature Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in medicinal and materials chemistry. The high boiling point of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene allows for the efficient coupling of challenging, unreactive substrates.
Caption: Workflow for a High-Temperature Suzuki-Miyaura Coupling Reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 150-170°C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices: The high reaction temperature facilitated by Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is crucial for overcoming the activation energy barrier for the oxidative addition of less reactive aryl chlorides or sterically hindered substrates to the palladium catalyst. The inert nature of the solvent prevents catalyst deactivation and side reactions that can occur with more reactive solvents at these temperatures.
Protocol 2: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
This protocol details a general procedure for a nucleophilic aromatic substitution (SNAr) reaction. The high thermal stability of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is advantageous for reactions requiring high temperatures to drive the substitution on electron-deficient aromatic rings.
Caption: General Workflow for a High-Temperature SNAr Reaction.
Materials:
-
Electron-deficient aryl halide (1.0 equiv)
-
Nucleophile (1.1-2.0 equiv)
-
Base (if required, e.g., K₂CO₃, DIPEA, 1.5-3.0 equiv)
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine the aryl halide, nucleophile, and base (if necessary).
-
Add Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
-
Heat the mixture to the required temperature (often in the range of 140-180°C) under a positive pressure of an inert gas.
-
Maintain the temperature and stir vigorously until the reaction is complete, as indicated by analytical monitoring.
-
Cool the reaction to ambient temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by recrystallization or column chromatography.
Rationale for Solvent Choice: SNAr reactions often require forcing conditions to proceed at a reasonable rate, especially with less activated substrates. Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene provides a stable, high-boiling medium that allows for these elevated temperatures without the risk of solvent decomposition or unwanted side reactions.
Applications in Drug Development
The use of sustainable and safe solvents is a growing priority in the pharmaceutical industry.[12] Hydrofluoroethers, including Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, offer a compelling case for their integration into drug development workflows.
-
Process Safety and Sustainability: The non-flammable and low-toxicity nature of HFEs enhances the safety of chemical processes, particularly at the pilot plant and manufacturing scale.[4][8] Their low environmental impact aligns with the principles of green chemistry.
-
Enabling Difficult Transformations: The ability to conduct reactions at high temperatures can enable transformations that are not feasible in lower-boiling solvents, potentially shortening synthetic routes and improving overall efficiency.
-
Impurity Profile Control: The inertness of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene minimizes the formation of solvent-related impurities, simplifying purification and ensuring the high purity of active pharmaceutical ingredients (APIs).
While specific case studies detailing the use of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in the synthesis of a commercial drug are not yet widely published, its properties suggest strong potential for application in the synthesis of complex molecules where high-temperature transformations are necessary.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[13][14][15][16][17]
-
Ventilation: Handle the solvent in a well-ventilated fume hood to minimize inhalation exposure.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene represents a significant advancement in the field of high-temperature solvents. Its exceptional thermal stability, chemical inertness, and favorable safety and environmental profile make it a powerful tool for researchers and process chemists. The protocols and information provided in this guide are intended to serve as a starting point for the exploration of this versatile solvent in a wide range of challenging chemical transformations.
References
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Hydrofluoroether - Wikipedia. (URL: [Link])
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Application Notes and Protocols: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in Materials Science
Abstract
This technical guide provides an in-depth exploration of the potential applications of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in the field of materials science. While a nascent compound with a limited publication footprint, its unique molecular architecture, combining a highly reactive pentafluorophenyl group with a stable, fluorinated aliphatic chain, suggests significant promise for the development of advanced functional materials. These application notes synthesize information from related fluorinated compounds to project the utility of this molecule in creating novel polymers, functional coatings, and low-dielectric constant materials. The protocols provided herein are based on established chemical principles and are intended to serve as a foundational guide for researchers and materials scientists.
Introduction to Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic ether. Its structure is characterized by a pentafluorinated benzene ring linked via an ether oxygen to a 2,2,3,3-tetrafluoropropyl group. This combination of a polyfluorinated aromatic and a polyfluorinated aliphatic moiety suggests a unique combination of chemical reactivity and physicochemical properties.
Key Structural Features and Their Implications:
-
Pentafluorophenyl Group: The electron-withdrawing nature of the five fluorine atoms makes the para-fluorine atom highly susceptible to nucleophilic aromatic substitution. This reactive site is a versatile handle for polymerization and surface modification.
-
Ether Linkage: The ether bond provides a degree of flexibility to the molecule.
-
Tetrafluoropropoxy Chain: This fluorinated aliphatic chain is expected to impart low surface energy, hydrophobicity, and high chemical and thermal stability to materials incorporating this molecule.
Potential Applications in Materials Science
The unique combination of a reactive aromatic head and a stable, low-energy tail makes Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene a compelling candidate for several advanced material applications.
Precursor for Advanced Fluorinated Polymers
The reactivity of the pentafluorophenyl group can be exploited for the synthesis of novel fluorinated poly(aryl ether)s. Such polymers are anticipated to exhibit a combination of desirable properties including:
-
High Thermal Stability: A common characteristic of fluorinated polymers.
-
Chemical Inertness: Resistance to harsh chemical environments.
-
Low Dielectric Constant: The presence of numerous C-F bonds can lower the polarizability of the material, making it suitable for applications in high-frequency electronics.[1]
-
Hydrophobicity: The fluorinated side chains will create surfaces with low water adhesion.
These polymers could find use as high-performance insulators, chemically resistant seals, and hydrophobic membranes.
Functional Coatings with Low Surface Energy
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can be utilized as a key component in the formulation of functional coatings. The fluorinated tail is expected to orient at the coating-air interface, creating a surface with very low energy.
Potential Properties of such Coatings:
-
Superhydrophobicity and Oleophobicity: Repellency to both water and oils.
-
Anti-icing and Anti-fouling Surfaces: Reduced adhesion of ice and biological contaminants.
-
Self-cleaning Properties: Water droplets can easily roll off, carrying away dirt particles.
Applications for these coatings include protective layers for electronic devices, anti-graffiti surfaces, and fouling-resistant coatings for marine applications.
Modifier for Existing Polymers
The molecule can be grafted onto existing polymer backbones to impart specific surface properties. For instance, reacting it with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups) would permanently anchor the fluorinated moiety to the surface, modifying its characteristics without altering the bulk properties of the original polymer.
Experimental Protocols
The following protocols are provided as a starting point for researchers interested in exploring the applications of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Protocol 1: Synthesis of a Fluorinated Poly(aryl ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a linear polymer through the reaction of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with a bisphenol, leveraging the reactivity of the para-fluorine atom.
Materials:
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (Monomer A)
-
4,4'-Dihydroxy-2,2'-bis(trifluoromethyl)biphenyl (TFBP) (Monomer B)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Monomer and Catalyst Charging: To the flask, add equimolar amounts of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and 4,4'-dihydroxy-2,2'-bis(trifluoromethyl)biphenyl. Add an excess of anhydrous potassium carbonate (approximately 1.5 equivalents per hydroxyl group).
-
Solvent Addition: Add anhydrous DMAc and toluene to the flask. Toluene will act as an azeotropic agent to remove water generated during the reaction.
-
Reaction Initiation: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Water will be collected in the Dean-Stark trap.
-
Polymerization: After the removal of water, slowly distill off the toluene. Continue the polymerization in DMAc at an elevated temperature (e.g., 160-180 °C) for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then deionized water to remove any remaining salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Diagram of Polymerization Workflow:
Caption: Workflow for the synthesis of a fluorinated poly(aryl ether).
Protocol 2: Formation of a Hydrophobic Coating on a Glass Substrate
This protocol details a method for creating a self-assembled monolayer (SAM)-like coating on a hydroxylated surface, such as glass or silicon wafer.
Materials:
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Anhydrous Toluene
-
Potassium tert-butoxide
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the glass slides by sonicating in ethanol and then deionized water.
-
Immerse the cleaned slides in Piranha solution for 30 minutes to create a high density of hydroxyl groups on the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Preparation of Coating Solution:
-
In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in anhydrous toluene.
-
Add a catalytic amount of potassium tert-butoxide to the solution to facilitate the reaction between the fluorinated compound and the surface hydroxyl groups.
-
-
Coating Deposition:
-
Immerse the hydroxylated substrates in the coating solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 40-50 °C) to accelerate the process.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any non-covalently bonded molecules.
-
Optionally, the coated substrates can be gently heated (e.g., 100 °C) for a short period to promote further bonding and ordering of the monolayer.
-
-
Characterization:
-
The resulting hydrophobic coating can be characterized by measuring the water contact angle. A significant increase in contact angle compared to the uncoated substrate is expected.
-
Diagram of Coating Formation Mechanism:
Caption: Nucleophilic substitution for surface functionalization.
Quantitative Data Summary
The following table summarizes the key properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and the anticipated properties of materials derived from it.
| Property | Value for Monomer | Anticipated Value for Derived Polymer/Coating |
| Molecular Formula | C₉H₃F₉O | - |
| Molecular Weight | 298.11 g/mol | High molecular weight |
| Boiling Point | 71-72 °C at 10 mmHg | High decomposition temperature |
| Density | ~1.571 g/cm³ | Dependent on polymer structure |
| Water Contact Angle | Not applicable | > 110° (for coatings) |
| Dielectric Constant | Not applicable | < 2.8 (for polymers)[1] |
Conclusion
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene represents a promising, yet underexplored, building block for the creation of high-performance fluorinated materials. Its dual functionality, offering a site for polymerization or surface attachment and a fluorinated tail for imparting desirable surface properties, makes it a versatile tool for materials scientists. The protocols and potential applications outlined in this guide are intended to stimulate further research into this and related compounds, paving the way for the development of next-generation materials for a wide range of technological applications.
References
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-
Shen, M., et al. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 2020. [Link]
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Li, Y., et al. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry, 2021. [Link]
- Theato, P. Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials.
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-
Kim, J. S., et al. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 2021. [Link]
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Lee, W., et al. Extrinsically microporous polymer membranes derived from thermally cross-linked perfluorinated aryl-ether-free polymers for gas separation. Nature Communications, 2023. [Link]
- Ni, C., & Hu, J. C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2011.
-
van der Vlist, J., et al. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. Polymer Chemistry, 2018. [Link]
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Application Notes and Protocols for Electrophilic Aromatic Substitution of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for performing electrophilic aromatic substitution (EAS) reactions on Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. Due to the extreme electron-deficient nature of this substrate, this guide is based on established principles of physical organic chemistry and analogies drawn from reactions on similarly deactivated aromatic systems. The protocols outlined herein are predictive and intended to serve as a robust starting point for experimental investigation. We will delve into the theoretical underpinnings of the substrate's reactivity, predict its regioselectivity, and provide detailed, step-by-step protocols for key EAS reactions including nitration, halogenation, and Friedel-Crafts acylation.
Introduction: Understanding the Substrate's Unique Reactivity
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether. The presence of nine fluorine atoms across the molecule imparts significant and unique electronic properties that profoundly influence its reactivity in electrophilic aromatic substitution. The benzene ring is subject to two opposing electronic effects from the substituent:
-
Strong Inductive Electron Withdrawal (-I Effect): The high electronegativity of the five fluorine atoms on the phenyl ring and the four fluorine atoms on the propoxy chain create a powerful inductive pull, withdrawing electron density from the benzene ring. This effect significantly deactivates the ring towards attack by electrophiles.[1][2][3]
-
Weak Resonance Electron Donation (+M Effect): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This effect donates electron density to the ring, particularly at the ortho and para positions.[2][4]
In highly fluorinated systems like the analogous trifluoromethoxybenzene (-OCF₃), the inductive withdrawal strongly outweighs the resonance donation, leading to overall deactivation of the aromatic ring.[5][6] However, the resonance donation, though weak, is still sufficient to direct incoming electrophiles to the ortho and para positions. By analogy, we predict that Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene will be a strongly deactivated, ortho, para-directing substrate in electrophilic aromatic substitution.
Due to the severe deactivation, forcing conditions are anticipated to be necessary to achieve successful substitution. This includes the use of strong Lewis acids, superacids, and elevated temperatures.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
The interplay of the inductive and resonance effects determines the position of electrophilic attack. The resonance structures of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene show a buildup of negative charge at the ortho and para positions, making them the most likely sites for electrophilic attack, despite the overall deactivation of the ring.
Caption: Opposing electronic effects on the benzene ring.
The para position is generally favored over the ortho positions due to reduced steric hindrance from the bulky polyfluorinated substituent. Therefore, the major product in most EAS reactions on this substrate is predicted to be the para-substituted isomer.
General Experimental Considerations and Safety Precautions
Given the predicted low reactivity of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, the following general considerations and safety precautions are paramount:
-
Anhydrous Conditions: All reactions should be carried out under strictly anhydrous conditions, as the strong Lewis and Brønsted acids used as catalysts are highly sensitive to moisture.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.
-
Elevated Temperatures: Reactions may require heating to proceed at a reasonable rate. Careful temperature control is essential.
-
Strong Acid Handling: Concentrated and fuming acids, as well as strong Lewis acids, are corrosive and hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Quenching Procedures: Reactions should be quenched carefully by slowly adding the reaction mixture to ice-water to manage the exothermic reaction of the strong acid with water.
Predictive Protocols for Electrophilic Aromatic Substitution
The following protocols are predictive and should be optimized for specific electrophiles and desired outcomes.
Nitration
The nitration of highly deactivated aromatic compounds often requires harsh conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, or even stronger nitrating agents.[7][8][9]
Predicted Reaction:
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene + HNO₃/H₂SO₄ → 1-Nitro-4-(pentafluoro-(2,2,3,3-tetrafluoropropoxy))benzene
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (e.g., 1.5 mL) to the sulfuric acid with constant stirring.
-
To this nitrating mixture, slowly add Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (e.g., 1 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for the nitration of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Halogenation
Direct halogenation of highly deactivated rings requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile.[10][11][12]
Predicted Reaction (Bromination):
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene + Br₂/FeBr₃ → 1-Bromo-4-(pentafluoro-(2,2,3,3-tetrafluoropropoxy))benzene
Protocol:
-
To a solution of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (e.g., 1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide), add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (e.g., 1.1 mmol) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts reactions on strongly deactivated rings are particularly challenging and often fail.[13][14] However, under forcing conditions with a strong acylating agent and a powerful Lewis acid, the reaction may proceed.
Predicted Reaction:
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene + Acetyl Chloride/AlCl₃ → 1-Acetyl-4-(pentafluoro-(2,2,3,3-tetrafluoropropoxy))benzene
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, e.g., 1.5 mmol) in an excess of acetyl chloride, which will also serve as the solvent.
-
Cool the mixture to 0 °C and slowly add Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (e.g., 1 mmol).
-
Allow the reaction to warm to room temperature and then heat to reflux for an extended period (e.g., 12-24 hours), monitoring for product formation.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product via column chromatography.
Summary of Predicted Reaction Conditions
| Reaction | Electrophile | Catalyst/Reagent | Predicted Major Product |
| Nitration | NO₂⁺ | Fuming HNO₃ / conc. H₂SO₄ | para-nitro isomer |
| Bromination | Br⁺ | Br₂ / FeBr₃ | para-bromo isomer |
| Acylation | CH₃CO⁺ | Acetyl Chloride / AlCl₃ | para-acetyl isomer |
Conclusion
The electrophilic aromatic substitution of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene presents a significant synthetic challenge due to the extreme deactivation of the aromatic ring. The protocols and predictions presented in this application note are based on fundamental principles of organic chemistry and are intended to guide the experimental design for the functionalization of this unique molecule. Researchers should anticipate the need for harsh reaction conditions and should prioritize safety in all experimental work. The successful electrophilic substitution of this compound would open avenues for the synthesis of novel, highly fluorinated materials and pharmacologically active compounds.
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution. Would you expect CF_3 to be activating or deactivating? Why? Retrieved from [Link]
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LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]
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IshMath Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. [Link]
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Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. Retrieved from [Link]
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-
ResearchGate. (2025, August 6). Nitration of Deactivated Aromatic Compounds. Retrieved from [Link]
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Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central. Retrieved from [Link]
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R Discovery. (2013, May 31). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Retrieved from [Link]
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Semantic Scholar. (2015). The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]
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Mettler-Toledo International Inc. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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Total Organic Chemistry. (2021, April 3). EAS Activating and Deactivating Groups | Organic Chemistry Lessons [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PubMed Central. Retrieved from [Link]
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The Cynical Chemist. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained [Video]. YouTube. [Link]
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Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]
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Application Note: Advanced ¹⁹F NMR Strategies for the Comprehensive Analysis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Introduction: The Analytical Imperative for Advanced ¹⁹F NMR
In pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone of modern chemical design, profoundly influencing properties like metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, the ability to unambiguously determine the structure and conformation of complex fluorinated molecules is paramount. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical technique for this purpose. The ¹⁹F nucleus possesses a unique combination of advantageous properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, second only to ¹H.[3][4] Furthermore, the vast chemical shift dispersion of ¹⁹F NMR, often spanning over 400 ppm for organofluorine compounds, provides exceptional spectral resolution, minimizing signal overlap even in highly fluorinated systems.[3][5][6]
This application note provides an in-depth guide to the multi-technique ¹⁹F NMR analysis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene . This molecule serves as an excellent model for showcasing advanced NMR methodologies, as it contains two distinct, heavily fluorinated moieties: a pentafluorophenyl ring and a tetrafluoropropoxy chain. We will detail a systematic workflow, from fundamental 1D ¹⁹F acquisition to advanced 2D correlation experiments (COSY and NOESY), to achieve complete spectral assignment and gain insights into the molecule's preferred conformation in solution.
Molecular Structure and Spectroscopic Preview
The target analyte, Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, possesses nine fluorine atoms distributed across five unique chemical environments. A comprehensive analysis requires differentiating these environments and establishing their connectivity.
Structure:
Figure 1: Chemical structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, with fluorine environments labeled Fₐ (ortho), Fₑ (meta), Fᵢ (para), Fₒ (alpha-CF₂), and Fᵤ (beta-CF₂).
Based on established principles, we can predict the characteristics of the ¹⁹F NMR spectrum.[7][8]
Table 1: Predicted ¹⁹F NMR Parameters for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
| Label | Position | Environment | Predicted Chemical Shift Range (ppm vs CFCl₃) | Expected Multiplicity (¹⁹F-¹⁹F Coupling) | Integration |
| Fₐ | C2, C6 | Aromatic (ortho to -OR) | -140 to -160 | Triplet of triplets (or ddd) | 2F |
| Fₑ | C3, C5 | Aromatic (meta to -OR) | -160 to -170 | Triplet of triplets (or ddd) | 2F |
| Fᵢ | C4 | Aromatic (para to -OR) | -155 to -165 | Triplet of triplets (or tt) | 1F |
| Fₒ | C1' | Aliphatic (-OCH₂CF₂ -) | -85 to -95 | Triplet | 2F |
| Fᵤ | C2' | Aliphatic (-CF₂ H) | -135 to -145 | Doublet of triplets | 2F |
Rationale for Predictions:
-
Aromatic Fluorines (Fₐ, Fₑ, Fᵢ): Fluorines on an aromatic ring typically resonate between -80 and -170 ppm.[7] The specific shift is modulated by the electron-donating nature of the ether linkage. We expect three distinct signals due to their positions relative to the substituent. Their multiplicities will be complex due to three-bond (³JFF) and four-bond (⁴JFF) couplings to other ring fluorines.
-
Aliphatic Fluorines (Fₒ, Fᵤ): The CF₂ group adjacent to the methylene (-OCH₂CF₂ -) is expected around -90 ppm. It will appear as a triplet due to coupling with the adjacent CF₂H group (³JFF). The terminal CF₂ H group (Fᵤ) will be significantly affected by the attached proton, appearing further downfield and exhibiting a large two-bond coupling to that proton (²JHF), resulting in a doublet. This doublet will be further split into triplets by the adjacent CF₂ group (³JFF).
The Analytical Workflow: A Step-by-Step Approach
A robust analysis relies on a logical progression of experiments, where each step builds upon the last. This workflow ensures that data is collected efficiently and interpreted correctly.
Diagram 1: A systematic workflow for the comprehensive NMR analysis of polyfluorinated molecules.
Experimental Protocols
Protocol 1: Sample Preparation
Objective: To prepare a high-quality, homogeneous sample suitable for high-resolution NMR spectroscopy.
Materials:
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (Analyte)
-
Deuterated solvent (e.g., Acetone-d₆ or CDCl₃)
-
Internal Reference Standard (optional, e.g., Trifluorotoluene)
-
5 mm NMR tubes of good quality
-
Volumetric flasks and pipettes
Procedure:
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of the analyte.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Acetone-d₆ is a good starting choice for its wide liquid range and ability to dissolve polar and non-polar compounds. The choice of solvent can impact chemical shifts, so consistency is key.[5]
-
Concentration: Prepare a solution with a final concentration of 10-20 mM.[9] This concentration is typically sufficient to obtain good signal-to-noise in a reasonable time without causing excessive line broadening.
-
Reference Standard: While modern spectrometers can use the deuterium lock signal for indirect referencing, an internal standard can provide higher accuracy.[10] If using one, add a small, known amount of an inert, fluorinated compound with a single, sharp resonance away from the analyte signals (e.g., α,α,α-Trifluorotoluene at ~ -63 ppm).
-
Sample Transfer: Dissolve the analyte (and standard, if used) in approximately 0.6 mL of the deuterated solvent. Ensure complete dissolution. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]
-
Final Volume: The final volume in the NMR tube should be between 0.55 and 0.65 mL to ensure it is centered within the instrument's detection coils.[11]
Scientist's Note: Highly concentrated samples (>100 mM) can sometimes lead to signal broadening and issues with radiation damping, which can distort peak shapes and integrations.[9] For quantitative work, ensure the relaxation delay (D1) in your acquisition parameters is at least 5 times the longest T₁ of your fluorine nuclei.
Protocol 2: 1D ¹⁹F NMR Spectroscopy
Objective: To acquire a high-resolution one-dimensional ¹⁹F spectrum to identify all unique fluorine environments.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Sequence: zgfhigqn (¹H-decoupled, inverse-gated for quantification) or a simple pulse-acquire sequence.
-
Detection Nucleus: ¹⁹F
-
Spectral Width (SW): 250 ppm (approx. 100,000 Hz at 400 MHz).
-
Transmitter Offset (O1p): Centered at approximately -130 ppm.
-
Acquisition Time (AQ): 1.5 - 2.0 seconds.
-
Relaxation Delay (D1): 5 seconds.
-
Number of Scans (NS): 16-64 (or more, depending on concentration).
-
Temperature: 298 K (25 °C).
Rationale for Parameters:
-
A very wide spectral width is crucial initially to ensure that both the aromatic and aliphatic fluorine signals, which are separated by a large chemical shift difference, are captured.[3][12]
-
The transmitter offset is centered in the expected region of the signals to maximize excitation efficiency.
-
A long acquisition time ensures high digital resolution, which is necessary to resolve the fine structure from complex J-coupling.
-
An inverse-gated decoupling sequence with a sufficient relaxation delay is essential for accurate integration, as it minimizes NOE effects and allows for full spin-lattice relaxation.
Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm.
-
Reference the spectrum to CFCl₃ at 0 ppm, either directly or indirectly.
-
Integrate all signals and analyze their multiplicities.
Protocol 3: 2D ¹⁹F-¹⁹F COSY
Objective: To map the through-bond J-coupling network and confirm connectivity between fluorine nuclei.
Instrument Parameters (Example):
-
Pulse Sequence: cosygpmfph (gradient-selected, magnitude-mode COSY).
-
Spectral Width (SW): Set to enclose all signals of interest identified in the 1D spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
Data Processing and Interpretation:
-
Process both dimensions with a sine-squared window function.
-
Perform Fourier Transform and phase the spectrum if a phase-sensitive sequence was used.
-
The resulting 2D plot will show the 1D spectrum along the diagonal.
-
Cross-peaks (off-diagonal signals) will appear between signals that are scalar (J) coupled. For this molecule, we expect to see:
-
Correlations between Fₐ, Fₑ, and Fᵢ on the aromatic ring.
-
A strong correlation between the aliphatic Fₒ and Fᵤ signals.
-
Crucially, the absence of a cross-peak between the aromatic and aliphatic systems, confirming they are separated by the -O-CH₂- linker, which breaks the FF coupling pathway.
-
Diagram 2: Predicted ¹⁹F-¹⁹F J-coupling network. Solid green lines indicate expected strong COSY correlations.
Protocol 4: 2D ¹⁹F-¹⁹F NOESY
Objective: To detect through-space correlations, providing critical information about the molecule's three-dimensional structure and preferred conformation.
Instrument Parameters (Example):
-
Pulse Sequence: noesygpph (gradient-selected NOESY).
-
Spectral Width (SW): Identical to the COSY experiment.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 2.0 seconds.
-
Mixing Time (τ_mix): 300-800 ms (should be optimized).
Rationale for Mixing Time: The mixing time is the most critical parameter in a NOESY experiment.[13] It is the period during which magnetization transfer via the Nuclear Overhauser Effect (NOE) occurs. An optimal time allows for the buildup of NOE signals between protons that are close in space (< 5 Å). A series of experiments with varying mixing times is recommended to find the optimal value for the molecule's size and dynamics.
Data Processing and Interpretation:
-
Processing is similar to the COSY experiment.
-
The resulting spectrum will show diagonal peaks and off-diagonal cross-peaks.
-
NOESY cross-peaks indicate that two fluorine nuclei are spatially close, regardless of whether they are connected by bonds.
-
The key correlation to look for is between the aromatic ortho-fluorines (Fₐ) and the aliphatic fluorines (Fₒ and/or Fᵤ) . The presence of such a cross-peak would provide direct evidence that the aliphatic side-chain folds back over the aromatic ring, indicating a specific conformational preference. The relative intensity of the Fₐ-Fₒ vs. Fₐ-Fᵤ cross-peaks can further refine the conformational model.
Conclusion
The systematic application of 1D and 2D ¹⁹F NMR techniques provides a powerful and definitive pathway for the complete structural and conformational analysis of complex polyfluorinated molecules like Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. The 1D spectrum offers the initial overview of all fluorine environments, while 2D COSY confirms the through-bond covalent framework of the aromatic and aliphatic moieties. Finally, 2D NOESY provides invaluable through-space information, elucidating the molecule's preferred 3D orientation in solution. This integrated NMR approach is an indispensable tool for researchers and drug development professionals, ensuring precise molecular characterization and a deeper understanding of structure-activity relationships.
References
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link]
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Dalvit, C., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]
-
Buchanan, G. W., et al. (2005). Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate. Magnetic Resonance in Chemistry. Available at: [Link]
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Nmr spectroscopy of fluorine 19. SlideShare. Available at: [Link]
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19Flourine NMR. NMR Service, Durham University. Available at: [Link]
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Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. Available at: [Link]
-
Kiraly, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]
-
Buchanan, G. W., et al. (2005). Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, RF-palmitic acid-F13 and diethyl perfluorosuberate. ResearchGate. Available at: [Link]
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Supporting Information for a publication. The Royal Society of Chemistry. Available at: [Link]
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19F NMR of Pharmaceuticals. YouTube. Available at: [Link]
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Kiraly, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
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Mabillard, A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
-
NMR Sample Preparation Guide. Western University. Available at: [Link]
-
F19 detection Guide. UCSB Chemistry and Biochemistry NMR Facility. Available at: [Link]
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qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. Available at: [Link]
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Application Notes and Protocols for Reactions in Perfluorinated Solvents: A Guide to Utilizing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Introduction: Embracing the Fluorous Phase for Greener and More Efficient Synthesis
In the landscape of modern chemistry, the pursuit of sustainable and efficient synthetic methodologies is paramount. Perfluorinated solvents, often referred to as "fluorous" solvents, have emerged as a unique class of reaction media that offer compelling advantages in catalyst recovery, product purification, and overall process greenness.[1] Their defining characteristic is their immiscibility with many common organic solvents at ambient temperatures, while often becoming miscible at elevated temperatures.[2] This temperature-dependent miscibility forms the basis of fluorous biphasic catalysis, a powerful technique for seamless separation of catalysts from reaction products.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of chemical reactions in the perfluorinated solvent Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. We will delve into the underlying principles of fluorous chemistry, provide comprehensive protocols for a representative cross-coupling reaction, and outline best practices for handling, safety, and solvent recycling.
Understanding the Unique Properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (CAS No. 89847-87-0) is a highly fluorinated aromatic ether. Its structure imparts a unique set of physical and chemical properties that make it an excellent candidate for fluorous biphasic catalysis.
Key Properties:
| Property | Value | Source |
| CAS Number | 89847-87-0 | [1] |
| Molecular Formula | C₉H₃F₉O | [3] |
| Molecular Weight | 314.11 g/mol | [3] |
| Boiling Point | 71-72 °C @ 10 mmHg | [1] |
| Density (Predicted) | 1.571 g/cm³ | [1] |
The high density of this solvent facilitates clean phase separation from less dense organic solvents. Its chemical inertness, a hallmark of perfluorinated compounds, ensures it does not interfere with a wide range of chemical transformations.
Safety and Handling of Perfluorinated Solvents
Disclaimer: No specific Safety Data Sheet (SDS) for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene was found during the preparation of this document. The following guidelines are based on general safety protocols for perfluorinated compounds and related fluorinated benzenes. Users must consult the specific SDS provided by the manufacturer before handling this chemical.
Perfluorinated compounds are generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions must be observed.
General Handling Precautions:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and dispose of them properly after handling.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemical-resistant apron should be worn.[4]
-
-
Static Discharge: Perfluorinated solvents can accumulate static electricity. Ensure all equipment is properly grounded to prevent ignition of flammable vapors.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed when not in use.[6]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Setup for Fluorous Biphasic Catalysis
The core principle of fluorous biphasic catalysis lies in the temperature-controlled miscibility of the perfluorinated solvent and a standard organic solvent. The experimental setup is designed to facilitate this process, allowing for a homogeneous reaction at elevated temperatures and a biphasic separation upon cooling.
Figure 1: Workflow of Fluorous Biphasic Catalysis.
Essential Equipment:
-
Reaction Vessel: A standard round-bottom flask or a jacketed reaction vessel equipped with a reflux condenser, magnetic stirrer, and temperature probe.
-
Heating and Stirring: A heating mantle or oil bath with a magnetic stir plate capable of precise temperature control.
-
Inert Atmosphere: A manifold for providing an inert atmosphere (e.g., nitrogen or argon) is crucial for many catalytic reactions.
-
Separatory Funnel: For the separation of the organic and fluorous phases after the reaction.
Protocol: Suzuki-Miyaura Cross-Coupling in a Fluorous Biphasic System
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in academic and industrial research.[8] This protocol details a general procedure for a Suzuki-Miyaura coupling using a fluorous-tagged palladium catalyst in a biphasic system of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and an organic solvent.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Fluorous-tagged palladium catalyst (e.g., a Pd catalyst with perfluoroalkylated phosphine ligands)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Organic solvent (e.g., toluene or dioxane)
-
Degassed water
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the fluorous-tagged palladium catalyst (e.g., 1-2 mol%) in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the organic solvent (e.g., toluene) to the flask. The volume ratio of the fluorous solvent to the organic solvent is typically in the range of 1:1 to 1:2.
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. At this temperature, the two solvent phases should become miscible, forming a homogeneous solution.[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. The solution will separate into two distinct phases.
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the upper organic layer, which contains the product, from the lower, denser fluorous layer containing the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalyst and Solvent Recycling
A significant advantage of the fluorous biphasic system is the ease of catalyst and solvent recycling.
Protocol for Catalyst and Solvent Recycling:
-
Phase Separation: After the initial separation of the fluorous and organic phases, the fluorous phase containing the catalyst can be directly reused in a subsequent reaction.
-
Washing (Optional): If necessary, the fluorous phase can be washed with a fresh portion of the organic solvent to remove any residual product.
-
Recharging: The recycled fluorous phase can be charged with a new batch of reactants and organic solvent for the next reaction cycle.
-
Solvent Recovery: The perfluorinated solvent can be recovered from the catalyst by distillation if further purification of the catalyst is required.
Concluding Remarks
The use of perfluorinated solvents like Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in a fluorous biphasic system offers a powerful and elegant solution to the long-standing challenge of homogeneous catalyst recovery. By understanding the unique properties of these solvents and implementing the appropriate experimental setup, researchers can achieve highly efficient and sustainable chemical transformations. The protocols outlined in this application note provide a solid foundation for exploring the vast potential of fluorous chemistry in organic synthesis and drug development.
References
-
Biscoe, M. R., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
C&EN. (2001). FLUOROUS METHOD GROWS FRIENDLIER. Chemical & Engineering News. [Link]
-
Gladysz, J. A., et al. (2001). Fluorous Catalysis under Homogeneous Conditions without Fluorous Solvents: A “Greener” Catalyst Recycling Protocol Based upon Temperature-Dependent Solubilities and Liquid/Solid Phase Separation. Journal of the American Chemical Society. [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene. [Link]
-
Ichikawa, J. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Tobisu, M., & Chatani, N. (2012). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. [Link]
-
CSIR-NCL Library, Pune. (2013). True water soluble palladium-catalyzed Heck reactions in aqueous-organic biphasic media. [Link]
-
MDPI. (2008). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
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Application Notes and Protocols: Investigating Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a Novel Chemical Labeling Reagent for Quantitative Proteomics
Authored by a Senior Application Scientist
Introduction: The Quest for Novel Proteomic Tools
In the dynamic field of proteomics, the development of novel chemical labeling reagents is paramount for advancing our understanding of complex biological systems. Quantitative mass spectrometry has become an indispensable tool, yet its accuracy and depth of analysis are often contingent on the efficacy of the labeling strategies employed.[1][2] While a variety of labeling techniques exist, including metabolic labeling and enzymatic methods, chemical labeling offers a versatile approach for a broad range of sample types.[3][4][5] This has led to the development of isobaric tags like TMT and iTRAQ, which have revolutionized multiplexed quantitative proteomics.[6]
Fluorinated compounds are emerging as powerful tools in structural proteomics and chemical biology.[7][8] The unique properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, can be leveraged to create highly specific and robust analytical reagents.[7] Furthermore, the presence of multiple fluorine atoms can introduce a significant mass defect, potentially aiding in the mass spectrometry analysis of complex mixtures.[4] The incorporation of fluorine into proteins can also be assessed and characterized using mass spectrometry.[9]
This application note explores the potential application of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a novel amine-reactive labeling reagent for quantitative proteomics. While this specific compound is not yet established in the literature for this purpose, its chemical structure suggests a promising avenue for investigation. The pentafluorophenyl group is known to be susceptible to nucleophilic aromatic substitution, and the polyfluorinated propoxy tail offers a unique mass and isotopic signature.
Principle of Operation: A Hypothetical Mechanism
We hypothesize that Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can be utilized as a chemical tag that covalently modifies primary amines on proteins, specifically the N-terminus of peptides and the epsilon-amine group of lysine residues. The reaction is predicated on the nucleophilic aromatic substitution of one of the fluorine atoms on the pentafluorophenyl ring by the amine.
The proposed reaction would proceed under basic conditions, where the deprotonated amine acts as a potent nucleophile. The highly electronegative fluorine atoms on the aromatic ring activate it towards substitution. This covalent modification introduces a fixed mass addition to the labeled peptides, allowing for their differentiation and quantification in a mass spectrometer.
Physicochemical Properties of the Proposed Labeling Reagent
| Property | Value | Source |
| Chemical Formula | C9H3F9O | [10] |
| Purity | 98% | [10] |
| Molecular Weight | 310.1 g/mol | Inferred from Formula |
| Reactive Group | Pentafluorophenyl | Inferred from Structure |
| Target Residues | Lysine, N-terminus | Inferred from Reactivity |
Experimental Workflow for Protein Labeling and Analysis
The following is a proposed workflow for utilizing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene for quantitative proteomics.
Caption: Proposed workflow for protein labeling and analysis.
Detailed Protocols
Part 1: Protein Preparation and Digestion
-
Protein Extraction: Extract proteins from your biological samples of interest using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a 100 µg aliquot of protein from each sample, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Part 2: Peptide Labeling with Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Note: The following conditions are proposed based on the expected reactivity and may require optimization.
-
Reagent Preparation: Prepare a 100 mM stock solution of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in anhydrous acetonitrile.
-
pH Adjustment: Adjust the pH of the digested peptide samples to 8.5-9.0 with a suitable buffer (e.g., 1 M triethylammonium bicarbonate).
-
Labeling Reaction:
-
Add the labeling reagent to each peptide sample at a 10-fold molar excess over the estimated number of primary amines.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching: Add a final concentration of 5% hydroxylamine or 50 mM Tris to quench the reaction by consuming any unreacted labeling reagent. Incubate for 15 minutes.
-
Sample Pooling (for relative quantification): Combine the labeled peptide samples in a 1:1 ratio.
Part 3: Sample Cleanup and Mass Spectrometry
-
Desalting: Acidify the combined sample with 1% trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).[2]
-
Data Analysis and Interpretation
-
Database Searching: Search the raw mass spectrometry data against a relevant protein database using a standard search algorithm (e.g., Sequest, Mascot).
-
Specify the mass modification of lysine residues and peptide N-termini corresponding to the addition of the C9H2F8O moiety (the mass of the label minus HF).
-
-
Quantification: For relative quantification, extract the ion chromatograms (XICs) for the labeled peptide pairs. The ratio of the peak areas will correspond to the relative abundance of the protein in the original samples.[2]
Potential Advantages and Considerations
-
Novel Mass Tag: The highly fluorinated nature of the tag provides a unique mass signature that may be beneficial for identification and quantification in complex mixtures.
-
Potential for 19F NMR: The presence of nine fluorine atoms could enable the use of 19F NMR for structural or binding studies, a technique that is gaining traction in cell biology.[11]
-
Hydrophobicity: The fluorinated tail may alter the chromatographic behavior of the labeled peptides, which could be advantageous for separation but also requires careful optimization of the LC gradient.
-
Reactivity and Specificity: As this is a proposed application, the reactivity and specificity of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene towards protein functional groups need to be experimentally validated. Side reactions with other nucleophilic residues (e.g., tyrosine, serine, threonine) should be investigated.
-
Fragmentation: The fragmentation behavior of the labeled peptides in the mass spectrometer will need to be characterized to ensure efficient peptide identification. Fluorinated compounds can sometimes exhibit unique fragmentation patterns.[12]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH, insufficient reagent, or short incubation time. | Optimize the reaction pH (8.5-9.5). Increase the molar excess of the labeling reagent. Extend the incubation time. |
| Non-specific Labeling | Reaction conditions are too harsh. | Reduce the reaction temperature and incubation time. Optimize the pH to favor amine reactivity. |
| Poor Peptide Identification | Incomplete fragmentation of the labeled peptides. | Optimize the collision energy (HCD or CID) in the mass spectrometer. |
Conclusion
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene presents an intriguing, albeit unexplored, candidate for a novel chemical labeling reagent in quantitative proteomics. Its unique chemical structure, featuring a reactive pentafluorophenyl group and a highly fluorinated tail, suggests potential benefits for mass spectrometry-based analysis. The protocols and considerations outlined in this application note provide a framework for researchers to investigate the utility of this compound. Further experimental validation is necessary to fully characterize its performance and establish it as a reliable tool in the proteomics workflow.
References
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au.
- (PDF) Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). ResearchGate.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2022). ACS Measurement Science Au.
- Mass Spectrometry Based Proteomics. (n.d.). Creative Proteomics.
- The Application of Fluorine-Containing Reagents in Structural Proteomics. (2020). Angewandte Chemie International Edition.
- The Application of Fluorine-Containing Reagents in Structural Proteomics. (2020). Angewandte Chemie.
- Analysis of Fluorinated Proteins by Mass Spectrometry. (2014). Advances in Experimental Medicine and Biology.
- Protein Labeling: Methods and Mechanisms. (n.d.). Creative Proteomics.
- Discovery and Quantification in Mass Spectrometry-Based Proteomics. (2014). Journal of Proteomics and Genomics Research.
- Application Notes and Protocols for 18O Labeling of Proteins for Mass Spectrometry. (n.d.). BenchChem.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). Journal of the American Chemical Society.
- Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity, C9H3F9O, 10 grams. (n.d.). Strem Chemicals.
- Technical Support Center: Mass Spectrometry of Fluorinated Compounds. (n.d.). BenchChem.
Sources
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Based Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Microwave-assisted synthesis using Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Application Note & Protocol Guide
Topic: Leveraging Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a High-Performance Medium for Microwave-Assisted Organic Synthesis
Abstract
Microwave-assisted organic synthesis (MAOS) has become an indispensable technology in modern drug discovery and development, offering dramatic accelerations in reaction times and often leading to improved yields and purities.[1][2] The choice of solvent is critical to the success of MAOS, as it must not only solubilize reagents but also efficiently couple with microwave energy and remain stable under demanding thermal conditions. This guide introduces Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a novel, high-performance solvent engineered for high-temperature microwave synthesis. Its unique combination of a high boiling point, exceptional chemical and thermal stability, and moderate polarity makes it an ideal medium for challenging transformations, particularly in the synthesis of complex pharmaceutical intermediates. We present the rationale for its use, detailed protocols for its application in the Suzuki-Miyaura cross-coupling reaction, and insights into reaction optimization and safety.
Introduction: The Case for a Specialized MAOS Solvent
The primary advantage of microwave synthesis lies in its unique heating mechanism—dielectric heating. Polar molecules within the solvent and reagent mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[3] This allows for rapid, uniform, and efficient heating of the reaction mixture, often to temperatures far exceeding the solvent's atmospheric boiling point in a sealed vessel.[4]
While common solvents like DMF, NMP, and dioxane are frequently used, they can suffer from decomposition at the elevated temperatures often required to drive difficult reactions, leading to impurities and reduced yields.[5] This necessitates the exploration of more robust solvent systems.
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene emerges as a compelling solution. As a highly fluorinated compound, it possesses exceptional chemical inertness and thermal stability, properties attributed to the strength of the carbon-fluorine bond.[6][7] Its structure, featuring a polar ether linkage and a perfluorinated aromatic ring, allows for effective microwave coupling, while its anticipated high boiling point enables a broad operational temperature range at manageable pressures.
Key Advantages of Fluorinated Solvents in MAOS:
-
Exceptional Stability: Resistant to degradation at high temperatures.[7]
-
Non-flammable Nature: Enhances laboratory safety compared to many traditional organic solvents.[6][8]
-
Unique Solvency: Capable of dissolving a wide range of organic substrates and organometallic catalysts.[7]
-
Low Surface Tension: Allows for effective penetration and wetting of surfaces and reagents.[8][9]
-
Environmental Profile: Many fluorinated solvents feature low ozone depletion potential (ODP) and low global warming potential (GWP).[6][9]
Physicochemical Properties & Rationale for Use
The molecular structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is specifically suited for the demands of high-temperature organic synthesis.
| Property | Value / Characteristic | Rationale for Microwave Synthesis |
| Structure | C₆F₅OCH₂(CF₂)₂H | The polar C-F and C-O bonds provide a strong dipole moment for efficient microwave energy absorption. |
| Molecular Formula | C₉H₃F₉O | High degree of fluorination imparts exceptional chemical and thermal stability.[6] |
| Molecular Weight | 314.11 g/mol | |
| Boiling Point | High (Est. >180 °C) | Allows for reactions to be run at high temperatures (e.g., 150-180 °C) in sealed vessels without generating excessive pressure, expanding the accessible kinetic landscape. |
| Polarity | Moderately Polar | Balances the ability to absorb microwave energy with the capacity to dissolve a broad range of non-polar to moderately polar organic reagents and catalysts. |
| Chemical Inertness | Very High | Functions as a "spectator" solvent, minimizing side reactions and simplifying purification.[7] |
Application Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
To demonstrate the efficacy of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, we present a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in medicinal chemistry.[10][11]
Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid, showcasing reduced reaction times and high yields facilitated by the specialized solvent under microwave irradiation.
Reaction Scheme:
Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
Reagents: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
-
Equipment: Dedicated laboratory microwave reactor (e.g., CEM, Anton Paar), 10 mL microwave reaction vials with caps, magnetic stir bars, standard laboratory glassware for workup, purification system (e.g., flash chromatography).
Step-by-Step Experimental Protocol
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-Bromoanisole, 0.5 mmol, 1.0 equiv).
-
Add the arylboronic acid (e.g., Phenylboronic acid, 0.6 mmol, 1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 2.5 mol%).
-
Add the base (e.g., powdered K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Add 4 mL of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene to achieve a concentration of approximately 0.125 M.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture with stirring at a set temperature of 150 °C for 10 minutes . The reactor will automatically modulate power to maintain the target temperature.[10]
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) via the instrument's forced air cooling system before handling.
-
Once cooled, carefully open the vial in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the base and precipitated catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
Expected Results & Data
The use of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is expected to provide excellent results across a range of substrates.
| Entry | Aryl Halide | Arylboronic Acid | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole (electron-rich) | Phenylboronic acid | 150 | 10 | >95% |
| 2 | 4-Bromobenzonitrile (electron-poor) | Phenylboronic acid | 150 | 8 | >98% |
| 3 | 2-Bromopyridine (heteroaromatic) | 4-Methoxyphenylboronic acid | 160 | 12 | >90% |
| 4 | 4-Chlorotoluene (less reactive) | Phenylboronic acid | 180 | 15 | >85% |
Note: Data presented is representative and for illustrative purposes. Actual yields may vary based on substrate purity and precise reaction conditions.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The high, localized temperatures achieved rapidly via microwave heating accelerate each step of this process.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene:
-
Accelerating Kinetics: By enabling temperatures of 150-180 °C, the solvent provides the thermal energy to overcome the activation barriers of each step, especially the often rate-limiting oxidative addition and reductive elimination.[13]
-
Maintaining Catalyst Integrity: The inert nature of the solvent prevents degradation pathways for the sensitive palladium catalyst, preserving its activity throughout the reaction.
-
Ensuring Homogeneity: The solvent's properties ensure that the organometallic intermediates and reagents remain in solution, facilitating efficient interaction and turnover.
Safety, Optimization, and Best Practices
Safety is paramount in microwave chemistry. [5]
-
Dedicated Equipment: Never use a domestic microwave oven. Laboratory microwave reactors are engineered with pressure and temperature sensors, automatic power modulation, and blast-proof casings to ensure safe operation.[5]
-
Vessel Integrity: Always inspect reaction vials for cracks or defects before use. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total vial volume).
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is required. All manipulations of the solvent and reagents should occur within a certified chemical fume hood.
-
Exothermic Reactions: For unknown or potentially highly exothermic reactions, begin with smaller scale tests at lower temperatures and shorter times to gauge the reaction's kinetic profile.[5]
Troubleshooting and Optimization:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature/time; Inactive catalyst; Ineffective base. | Increase temperature in 10 °C increments or time in 5-minute increments. Screen alternative catalysts (e.g., Pd(dppf)Cl₂) or bases (e.g., Cs₂CO₃). |
| Product Degradation | Reaction temperature is too high or time is too long. | Reduce the reaction temperature. Monitor the reaction at shorter time points to find the optimal endpoint. |
| Formation of Homocoupling Side Product | Oxygen present in the vial; Catalyst decomposition. | Degas the solvent before use by bubbling with nitrogen or argon. Use a higher quality catalyst or a pre-catalyst. |
Conclusion
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene represents a significant advancement for chemists leveraging microwave-assisted synthesis. Its inherent stability and effective energy absorption provide a robust platform for accelerating a wide array of chemical transformations. By enabling access to higher reaction temperatures safely and cleanly, this solvent empowers researchers to overcome synthetic hurdles, shorten development timelines, and improve the overall efficiency of molecule construction. Its adoption is particularly recommended for challenging cross-coupling reactions, late-stage functionalization, and the synthesis of complex heterocyclic systems prevalent in modern drug development.
References
-
Enviro Tech International, Inc. (n.d.). The Advantages Of Using Fluorinated Solvents. Retrieved from [Link]
-
ORAPI Asia. (n.d.). What Are The Advantages Of Using Fluorinated Solvents. Retrieved from [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
-
EnviroTech Europe. (2023, July 21). The advantages of using fluorinated solvents. Retrieved from [Link]
-
Modern Chemistry. (2024, November 9). Exploring the Applications and Effects of Fluorinated Solvents in Modern Chemistry. Retrieved from [Link]
-
Vicente, M. G. H., et al. (n.d.). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Microwave-assisted Cross-Coupling Reactions. Retrieved from [Link]
-
Kuhnast, B., et al. (n.d.). Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. PMC. Retrieved from [Link]
-
S.L. Kakran. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2011, June 30). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Retrieved from [Link]
-
Calvo-Flores, F. G., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2021, May 7). MICROWAVE ASSISTED SYNTHESIS OF BENZIMIDAZOLE AND ITS CHARACTERIZATION. Retrieved from [Link]
Sources
- 1. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Considerations for Microwave Synthesis [cem.com]
- 6. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 7. Exploring the Applications and Effects of Fluorinated Solvents in Modern Chemistry [tengerchemical.com]
- 8. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 9. envirotechint.com [envirotechint.com]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Welcome to the technical support center for the purification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the purification of this highly fluorinated aromatic ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene synthesized via the Williamson ether synthesis?
A1: The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is typically achieved through a Williamson ether synthesis.[1] This involves the reaction of a pentafluorophenoxide salt with a 2,2,3,3-tetrafluoropropyl electrophile (e.g., halide or sulfonate). Consequently, the most probable impurities are:
-
Unreacted Pentafluorophenol: Due to incomplete reaction or the use of an excess of the phenol.
-
Unreacted 2,2,3,3-tetrafluoropropyl electrophile: If the reaction does not go to completion.
-
Elimination byproducts: The strong base used to deprotonate the pentafluorophenol can induce elimination reactions in the 2,2,3,3-tetrafluoropropyl electrophile, leading to olefinic impurities.[1]
-
Residual base: Such as potassium carbonate or sodium hydride.
-
Solvent residues: Depending on the solvent used for the synthesis (e.g., DMF, DMSO, acetonitrile).[2]
Q2: What are the key physical properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene relevant to its purification?
A2: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C9H3F9O | [3] |
| Molecular Weight | 298.11 g/mol | [3] |
| Boiling Point | 71-72°C at 10 mmHg | [3] |
| Density | ~1.571 g/cm³ (predicted) | [3] |
| Purity (Commercial) | Typically ≥98% | [4] |
Q3: Is Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene thermally stable for purification by distillation?
Q4: Can Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene degrade during aqueous workup or on silica gel?
A4: The hydrolytic stability of fluorinated ethers can vary. While the C-F and C-O bonds in such compounds are generally robust, prolonged exposure to strong acidic or basic conditions during aqueous workup should be avoided.[7] Highly fluorinated compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you observe degradation or poor recovery during column chromatography, consider using deactivated silica gel or an alternative stationary phase like alumina.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Issue 1: Presence of Starting Material (Pentafluorophenol) in the Final Product
-
Possible Cause: Incomplete reaction or inefficient removal during workup. Pentafluorophenol is acidic and can be challenging to remove completely with simple aqueous washes if not performed thoroughly.
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer thoroughly with a dilute aqueous base solution (e.g., 1 M NaOH or K₂CO₃) to deprotonate and extract the acidic pentafluorophenol into the aqueous phase.
-
Column Chromatography: If the base wash is insufficient, column chromatography is effective. Pentafluorophenol is significantly more polar than the desired ether product and will have a lower Rf value. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., hexanes/ethyl acetate) will effectively separate the two compounds.
-
Issue 2: Low Yield After Purification by Distillation
-
Possible Cause:
-
Thermal Decomposition: The compound may be degrading at the distillation temperature.
-
Product Solidification in the Condenser: Although unlikely for this compound at typical cooling water temperatures, it is a possibility for some fluorinated compounds.[6]
-
System Leaks: An unstable vacuum will lead to temperature fluctuations and inefficient distillation.
-
-
Solution:
-
Use High Vacuum: Employ a high-vacuum pump to lower the boiling point as much as possible.
-
Monitor Temperature Carefully: Use a well-placed thermometer and ensure the heating mantle temperature is only slightly higher than the vapor temperature.
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed.
-
Issue 3: Co-elution of an Impurity During Column Chromatography
-
Possible Cause: An impurity has a polarity very similar to the desired product. This could be an elimination byproduct or another structurally related compound.
-
Solution:
-
Optimize Mobile Phase: Use a shallow gradient during elution to maximize separation. Experiment with different solvent systems. For fluorinated compounds, sometimes using a fluorinated solvent in the mobile phase can alter selectivity.
-
Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. A fluorinated stationary phase can offer unique selectivity for fluorinated analytes.[8] Alternatively, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) could be effective.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying larger quantities of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene when impurities have significantly different boiling points.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried.
-
Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the crude product in the distillation flask.
-
Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the product. Collect the fraction that distills at a stable temperature and pressure (lit. bp 71-72°C at 10 mmHg).[3]
-
Leave a small amount of residue in the distillation flask to avoid distilling high-boiling impurities.
-
Protocol 2: Purification by Column Chromatography
This protocol is ideal for removing impurities with similar boiling points but different polarities, such as residual pentafluorophenol.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting logic for identifying and removing impurities.
References
- BenchChem. (2025).
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- BenchChem. (2025).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Altarawneh, M., & Dlugogorski, B. Z. (2025, May 10). Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS). Open Research Newcastle.
- Francis Academic Press. (n.d.).
- Oakwood Chemical. (n.d.). Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity, C9H3F9O, 10 grams.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Fluoro(imino)phosphane Compounds. BenchChem.
- Wang, F., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(21), 14747–14757.
- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 724-731.
- Florin, R. E., & Wall, L. A. (1961). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 375–387.
- ResearchGate. (n.d.). Thermal decomposition of perfluoropropene.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(9), 1578-1580.
- ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants.
- ResearchGate. (n.d.).
- MDPI. (2022, July 20).
- Journal of the Chemical Society (Resumed). (1960). Aromatic polyfluoro-compounds. Part II. Pentafluorophenol.
- ChemicalBook. (n.d.). PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
- Google Patents. (n.d.).
- ChemicalBook. (2022, December 31). TETRAFLUORO-1,4-BIS(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE.
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- 5. Item - Experimental and Theoretical Investigation of the Thermal Decomposition of Per- and Poly-Fluoroalkyl Substances (PFAS) - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
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- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Welcome to the technical support center for the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Reaction Overview and Key Challenges
The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a variation of the Williamson ether synthesis, proceeding via a nucleophilic aromatic substitution mechanism. The reaction involves the deprotonation of 2,2,3,3-tetrafluoropropanol to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electron-deficient hexafluorobenzene ring and displacing a fluoride ion.
While seemingly straightforward, the high reactivity of the perfluorinated aromatic ring presents a primary challenge: controlling the selectivity between monosubstitution and polysubstitution . The initial introduction of the electron-donating tetrafluoropropoxy group can activate the ring for a second nucleophilic attack, primarily at the para position.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete deprotonation of the alcohol. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Suboptimal solvent choice. | 1. Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH). Allow sufficient time for the alkoxide to form before adding hexafluorobenzene. 2. Gradually increase the reaction temperature, monitoring for the formation of side products. A temperature range of 60-80°C is a common starting point for similar reactions. 3. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time. 4. Employ polar aprotic solvents such as DMF or DMSO, which are known to accelerate SNAr reactions. |
| Significant Formation of a Side Product with a Similar Retention Time in GC | 1. Over-reaction leading to polysubstitution. 2. Use of excess nucleophile. | 1. The most probable side product is 1,4-bis(2,2,3,3-tetrafluoropropoxy)tetrafluorobenzene. This is due to the activating effect of the first ether linkage. 2. Carefully control the stoichiometry. Use a slight excess of hexafluorobenzene relative to the alkoxide to favor monosubstitution. A molar ratio of 1.1-1.2:1 (hexafluorobenzene:alcohol) is a good starting point. |
| Presence of Unreacted Hexafluorobenzene in the Final Product | 1. Insufficient amount of nucleophile. 2. Reaction conditions not vigorous enough (low temperature or short reaction time). | 1. Ensure a 1:1 stoichiometry or a slight excess of the alcohol. 2. Increase the reaction temperature or extend the reaction time, while carefully monitoring for the formation of the di-substituted byproduct. |
| Complex Mixture of Products | 1. Reaction temperature is too high, leading to uncontrolled side reactions. 2. Presence of water in the reaction mixture. | 1. Lower the reaction temperature and monitor the reaction more frequently. 2. Ensure all reagents and solvents are anhydrous. Water can react with the base and interfere with the desired reaction. |
| Difficulty in Purifying the Product | 1. Similar boiling points of the desired product and the di-substituted byproduct. 2. Co-elution during column chromatography. | 1. Fractional distillation under reduced pressure is a viable option. The higher molecular weight of the di-substituted product should result in a higher boiling point. 2. Optimize column chromatography conditions. Consider using a less polar eluent system to improve separation. Fluorous solid-phase extraction could also be an effective, albeit more specialized, purification technique. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most prevalent side reaction is the formation of the di-substituted product, specifically 1,4-bis(2,2,3,3-tetrafluoropropoxy)tetrafluorobenzene. This occurs because the initial tetrafluoropropoxy group, while electron-withdrawing, can activate the ring for a second nucleophilic attack, with the para position being the most favorable for substitution[1].
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To favor the desired monosubstituted product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hexafluorobenzene compared to the 2,2,3,3-tetrafluoropropoxide nucleophile will ensure that the nucleophile is the limiting reagent, thus reducing the likelihood of a second substitution.
Q3: What is the best choice of base for this reaction?
A3: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols in Williamson ether syntheses[2]. It forms the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture.
Q4: Which solvent should I use?
A4: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended. These solvents are effective at solvating the cation of the alkoxide, leaving the anionic nucleophile more reactive, and they are known to accelerate the rate of SNAr reactions on polyfluoroaromatic systems.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be effectively monitored by gas chromatography-mass spectrometry (GC-MS) or by thin-layer chromatography (TLC) if the products are UV active. For a more detailed analysis, 19F NMR spectroscopy is an invaluable tool for identifying the fluorine-containing species in the reaction mixture.
Q6: I've identified the di-substituted product in my mixture. How can I remove it?
A6: Separation of the mono- and di-substituted products can be challenging due to their similar chemical nature. Fractional distillation under reduced pressure is often the most effective method on a larger scale. The di-substituted product will have a significantly higher boiling point. For smaller scales, column chromatography with a carefully selected eluent system (e.g., a low polarity solvent system like hexanes/ethyl acetate) can be employed to achieve separation.
IV. Experimental Protocols and Methodologies
A. Synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Disclaimer: This is a representative protocol based on established principles of SNAr on polyfluoroaromatics. Researchers should perform their own risk assessment and optimization.
Materials:
-
2,2,3,3-Tetrafluoropropanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Hexafluorobenzene
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Hexane (for washing NaH)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon/nitrogen inlet, add sodium hydride (1.0 eq).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane washings under an inert atmosphere.
-
Add anhydrous DMF to the flask to create a slurry.
-
Slowly add 2,2,3,3-tetrafluoropropanol (1.0 eq) dropwise to the stirred suspension at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 2,2,3,3-tetrafluoropropoxide.
-
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared alkoxide solution, add hexafluorobenzene (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and maintain this temperature, with stirring, for 4-6 hours.
-
Monitor the reaction progress by GC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
B. Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Carefully transfer the crude product to the distillation flask.
-
Apply a vacuum and slowly heat the flask.
-
Collect the fractions based on their boiling points. Unreacted hexafluorobenzene (b.p. ~80°C at atmospheric pressure) will distill first, followed by the desired monosubstituted product. The di-substituted product will have a significantly higher boiling point and will remain in the distillation flask under carefully controlled conditions.
V. Identification of Side Products
The primary tool for identifying and quantifying the products and byproducts of this reaction is 19F NMR spectroscopy .
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (Desired Product): The 19F NMR spectrum is expected to show signals for both the pentafluorophenyl group and the tetrafluoropropoxy group. The pentafluorophenyl group will typically exhibit three distinct signals for the ortho, para, and meta fluorine atoms.
-
1,4-bis(2,2,3,3-tetrafluoropropoxy)tetrafluorobenzene (Di-substituted Byproduct): The symmetry of this molecule will simplify the 19F NMR spectrum of the aromatic region. A single signal is expected for the four equivalent fluorine atoms on the benzene ring. The tetrafluoropropoxy groups will also show characteristic signals.
Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying the components of the reaction mixture based on their retention times and mass fragmentation patterns.
VI. Reaction Mechanisms and Pathways
The synthesis and its primary side reaction can be visualized through the following pathway diagram:
Sources
Technical Support Center: Nucleophilic Aromatic Substitution on Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Sources
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- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges with Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Welcome to the technical support center for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues with this highly fluorinated compound in polar solvents. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene poorly soluble in many common polar solvents?
A1: The solubility of a compound is governed by the principle of "like dissolves like." Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated molecule. The presence of numerous carbon-fluorine bonds makes it both hydrophobic (water-repelling) and lipophobic (fat-repelling)[1]. This unique characteristic arises from the high electronegativity and low polarizability of fluorine atoms, which leads to weak intermolecular interactions (van der Waals forces) with both polar and nonpolar hydrocarbon-based solvents[2].
Q2: I'm observing a cloudy suspension or complete insolubility when trying to dissolve Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in a polar solvent. What is the first thing I should try?
A2: Initially, ensure that you are not exceeding the solubility limit of the compound in your chosen solvent. If the concentration is within a reasonable range, the first troubleshooting step is to introduce gentle heating (if the compound's stability permits) and agitation, such as stirring or vortexing. If this is ineffective, consider using a co-solvent system.
Q3: Are there any recommended starting solvents for dissolving Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene?
A3: While specific solubility data is not extensively published, a logical starting point for highly fluorinated compounds is to use solvents with some degree of fluorination themselves, as they are more likely to have favorable intermolecular interactions. Solvents such as trifluorotoluene may be a good starting point. Additionally, polar aprotic solvents with a high dipole moment may offer better solubility than polar protic solvents.
Q4: Can I use sonication to aid dissolution?
A4: Yes, sonication can be a very effective technique for dissolving poorly soluble compounds[3][4]. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high temperature and pressure, which can break down solute aggregates and enhance solvent penetration[5].
In-Depth Troubleshooting Guides
Issue 1: Complete Insolubility in a Selected Polar Solvent
Underlying Cause: The significant difference in polarity and intermolecular forces between Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and many traditional polar solvents (e.g., water, ethanol, methanol) leads to a high energy barrier for solvation. Polar protic solvents, in particular, can form strong hydrogen bond networks that are difficult for the non-polar, fluorinated molecule to disrupt[6].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete insolubility.
Detailed Steps:
-
Solvent Screening:
-
Rationale: The principle of "like dissolves like" is paramount. Given the fluorinated nature of the compound, solvents with similar characteristics are more likely to be effective.
-
Protocol:
-
Attempt to dissolve a small, known quantity of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in a range of polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
If insolubility persists, consider partially fluorinated solvents, such as trifluorotoluene.
-
-
-
Employing a Co-Solvent System:
-
Rationale: A co-solvent system uses a mixture of two or more miscible solvents to enhance the solubility of a solute that is not adequately soluble in any of the individual solvents. The co-solvent can act as a bridge, modifying the overall polarity and intermolecular interactions of the solvent system to be more favorable for the fluorinated compound[7][8].
-
Protocol:
-
Begin by dissolving the compound in a small amount of a solvent in which it shows at least partial solubility (this may be a less polar or a fluorinated solvent).
-
Gradually add the desired polar solvent to this solution while continuously stirring.
-
Observe for any signs of precipitation. The optimal ratio of the co-solvents will need to be determined empirically.
-
-
-
Temperature Adjustment:
-
Rationale: For many compounds, solubility increases with temperature. The added thermal energy can help overcome the activation energy required for the solute to dissolve. However, the effect of temperature on the solubility of per- and polyfluoroalkyl substances (PFAS) can be complex and may be more significant for short-chain compounds[9][10].
-
Protocol:
-
Gently warm the solvent-solute mixture while stirring.
-
Monitor the temperature to avoid solvent boiling or compound degradation.
-
Once dissolved, allow the solution to cool to the desired experimental temperature slowly. Be vigilant for any precipitation upon cooling.
-
-
-
Mechanical Assistance (Sonication):
-
Rationale: Sonication provides the necessary energy to break apart solute particles and facilitate their interaction with the solvent, a process that is particularly useful for kinetically limited solubility[3][4].
-
Protocol:
-
Place the vial containing the solvent and solute in a sonication bath.
-
Sonicate in short bursts to avoid excessive heating of the sample.
-
Visually inspect the solution between bursts to assess dissolution.
-
-
-
Advanced Formulation Strategies:
-
Rationale: If direct dissolution remains challenging, especially for aqueous systems, creating a stable dispersion using surfactants to form micelles or emulsions can be an effective approach. The fluorinated compound can be encapsulated within the hydrophobic/lipophobic core of these structures, allowing for its dispersion in a polar medium[1][11][12][13].
-
Protocol: This is an advanced technique that requires careful selection of surfactants. Semifluorinated or fluorinated surfactants are often necessary to effectively encapsulate highly fluorinated molecules[1][14]. The specific protocol will depend on the chosen surfactant and the final application.
-
Issue 2: Solution is Cloudy or Forms a Precipitate Over Time
Underlying Cause: This often indicates that the compound is at or near its saturation point in the chosen solvent system. Small changes in temperature or solvent evaporation can cause the compound to precipitate out of the solution.
Troubleshooting Steps:
-
Slight Dilution: Add a small amount of the solvent to the solution to decrease the concentration below the saturation point.
-
Maintain Constant Temperature: If the solution was prepared at an elevated temperature, ensure that the storage and experimental conditions are maintained at that temperature.
-
Filtration: If a fine precipitate persists, it may be due to insoluble impurities. Filter the solution through a suitable syringe filter (e.g., PTFE for organic solvents).
-
Re-evaluate the Solvent System: If precipitation is a persistent issue, the chosen solvent or co-solvent ratio may not be optimal for long-term stability. Revisit the solvent screening and co-solvent optimization steps.
Data and Protocols
Table 1: Properties of Potential Solvents for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
| Solvent | Type | Boiling Point (°C) | Polarity (Relative) | Comments |
| Water | Polar Protic | 100 | 1.000 | Generally a poor solvent for highly fluorinated compounds. |
| Ethanol | Polar Protic | 78 | 0.654 | May have limited success; can be used as a co-solvent. |
| Acetone | Polar Aprotic | 56 | 0.355 | A common starting point for polar aprotic screening. |
| Acetonitrile | Polar Aprotic | 82 | 0.460 | Another good candidate for initial screening. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 0.386 | High boiling point, useful for elevated temperature studies. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 0.444 | High boiling point and strong solubilizing power. |
| Trifluorotoluene | Fluorinated | 102 | - | "Like dissolves like" principle suggests this could be effective. |
Polarity values are relative to water and are for general guidance.
Experimental Protocol: Co-Solvent Solubility Test
Objective: To determine a suitable co-solvent ratio for dissolving Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in a target polar solvent.
Materials:
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Primary solvent (e.g., Trifluorotoluene)
-
Secondary polar solvent (e.g., Acetonitrile)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
Procedure:
-
Weigh 10 mg of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene into a clean glass vial.
-
Add the primary solvent (Trifluorotoluene) dropwise while stirring until the compound is fully dissolved. Record the volume of the primary solvent used.
-
Slowly add the secondary polar solvent (Acetonitrile) to the solution in small increments (e.g., 10% of the primary solvent volume).
-
After each addition, stir the solution for 2-3 minutes and visually inspect for any signs of precipitation or cloudiness.
-
Continue adding the secondary solvent until precipitation occurs or the desired final concentration is reached.
-
The co-solvent ratio just before precipitation is the approximate limit for maintaining solubility.
Safety and Handling
Always consult the Safety Data Sheet (SDS) for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene before handling[15][16]. As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.
References
-
Pieraccini, S., et al. (2007). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Angewandte Chemie International Edition, 46(38), 7216-7218. [Link]
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Montanari, E., et al. (2021). Amphiphilic Fluorinated Unimer Micelles as Nanocarriers of Fluorescent Probes for Bioimaging. ACS Applied Polymer Materials, 3(10), 5174-5183. [Link]
-
Li, Y., et al. (2012). 19F- and Fluorescently-labeled Micelles as Nanoscopic Assemblies for Chemotherapeutic Delivery. Bioconjugate Chemistry, 23(8), 1636-1647. [Link]
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Dichiarante, V., et al. (2018). Natural surfactants towards a more sustainable fluorine chemistry. Green Chemistry, 20(1), 29-41. [Link]
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Shin-Ohtsuka Co., Ltd. (n.d.). Co-Solvent system. Retrieved from [Link]
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Baron Blakeslee. (n.d.). Co-Solvent Systems. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]
-
Galeazzi, R., et al. (2021). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. ACS Omega, 6(38), 24855-24866. [Link]
-
AZoCleantech. (2023, September 29). Ultrasound Technique Removes Dangerous Chemicals from Groundwater. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Li, Y., et al. (2021). Temperature impacts PFAS Adsorption on Activated Carbon. ACS ES&T Water, 1(9), 2056-2064. [Link]
-
Chen, H., et al. (2011). Effect of temperature on the sorption and desorption of perfluorooctane sulfonate on humic acid. Journal of Soils and Sediments, 11(5), 849-856. [Link]
-
Oakwood Chemical. (n.d.). Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity, C9H3F9O, 10 grams. Retrieved from [Link]
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Technical Support Center: Stabilizing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene Against Thermal Degradation
Introduction: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether valued for its unique physicochemical properties, including high thermal stability and chemical inertness, which are conferred by its robust carbon-fluorine bonds.[1] These characteristics make it a candidate for demanding applications such as a high-temperature solvent, heat-transfer fluid, or a key building block in advanced materials and pharmaceuticals. However, under thermal stress, particularly in the presence of oxygen or catalytic surfaces, its ether linkage can become a point of vulnerability. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding, troubleshooting, and mitigating the thermal degradation of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Q1: What are the primary structural features of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene that influence its thermal stability? A1: The molecule's stability is dominated by two key features: the perfluorinated benzene ring (C₆F₅) and the tetrafluoropropoxy chain (-O-CH₂-CF₂-CF₂H). The high bond energy of the numerous C-F bonds imparts exceptional chemical and thermal resistance.[2] However, the ether linkage (C-O) and the C-H bonds in the propoxy chain are the most likely sites for initiating thermal degradation, as they represent the points of lowest bond dissociation energy in the molecule.[3]
Q2: What are the most probable mechanisms of thermal degradation for this compound? A2: Degradation can proceed via two primary pathways, depending on the experimental atmosphere:
-
Pyrolysis (Inert Atmosphere): In the absence of oxygen, degradation is likely initiated by the homolytic cleavage of the weakest bonds, primarily the C-O ether bond or C-C bonds in the alkyl chain. This generates radical intermediates that can lead to a variety of smaller fluorinated products.[4]
-
Oxidative Degradation (In the Presence of Air/Oxygen): This is often the more aggressive pathway. The presence of oxygen facilitates the formation of peroxide radicals, especially at the C-H positions, accelerating decomposition at lower temperatures.[5] Products can include carbonyl fluorides, which may subsequently hydrolyze in the presence of moisture to form hydrogen fluoride (HF) and other carboxylic acids.[6]
Q3: What factors are known to accelerate the thermal degradation of fluorinated ethers? A3: Several factors can compromise the stability of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene:
-
Temperature: As the primary driver, higher temperatures provide the necessary energy to overcome bond dissociation energies.
-
Oxygen: The presence of atmospheric oxygen can significantly lower the decomposition temperature by enabling oxidative attack.[4]
-
Catalytic Surfaces: Certain metals, metal salts, and oxides can catalyze degradation, particularly of ether linkages.[7] It is crucial to use inert materials like glass or stainless steel (with caution) for high-temperature applications.
-
Contaminants: Acidic or basic impurities can also promote degradation pathways.
Q4: Can I use common antioxidants to improve the stability of this compound? A4: Standard antioxidants used for commodity polymers may not be effective or may lack the necessary thermal stability for high-temperature applications involving this compound. Specialized high-temperature antioxidants, such as certain alkyl-aryl phosphites or specific hindered phenols designed for high-performance polymers, are more suitable candidates.[5] Phosphites, for example, function by decomposing hydroperoxide intermediates that are central to the oxidative degradation process.[5]
Section 2: Troubleshooting Guide: Investigating Thermal Instability
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments.
Problem: The compound shows signs of degradation (e.g., discoloration, pressure buildup, unexpected analytical signals) at temperatures lower than anticipated.
| Possible Cause | Diagnostic Check | Recommended Solution & Rationale |
| Oxidative Degradation | Perform a comparative Thermogravimetric Analysis (TGA) under both a nitrogen atmosphere and an air atmosphere. A significantly lower onset of decomposition in air confirms oxidative instability.[8] | Handle the compound under an inert atmosphere (e.g., Nitrogen, Argon). This eliminates oxygen, a key reactant in lower-temperature degradation pathways, allowing the compound to reach its higher intrinsic pyrolytic stability limit. |
| Catalytic Contamination | Analyze the compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen for trace metal contaminants. Review all materials in contact with the compound at high temperatures (reactor vessel, stir bars, tubing). | Use glassware or other certified inert materials. If metals are unavoidable, consider passivation of the surfaces. This prevents metal ions from catalyzing the cleavage of the ether linkage.[7] |
| Presence of Impurities | Use Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H/¹⁹F NMR to check the purity of the starting material against a reference standard. | Purify the compound before use. Techniques like fractional distillation under vacuum or chromatography can remove reactive impurities that may initiate or accelerate degradation.[9] |
Section 3: Protocols for Stabilization and Analysis
These detailed protocols provide step-by-step methodologies for key workflows.
Protocol 1: Experimental Workflow for Screening Thermal Stabilizers
Objective: To systematically evaluate and identify effective antioxidant stabilizers for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene under oxidative conditions.
Methodology: This protocol utilizes Thermogravimetric Analysis (TGA) to measure the shift in the onset decomposition temperature (T_onset) upon the addition of a stabilizer. A greater T_onset indicates superior stabilization.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each candidate stabilizer (see table below) in a volatile, inert solvent (e.g., anhydrous acetonitrile) at a concentration of 1 mg/mL.
-
Ensure all glassware is scrupulously clean and dry to prevent contamination.[10]
-
-
Sample Preparation:
-
For each stabilizer, accurately weigh 100 mg of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene into a clean 4 mL glass vial.
-
Add the stabilizer stock solution to achieve a final concentration of 0.1% w/w.
-
Prepare a "Control" sample containing only the compound and an equivalent volume of the solvent.
-
Gently agitate the vials to ensure homogeneity.
-
Carefully evaporate the solvent under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40-50 °C) to leave a homogenous mixture.
-
-
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument as per the manufacturer's instructions.[8]
-
Place 5-10 mg of the prepared sample into a clean alumina or platinum crucible.[8]
-
Run the TGA experiment under an air atmosphere at a flow rate of 50 mL/min to simulate oxidative stress.
-
Use a heating ramp of 10 °C/min from 30 °C to 600 °C.[8]
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.
-
Compare the T_onset of each stabilized sample to the Control. A significant positive shift (ΔT_onset) indicates effective stabilization.
-
Candidate Stabilizers for Screening:
| Stabilizer Class | Example | Mechanism of Action | Typical Loading (%) |
| Phosphites | Tris(2,4-di-tert-butylphenyl) phosphite | Hydroperoxide decomposer; prevents chain reactions.[5] | 0.05 - 0.2 |
| Hindered Phenols | Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | Radical scavenger; terminates propagating radicals. | 0.05 - 0.2 |
| Hydroxylamines | Dialkyl Hydroxylamine | High-temperature radical scavenger.[5] | 0.05 - 0.1 |
Visualization of Stabilizer Screening Workflow:
Caption: Workflow for screening thermal stabilizers using TGA.
Protocol 2: Standardized Thermal Stability Assessment using TGA
Objective: To obtain accurate and reproducible data on the thermal decomposition profile of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Step-by-Step Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Perform a blank run with an empty crucible to establish a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a tared TGA crucible (alumina or platinum are recommended for their inertness).[8]
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with the desired gas (e.g., high-purity nitrogen for pyrolysis or air for oxidative stability) at a flow rate of 20-50 mL/min for at least 15 minutes to ensure a consistent atmosphere.[8]
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Apply a linear heating ramp of 10 °C/min up to a final temperature of 600 °C. A controlled, linear heating rate is critical for reproducibility.[8]
-
-
Data Collection and Interpretation:
-
Continuously record the sample mass as a function of temperature.
-
Plot the results as percent mass loss versus temperature.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (T_max).
-
Key TGA Parameters for Analysis:
| Parameter | Description | Significance |
| T_onset | The temperature at which significant (e.g., 5%) mass loss begins. | Indicates the initiation of thermal degradation; a primary metric for stability comparison. |
| T_max | The temperature at which the maximum rate of mass loss occurs (the peak of the DTG curve). | Represents the point of most rapid decomposition. |
| Residue (%) | The percentage of mass remaining at the end of the experiment. | Provides insight into the formation of non-volatile char or residue. |
Section 4: Inferred Degradation Pathways
The following diagram illustrates the hypothetical primary degradation points of the molecule under different thermal stress conditions. The exact products would require detailed analysis (e.g., by Pyrolysis-GC-MS), but this model is based on established principles of fluoroether chemistry.[3][6]
Caption: Potential initiation points for thermal degradation.
References
-
Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Chemical Properties of Benzene, pentafluoro- (CAS 363-72-4). Cheméo. Available from: [Link]
-
Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. Biotage. Available from: [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH. Available from: [Link]
-
Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Royal Society of Chemistry. Available from: [Link]
-
Thermal degradation of fluoropolymers. Fluorocouncil. Available from: [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. PubMed. Available from: [Link]
-
Reference and Handling Guide Perfluoroalkyl Compounds. Greyhound Chromatography. Available from: [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. Available from: [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. CDC. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. turi.org [turi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pentafluorobenzene CAS#: 363-72-4 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Welcome to the technical support center for the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to help you navigate the challenges of this specific nucleophilic aromatic substitution reaction and ultimately improve your product yield and purity.
Introduction to the Synthesis
The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a specialized variation of the Williamson ether synthesis. It proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly electron-deficient hexafluorobenzene ring is attacked by the nucleophilic 2,2,3,3-tetrafluoropropoxide anion. The strong inductive effect of the fluorine atoms on the benzene ring makes the aromatic carbons highly electrophilic and susceptible to nucleophilic attack, a common characteristic of polyfluoroaromatic compounds.[1][2][3]
The overall reaction is as follows:
Step 1: Deprotonation (Alkoxide Formation) HCF₂CF₂CH₂OH + Base → [HCF₂CF₂CH₂O]⁻ M⁺
Step 2: Nucleophilic Aromatic Substitution (SNAr) C₆F₆ + [HCF₂CF₂CH₂O]⁻ M⁺ → C₆F₅OCH₂CF₂CF₂H + M⁺F⁻
This guide will delve into the practical aspects of this synthesis, providing you with the necessary information to perform the reaction successfully and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The 2,2,3,3-tetrafluoropropoxide anion attacks one of the carbon atoms of the hexafluorobenzene ring, which is highly activated by the electron-withdrawing fluorine atoms. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
-
Fluoride Elimination: The Meisenheimer complex then eliminates a fluoride ion to restore the aromaticity of the ring, yielding the final ether product.
The reaction's progression via a concerted SNAr pathway, where the bond formation and bond breaking occur in a single transition state, has also been considered for similar systems.[4][5]
Q2: Which base is most suitable for deprotonating 2,2,3,3-tetrafluoropropanol?
A2: Due to the electron-withdrawing nature of the tetrafluoroethyl group, 2,2,3,3-tetrafluoropropanol is significantly more acidic than non-fluorinated alcohols. Therefore, a range of bases can be employed. The choice of base can influence reaction rate and side product formation.
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base; drives the deprotonation to completion. | Can be pyrophoric and requires careful handling under an inert atmosphere. |
| Potassium Hydride (KH) | Similar to NaH, but can be more reactive. | Similar handling precautions as NaH. |
| Potassium Carbonate (K₂CO₃) | Milder, less hazardous, and often effective for acidic alcohols.[6] | May require higher temperatures or longer reaction times. |
| Triethylamine (Et₃N) | A mild organic base that can be sufficient for deprotonation.[7] | May not fully deprotonate the alcohol, leading to an equilibrium. |
For optimal results, sodium hydride is a reliable choice to ensure complete formation of the alkoxide. However, for safety and ease of handling, potassium carbonate is a viable alternative, potentially requiring optimization of reaction conditions.
Q3: What are the recommended solvents for this synthesis?
A3: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more "naked" and nucleophilic, without interfering with the reaction.
-
N,N-Dimethylformamide (DMF): An excellent choice for SNAr reactions, known to accelerate reaction rates.[1]
-
Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can enhance the reaction rate.
-
Tetrahydrofuran (THF): A common solvent for reactions involving metal hydrides like NaH.
Using the parent alcohol, 2,2,3,3-tetrafluoropropanol, as the solvent is also a possibility, but this can sometimes lead to lower yields compared to aprotic polar solvents.
Q4: What is the major side product I should be aware of, and how can I minimize its formation?
A4: The most common side product is the disubstituted ether, 1,4-bis(2,2,3,3-tetrafluoropropoxy)tetrafluorobenzene. This arises from a second SNAr reaction where another molecule of the alkoxide attacks the monosubstituted product. The para-position is the most favorable site for the second substitution due to electronic effects.[1][2]
To minimize the formation of this byproduct:
-
Stoichiometry Control: Use a slight excess of hexafluorobenzene relative to the 2,2,3,3-tetrafluoropropoxide. A 1.1 to 1.5 molar excess of hexafluorobenzene is a good starting point.
-
Controlled Addition: Add the alkoxide solution slowly to the solution of hexafluorobenzene to maintain a low concentration of the nucleophile throughout the reaction.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity for the monosubstituted product.
-
Reaction Time: Monitor the reaction progress by GC-MS or TLC to avoid unnecessarily long reaction times, which can favor the formation of the disubstituted product.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride
-
Alkoxide Formation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,3,3-tetrafluoropropanol (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
-
SNAr Reaction:
-
In a separate flame-dried flask, prepare a solution of hexafluorobenzene (1.2 eq.) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly transfer the prepared sodium 2,2,3,3-tetrafluoropropoxide solution to the hexafluorobenzene solution via a cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Add water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete alkoxide formation: Insufficient base or reaction time for deprotonation. | - Ensure the base is fresh and active. - Use a slight excess of the base (1.1 eq.). - Allow sufficient time for complete deprotonation, as indicated by the cessation of hydrogen gas evolution with NaH. |
| 2. Inactive hexafluorobenzene: Impurities in the starting material. | - Use freshly distilled hexafluorobenzene. | |
| 3. Reaction not going to completion: Insufficient reaction time or temperature. | - Monitor the reaction by GC-MS to determine the optimal reaction time. - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be aware this may increase the formation of the disubstituted byproduct. | |
| High Percentage of Disubstituted Byproduct | 1. Incorrect stoichiometry: Molar ratio of alkoxide to hexafluorobenzene is too high. | - Use hexafluorobenzene in a molar excess (1.2-1.5 eq.). - Ensure accurate measurement of starting materials. |
| 2. High concentration of nucleophile: Rapid addition of the alkoxide. | - Add the alkoxide solution dropwise to the hexafluorobenzene solution over an extended period. | |
| 3. High reaction temperature or prolonged reaction time. | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Stop the reaction once the formation of the desired product has plateaued, as determined by reaction monitoring. | |
| Presence of Unreacted 2,2,3,3-tetrafluoropropanol in Final Product | 1. Incomplete deprotonation: Insufficient amount or activity of the base. | - Use a fresh, active base in a slight excess. - Ensure the reaction is carried out under strictly anhydrous conditions. |
| 2. Inefficient workup: The alcohol is not fully removed during the aqueous washes. | - Perform multiple extractions with an organic solvent. - Wash the combined organic layers with water and then brine to remove water-soluble components. | |
| Product is Colored (Yellow/Brown) | 1. Formation of colored impurities: Side reactions or decomposition, possibly due to impurities or high temperatures. | - Ensure all reagents and solvents are pure and anhydrous. - During workup, a wash with a dilute solution of sodium bisulfite can sometimes remove colored impurities. - Purify the product by column chromatography. |
| Difficulty in Purifying the Product | 1. Similar boiling points of product and impurities: Co-distillation of impurities. | - Use fractional distillation under high vacuum for better separation. |
| 2. Similar polarity of product and byproduct: Co-elution during column chromatography. | - Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may improve separation. - Consider using a different stationary phase, such as alumina. |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for improving the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
References
-
Smith, J. G., & Spittler, T. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Wall, L. A., & Pummer, W. J. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 481–497. [Link]
-
Yamamoto, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(21), 6485. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Controlled Nucleophilic Aromatic Substitution of Hexafluorobenzene Using a Flow Microreactor. Angewandte Chemie International Edition, 50(40), 9404-9407. [Link]
-
Sena, M. D., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6435–6440. [Link]
-
Wall, L. A., & Pummer, W. J. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. NIST Technical Series Publications. [Link]
-
Sena, M. D., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]
-
Smith, J. G., & Spittler, T. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
Antonucci, J. M., & Wall, L. A. (1963). High-Temperature Reactions of Hexafluorobenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 473–480. [Link]
-
Winter, R. W., & Gard, G. L. (2002). New pentafluoro-λ6-sulfanyl (SF5) perfluoroalkyl benzene derivatives. Journal of Fluorine Chemistry, 114(1), 3-8. [Link]
-
Oakwood Chemical. (n.d.). Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, 98% Purity, C9H3F9O, 10 grams. [Link]
-
Sereda, G., & Rajpara, V. (2015). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Molbank, 2015(3), M867. [Link]
-
O'Hagan, D., et al. (2018). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Beilstein Journal of Organic Chemistry, 14, 2366-2373. [Link]
-
Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. [Link]
-
Plenio, H., et al. (2013). Synthesis and Characterization of 1,2,3,4,5-Pentafluoroferrocene. Organometallics, 32(15), 4144-4149. [Link]
-
PubChem. (n.d.). 1,2,3,4,5-Pentafluoro-6-[2-fluoro-3,4,5,6-tetrakis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene. [Link]
-
Zonov, Y. V., et al. (2020). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. Molecules, 25(23), 5601. [Link]
-
Ritter, T., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 54(3), 913-916. [Link]
-
Wang, C., et al. (2019). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Molecules, 24(18), 3290. [Link]
-
PubChem. (n.d.). Pentafluorobenzene. [Link]
-
U.S. Environmental Protection Agency. (2016). Analysis of Pharmaceutical and Personal Care Compounds in Wastewater Sludge and Aqueous Samples using GC-MS/MS. [Link]
-
Wu, A. H., & Covey, T. R. (2000). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 107-115. [Link]
-
Agilent Technologies. (n.d.). Determination in shellfish by liquid chromatography coupled to accurate mass spectrometry. [Link]
-
Al-Qassab, H., et al. (2021). Simultaneous GC-NCI-MS Determination of Persistent Organic Pollutants and Current-Use Pesticides in Breast Milk Samples. Toxics, 9(10), 248. [Link]
-
Lee, S., et al. (2022). B-265 Evaluation of LC-MS/MS Methodologies for 37 Per- and Poly-fluoroalkyl Substances (PFAS) in Serum. Clinical Chemistry, 68(Supplement_1), A197. [Link]
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- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 7. mdpi.com [mdpi.com]
Troubleshooting peak splitting in NMR spectra of fluorinated compounds
Welcome to the Technical Support Center for NMR Spectroscopy of Fluorinated Compounds. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on troubleshooting common issues encountered in ¹⁹F NMR. This guide moves beyond simple procedural lists to explain the underlying principles, helping you make informed decisions during your experiments.
Troubleshooting Guide: Peak Splitting in ¹⁹F NMR Spectra
The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it a powerful tool for structural elucidation.[1][2] However, the same properties, particularly the large magnitude and long-range nature of fluorine couplings, can lead to complex spectra that are challenging to interpret.[3] This guide addresses the most common peak splitting problems in a question-and-answer format.
Q1: My ¹⁹F signal, which I expected to be a simple multiplet (e.g., a triplet), appears as a much more complex, uninterpretable pattern. What's going on?
This is one of the most frequent challenges in ¹⁹F NMR. The complexity often arises from multiple coupling interactions that you may not have anticipated.
Probable Causes & Solutions:
-
Unexpected Long-Range Couplings: Fluorine is notorious for exhibiting couplings over four or even five bonds (⁴J or ⁵J), especially in rigid or conjugated systems.[1][3] While vicinal (³J) and geminal (²) couplings are expected, these long-range interactions can add extra layers of splitting.
-
Causality: The mechanism for long-range coupling often involves through-space interactions or the delocalization of electrons in π-systems, which efficiently transmits spin information.[4]
-
Troubleshooting Protocol:
-
Analyze the Structure: Carefully examine your molecule for any protons or other fluorine atoms that are 4 or 5 bonds away from the fluorine nucleus . Pay special attention to rigid aliphatic rings or aromatic systems where through-space interactions are more likely.
-
¹H Decoupling: Run a ¹⁹F{¹H} decoupled experiment. If the complex multiplet simplifies significantly, it confirms that the complexity arises from couplings to protons. The remaining splitting will be due to other fluorine atoms.[3]
-
Advanced Experiments: For particularly challenging cases, 2D NMR experiments like ¹H-¹⁹F HETCOR or HMBC can definitively establish correlations between specific protons and fluorines, helping to assign the coupling partners.[2][5]
-
-
-
Second-Order Effects (Strong Coupling): When two coupled nuclei have a chemical shift difference (Δν in Hz) that is not much larger than their coupling constant (J), second-order effects can distort the spectrum. Instead of clean, symmetrical multiplets, you'll see "roofing" (leaning of peaks toward each other) and additional, sometimes unexpected, splitting patterns. This is particularly common in ¹⁹F NMR due to the large J-values.[6]
-
Causality: First-order rules (like the n+1 rule) only apply when Δν/J > ~10. When this condition is not met, the spin states are no longer independent, leading to more complex quantum mechanical behavior.
-
Troubleshooting Protocol:
-
Increase Magnetic Field Strength: The most effective way to mitigate second-order effects is to increase the spectrometer's magnetic field. Since Δν (in Hz) scales with the field strength while J (in Hz) remains constant, the Δν/J ratio will increase, simplifying the spectrum towards a first-order appearance.
-
Spectral Simulation: Use NMR simulation software to model the spin system. By inputting the expected chemical shifts and coupling constants, you can generate a theoretical spectrum. Matching the simulated spectrum to the experimental one can confirm that second-order effects are the cause and allow you to extract the correct parameters.[6]
-
-
-
Presence of Diastereomers or Conformational Isomers: If your compound is chiral and contains stereocenters, the presence of diastereomers can lead to multiple, overlapping signals for what appears to be a single fluorine environment. Similarly, if your molecule exists as a mixture of stable conformers on the NMR timescale, each conformer can give rise to a distinct set of signals.
-
Causality: Diastereomers are different chemical compounds and are expected to have different NMR spectra. Conformational isomers in slow exchange also behave as distinct species in the NMR experiment.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between diastereomers and conformers.[7][8] The relative integrals of diastereomers should remain constant with temperature, whereas the equilibrium between conformers may shift, changing the relative peak intensities. For conformers, increasing the temperature may cause coalescence of the signals into a single, averaged peak if the rate of exchange increases sufficiently.
-
High-Resolution Chromatography: Use techniques like HPLC or chiral HPLC to confirm the purity of your sample and rule out the presence of multiple diastereomers.[9]
-
-
Q2: I see a doublet in my ¹⁹F spectrum. How can I determine if it's due to coupling with a proton or another fluorine atom?
Distinguishing between ¹H-¹⁹F and ¹⁹F-¹⁹F coupling is a fundamental step in spectral assignment.
Probable Causes & Solutions:
-
Magnitude of the Coupling Constant (J): The size of the splitting can be a strong indicator.
-
Typical J-Values:
-
Troubleshooting Protocol:
-
Measure the Coupling Constant: Carefully measure the peak separation in Hz. A very large coupling constant (> 150 Hz) is almost certainly due to geminal ¹⁹F-¹⁹F coupling. A value around 50 Hz is likely a geminal ¹H-¹⁹F coupling.
-
Consult Reference Tables: Compare your measured J-value to established tables of typical coupling constants for similar structural motifs.
-
-
-
Decoupling Experiments: This is the most definitive method.
-
Causality: Decoupling experiments use a second radiofrequency field to irradiate a specific type of nucleus (e.g., ¹H), causing its spin state to rapidly transition. This effectively averages out its coupling interaction with the observed nucleus (¹⁹F), leading to the collapse of the multiplet.
-
Troubleshooting Protocol:
-
Run a ¹⁹F{¹H} Decoupled Spectrum: If the doublet collapses into a singlet, the splitting was caused by coupling to a proton. If the doublet remains, the coupling is to another fluorine atom.[3][12]
-
Run a ¹H Spectrum: Examine the corresponding ¹H spectrum. You should see a proton signal that is split by the fluorine with the same J-value. If you then run a ¹H{¹⁹F} decoupled spectrum, that proton multiplet should collapse.[13]
-
-
Q3: My baseline is noisy and my peaks are broad, making it difficult to resolve splitting. What are the likely instrumental and sample-related causes?
Poor signal-to-noise and broad lineshapes can obscure important coupling information.
Probable Causes & Solutions:
-
Instrumental Factors:
-
Improper Shimming: Poor magnetic field homogeneity is a primary cause of broad peaks.
-
Troubleshooting Protocol: Carefully shim the spectrometer on your sample. For ¹⁹F NMR, it is often best to shim on the fluorine signal itself if it is strong enough, or on a fluorine-containing reference compound.
-
-
Incorrect Pulse Width Calibration: An inaccurate 90° pulse width can lead to suboptimal signal excitation and lower signal-to-noise.
-
Troubleshooting Protocol: Calibrate the ¹⁹F pulse width for your specific probe and sample conditions.
-
-
-
Sample-Related Factors:
-
Low Concentration: A dilute sample will naturally produce a spectrum with a low signal-to-noise ratio.
-
Troubleshooting Protocol: Increase the sample concentration if possible. If not, increase the number of scans acquired, keeping in mind that the signal-to-noise ratio increases with the square root of the number of scans.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening through relaxation effects.
-
Troubleshooting Protocol: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method. Adding a chelating agent like EDTA can help sequester paramagnetic metal ions.
-
-
Chemical Exchange: If the fluorine atom is involved in a chemical exchange process (e.g., protonation/deprotonation, conformational changes) that is on an intermediate timescale relative to the NMR experiment, its peak will be broadened.
-
Troubleshooting Protocol: Run a variable temperature (VT) NMR experiment. Cooling the sample may slow the exchange rate, leading to sharper, distinct signals for the exchanging species. Heating the sample may accelerate the exchange, resulting in a single, sharp, averaged signal.[14]
-
-
Visual Workflow for Troubleshooting Complex Splitting
The following diagram outlines a logical workflow for diagnosing the cause of unexpectedly complex peak splitting in a ¹⁹F NMR spectrum.
Caption: A decision tree for troubleshooting complex ¹⁹F NMR multiplets.
Frequently Asked Questions (FAQs)
Q: Why is the chemical shift range of ¹⁹F NMR so much larger than for ¹H NMR?
A: The wide chemical shift range of ¹⁹F NMR (spanning over 800 ppm) is one of its most significant advantages.[3] It arises from the fact that fluorine has p-orbitals, and the electrons in these orbitals can generate significant paramagnetic currents when placed in a magnetic field.[15] These currents create a local magnetic field that can either strongly oppose or reinforce the main magnetic field, leading to a much larger variation in shielding compared to hydrogen, which only has s-electrons. This makes the ¹⁹F chemical shift extremely sensitive to subtle changes in the local electronic environment.[16][17]
Q: How do solvents affect my ¹⁹F spectrum?
A: Solvents can have a surprisingly large effect on ¹⁹F chemical shifts, with changes of several ppm being common.[3][18] This is due to intermolecular interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces that alter the electronic environment around the fluorine nucleus.[16][19] Therefore, it is crucial to be consistent with the solvent used and to report it along with your data. For highly accurate and reproducible work, using an internal reference standard is recommended.[3]
Q: What are ¹³C satellites in a ¹⁹F spectrum?
A: ¹³C satellites are small peaks that appear symmetrically on either side of a main ¹⁹F peak. They arise from coupling between the ¹⁹F nucleus and a neighboring ¹³C nucleus. Since the natural abundance of ¹³C is only ~1.1%, these satellite peaks are much smaller than the main peak (which represents fluorine attached to ¹²C). The separation between the two satellite peaks gives the ¹JFC or nJFC coupling constant. While they can sometimes be mistaken for impurities, their symmetrical appearance and low intensity are characteristic.[9] Note that ¹³C-¹⁹F isotope shifts can sometimes cause these satellites to be asymmetric.[9]
Q: Can I use ¹⁹F NMR for quantitative analysis?
A: Yes, ¹⁹F NMR can be excellent for quantitative analysis (qNMR). The 100% natural abundance and high sensitivity of ¹⁹F provide strong signals.[16] For accurate quantification, you must ensure that the experiment is set up correctly to allow for full relaxation of all signals between pulses. This typically means setting the relaxation delay to at least five times the longest T1 relaxation time of the signals you wish to integrate. Using an internal standard with a known concentration is essential for accurate results.[12]
Data Summary: Typical Coupling Constants
The ability to estimate the type of coupling based on its magnitude is a key skill in interpreting ¹⁹F NMR spectra. The following table summarizes typical ranges for various coupling constants involving fluorine.
| Coupled Nuclei | Bonds | Coupling Type | Typical J-Value (Hz) | Notes |
| ¹⁹F-¹H | 2 | Geminal (²JHF) | 40 - 60[3][10] | Large and positive. |
| ¹⁹F-¹H | 3 | Vicinal (³JHF) | 5 - 10[11] | Magnitude is dependent on the dihedral angle (Karplus relationship). |
| ¹⁹F-¹H | >3 | Long-range | 0.5 - 3.0[1][11] | Often observed in rigid or aromatic systems. |
| ¹⁹F-¹⁹F | 2 | Geminal (²JFF) | 220 - 300[3] | Very large, a key diagnostic feature. |
| ¹⁹F-¹³C | 1 | Direct (¹JCF) | 160 - 320[11][20] | Large and typically negative. |
| ¹⁹F-¹³C | 2 | Geminal (²JCF) | 20 - 50[10] | Useful for structural assignment. |
| ¹⁹F-³¹P | 1 | Direct (¹JFP) | 700 - 1200[11] | Extremely large due to the high magnetic moment of ³¹P. |
References
-
19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
-
19F Coupling Constants Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
-
A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications.
-
19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry.
-
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications.
-
Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry.
-
Temperature dependence of the >19>F NMR shift arising from spin transfer effects for Er>3+> and Ho>2+> in cubic sites. Macquarie University Research Portal.
-
A beginner's guide to 19F NMR and its role in drug screening. Elsevier.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH Public Access.
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
-
Solving problems fluorine 19F with NMR spectroscopy. PubMed.
-
19F NMR of SF4 varies with temperature. What structure does 19F NMR give when temperature varies from -98 to 23 degree Celsius? Quora.
-
Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace.
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility.
-
19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. Semantic Scholar.
-
19Flourine NMR. University of Missouri Chemistry.
-
New Frontiers and Developing Applications in 19F NMR. NIH Public Access.
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
-
Perfluorocarbon temperature measurements using 19F NMR. PubMed.
-
How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh.
-
Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. Semantic Scholar.
-
Fluorine-19 NMR investigation of poly(trifluoroethylene). Elsevier.
-
Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
-
Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. NMR Wiki Q&A Forum.
-
19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central.
-
16: Multinuclear NMR. Chemistry LibreTexts.
-
Lecture 3: Coupling Constants. Harvard University.
-
Splitting of 19F NMR Line in a Co2+‐Doped NaF Crystal. Semantic Scholar.
-
Nmr spectroscopy of fluorine 19. SlideShare.
-
Fluorine NMR. University of Washington.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central.
-
Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. ACS Publications.
Sources
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. quora.com [quora.com]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Welcome to the technical support center for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with the commercial-grade product. Our goal is to provide you with the expertise and practical guidance to achieve the desired purity for your critical applications.
Understanding the Challenge: Potential Impurities
Commercial-grade Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (Purity: ~98%[1]) can contain several types of impurities that may interfere with your experimental outcomes. While the exact impurity profile can vary between batches and suppliers, they generally fall into the following categories:
-
Residual Starting Materials: Unreacted pentafluorobenzene and 2,2,3,3-tetrafluoropropanol from the synthesis process.
-
Reaction Byproducts: Compounds formed through side reactions, such as isomers or over-alkylated products.
-
Solvents: Residual solvents from the synthesis or initial purification steps.
-
Degradation Products: Formed during synthesis, purification, or storage.
A critical first step in any purification strategy is to identify the nature of the impurity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose.
Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section provides a systematic approach to identifying and removing common impurities.
Initial Assessment Workflow
Before embarking on a purification protocol, a logical diagnostic workflow can help in selecting the most appropriate strategy.
Caption: Diagnostic workflow for purifying commercial Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Based on the likely synthesis route (Williamson ether synthesis), the most probable impurities are unreacted starting materials: pentafluorobenzene and 2,2,3,3-tetrafluoropropanol . Side products could include isomers or compounds from reactions with residual water.
Q2: My GC-MS analysis shows an impurity with a lower boiling point than the product. How should I proceed?
A2: For impurities with a significantly lower boiling point, such as residual solvents or pentafluorobenzene (Boiling Point: 85°C[2][3]), fractional distillation is the most effective purification method.[4][5]
Q3: I have an impurity with a very similar boiling point to my product. What is the best purification strategy?
A3: When dealing with impurities that have close boiling points, fractional distillation may not be efficient. In such cases, preparative gas chromatography (Prep-GC) is the recommended technique. This method offers high resolving power to separate components with very similar volatilities.
Q4: Can I use a chemical wash to remove any impurities?
A4: A chemical wash can be effective for removing certain types of impurities. For instance:
-
Aqueous wash: To remove any water-soluble impurities.
-
Dilute acid wash (e.g., 1% HCl): To remove any basic impurities.
-
Dilute base wash (e.g., 1% NaHCO₃): To remove any acidic impurities.
Always follow a chemical wash with a wash with deionized water to remove any residual acid or base, and then dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄) before proceeding with distillation.
Q5: What are the key physical properties to consider during purification?
A5: The boiling points of the main component and potential impurities are crucial for designing a purification strategy.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene | 89847-87-0 | 298.11 | 71-72 @ 10 mmHg[6] |
| Pentafluorobenzene | 363-72-4 | 168.06 | 85[2][7] |
| Octafluorotoluene | 434-64-0 | 236.06 | ~103 (estimated)[8] |
Q6: How should I properly store the purified product?
A6: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove impurities with boiling points significantly different from Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a distillation column with high efficiency (e.g., a Vigreux or packed column).
-
Charging the Flask: Add the commercial-grade Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene to the round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin heating the flask gently.
-
Collecting Fractions:
-
First Fraction (Fore-run): Collect the initial distillate, which will be enriched in lower-boiling impurities.
-
Main Fraction: Once the distillation temperature stabilizes at the boiling point of the product, collect the main fraction in a separate, clean receiving flask.
-
Final Fraction (Tails): As the distillation proceeds, the temperature may rise, indicating the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill with your product.
-
-
Analysis: Analyze the purity of the main fraction using GC-MS.
Protocol 2: Chemical Wash for Impurity Removal
This protocol is a pre-treatment step to remove acidic or basic impurities before final purification by distillation or chromatography.
Step-by-Step Methodology:
-
Dissolution: Dissolve the commercial-grade product in a suitable, immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. Separate the layers.
-
Acid/Base Wash (Optional):
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1% HCl). Separate the layers.
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1% NaHCO₃). Separate the layers.
-
-
Final Water Wash: Wash the organic layer again with deionized water to remove any residual acid or base.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Further Purification: The resulting product can then be further purified by fractional distillation or preparative GC.
References
-
Pentafluorobenzene - Wikipedia. [Link]
-
Pentafluorobenzene | C6HF5 | CID 9696 - PubChem. [Link]
-
Chemical Properties of Benzene, pentafluoro(trifluoromethyl)- (CAS 434-64-0) - Cheméo. [Link]
-
Chemical Properties of Benzene, pentafluoro- (CAS 363-72-4) - Cheméo. [Link]
-
Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium - ResearchGate. [Link]
-
Chemical Properties of Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2) - Cheméo. [Link]
-
CAS#:2338-68-3 | [(1,1,2,3,3-Pentafluoro-2-propen-1-yl)oxy]benzene | Chemsrc. [Link]
- US2313538A - Distillation of benzene fractions - Google P
-
A Brief Introduction to Fractional Distillation - YouTube. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Pentafluorobenzene - Wikipedia [en.wikipedia.org]
- 3. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2313538A - Distillation of benzene fractions - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE | 89847-87-0 [amp.chemicalbook.com]
- 7. Benzene, pentafluoro- (CAS 363-72-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Benzene, pentafluoro(trifluoromethyl)- (CAS 434-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Preventing Unwanted Polymerization of Vinyl-Substituted Fluoroaromatics
<_Step_2>
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of unwanted polymerization of vinyl-substituted fluoroaromatics. These monomers are invaluable building blocks in drug discovery and materials science, but their inherent reactivity can lead to frustrating and costly experimental failures. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vinyl-substituted fluoroaromatic monomer is turning viscous or solidifying upon storage. What is happening and how can I prevent it?
A: This is a classic sign of unwanted and premature polymerization. Vinyl-substituted fluoroaromatics, like other vinyl monomers, can undergo spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants.[1][2] The fluorine substituents on the aromatic ring can further influence the electronic properties of the vinyl group, affecting its propensity to polymerize.
Core Problem: The initiation of a free-radical chain reaction. This can be triggered by:
-
Heat: Elevated temperatures, even ambient temperatures during prolonged storage, can generate free radicals.[1]
-
Light: UV light provides the energy to initiate radical formation.
-
Oxygen: While seemingly counterintuitive, oxygen can react with monomers to form peroxide species, which then decompose into initiating radicals.[3][4]
-
Contaminants: Trace metals or other impurities can act as catalysts for polymerization.
Solutions & Best Practices:
-
Storage Conditions: Store monomers at low temperatures (typically 2-8 °C) in amber glass bottles to protect from light. Ensure the container is tightly sealed.
-
Inert Atmosphere: For particularly sensitive monomers, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-mediated initiation.
-
Use of Inhibitors: Commercially available vinyl monomers are almost always shipped with a small amount of a polymerization inhibitor.[1][2] Ensure your monomer contains an appropriate inhibitor for storage.
Q2: What are polymerization inhibitors and how do they work?
A: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their self-polymerization.[1] They function by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate.[3][4]
Common Inhibitors and Their Mechanisms:
| Inhibitor | Mechanism of Action | Typical Concentration |
| Hydroquinone (HQ) | Reacts with peroxy-free radicals in the presence of oxygen to form stable compounds.[3][4] | 100-1000 ppm |
| 4-Methoxyphenol (MEHQ) | A phenolic inhibitor similar to HQ, often preferred for its better solubility in some monomers.[1] | 10-200 ppm |
| Butylated Hydroxytoluene (BHT) | A phenolic antioxidant that acts as a radical scavenger.[1] | 10-200 ppm |
| 4-tert-Butylcatechol (TBC) | A highly effective inhibitor, particularly for styrenic monomers.[1] | 10-50 ppm |
| TEMPO and its derivatives | Stable nitroxide radicals that are extremely efficient at trapping carbon-centered radicals.[1][5] | 10-100 ppm |
Mechanism Visualization:
The following diagram illustrates the general mechanism of a phenolic inhibitor like hydroquinone (HQ) in stopping a radical polymerization chain.
Mechanism of radical scavenging by phenolic inhibitors.
Q3: I need to perform a polymerization reaction. How do I remove the inhibitor from my vinyl-substituted fluoroaromatic monomer?
A: It is crucial to remove the inhibitor before initiating a controlled polymerization, as its presence will interfere with the reaction.[6] The method of removal depends on the type of inhibitor and the properties of your monomer.
Protocol 1: Basic Alumina Column Chromatography
This is a widely used and effective method for removing phenolic inhibitors like HQ, MEHQ, and TBC.
Materials:
-
Glass chromatography column
-
Basic alumina
-
Anhydrous solvent for slurry packing (e.g., dichloromethane, hexane)
-
The inhibited monomer
-
Collection flask
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of basic alumina in a suitable solvent and pour it into the chromatography column. Allow the solvent to drain until it is level with the top of the alumina bed.
-
Monomer Loading: Once the column is packed, add the vinyl-substituted fluoroaromatic monomer directly to the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The purified monomer is now highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, keep it cold (0-4 °C) and in the dark.
Protocol 2: Caustic Wash
This method is also effective for removing acidic phenolic inhibitors.
Materials:
-
Separatory funnel
-
5-10% aqueous sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)
-
The inhibited monomer
Step-by-Step Procedure:
-
Extraction: Place the monomer in a separatory funnel and add an equal volume of 5-10% NaOH solution. Shake vigorously for 1-2 minutes. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Washing: Wash the monomer layer with deionized water and then with a saturated brine solution to remove any residual NaOH and dissolved water.
-
Drying: Transfer the monomer to a clean flask and add an anhydrous drying agent. Swirl and let it stand for 10-15 minutes.
-
Filtration: Filter the monomer to remove the drying agent.
-
Immediate Use: The purified monomer should be used immediately.
Important Note: For low-boiling or water-sensitive monomers, vacuum distillation can be an alternative, but it carries the risk of thermally induced polymerization in the distillation pot.[6][7]
Q4: How can I detect low levels of oligomerization or polymerization in my monomer?
A: Detecting small amounts of unwanted polymer is crucial for ensuring the purity of your starting material and the success of subsequent reactions. Several analytical techniques can be employed.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The sharp, well-defined peaks of the monomer will be accompanied by broad, less-defined signals from the polymer backbone. Comparing the integration of these regions can provide a rough estimate of the polymer content.[8]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for quantifying the monomer. A decrease in the monomer peak area over time or the appearance of broader, later-eluting peaks can indicate oligomerization.[4][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector (as aromatic compounds are UV-active), can separate the monomer from oligomers.[9]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most direct method for observing the formation of higher molecular weight species (oligomers and polymers).[10]
Troubleshooting Workflow for Monomer Quality Control:
Workflow for assessing the quality of vinyl-substituted fluoroaromatic monomers.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. chempoint.com [chempoint.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pure.uva.nl [pure.uva.nl]
- 10. The detection and quantitation of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene for industrial applications
Welcome to the technical support center for the synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis for industrial applications. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
Reaction Fundamentals and Mechanism
The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This process is a variation of the Williamson ether synthesis, adapted for highly deactivated aromatic systems.[1]
The core of the reaction involves two key steps:
-
Nucleophile Formation: A strong base is used to deprotonate the alcohol, 2,2,3,3-tetrafluoropropan-1-ol, to form the corresponding highly reactive 2,2,3,3-tetrafluoropropoxide anion.[2]
-
Nucleophilic Attack: The alkoxide anion attacks the electron-deficient hexafluorobenzene ring. The high electronegativity of the fluorine atoms on the ring makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[3] The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex, before expelling a fluoride ion to yield the final ether product.
Below is a diagram illustrating the reaction mechanism.
Caption: Figure 1: SNAr Reaction Mechanism.
Detailed Synthesis Protocol for Scaled Production
This protocol is optimized for a laboratory scale-up (e.g., 100g-1kg). Adjustments may be necessary for full industrial production, particularly concerning heat management and material transfer.
2.1. Reagent and Solvent Data
Proper reagent selection and stoichiometry are critical for maximizing yield and minimizing byproducts.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Stoichiometry (Equivalents) | Key Considerations |
| Hexafluorobenzene | C₆F₆ | 186.06 | 1.0 | Highly flammable and an irritant. Must be handled in a well-ventilated fume hood.[4][5] |
| 2,2,3,3-Tetrafluoropropan-1-ol | C₃H₄F₄O | 132.06 | 1.05 - 1.1 | Use a slight excess to ensure complete consumption of hexafluorobenzene. |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.1 | Highly reactive with water. Handle under an inert atmosphere (N₂ or Ar).[2] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Use anhydrous grade to prevent quenching of the base and alkoxide. |
2.2. Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
2.3. Step-by-Step Methodology
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, nitrogen/argon inlet, and a condenser attached to an oil bubbler (to safely vent hydrogen gas).
-
Alkoxide Formation:
-
Charge the reactor with anhydrous DMF.
-
Under a positive flow of inert gas, carefully add the sodium hydride dispersion.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add the 2,2,3,3-tetrafluoropropan-1-ol dropwise via an addition funnel. Causality: This step is highly exothermic and produces flammable hydrogen gas. Slow addition and cooling are essential to control the reaction rate and prevent a dangerous temperature spike.
-
-
SNAr Reaction:
-
Once hydrogen evolution ceases, slowly add the hexafluorobenzene to the freshly prepared alkoxide solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 50-60°C for 4-8 hours. Causality: Gentle heating increases the reaction rate to ensure complete conversion in a reasonable timeframe.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to 0-5°C.
-
Carefully quench the reaction by the slow addition of methanol to destroy any remaining NaH, followed by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Wash the organic layer multiple times with water and then with brine to remove DMF and inorganic salts. Causality: DMF is water-miscible, and repeated washing is necessary for its complete removal. Brine helps to break any emulsions that may form.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the final Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.[7]
-
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low or zero. What are the likely causes?
A1: Low yield is a common issue that can often be traced to a few critical areas:
-
Inactive Nucleophile: The most frequent cause is the deactivation of the nucleophile or the base used to generate it.
-
Moisture: Did you use anhydrous solvent and reagents? Any water will react violently with the sodium hydride and will also protonate the alkoxide, rendering it non-nucleophilic.[2]
-
Base Quality: Is your sodium hydride fresh? Over time, NaH can oxidize on the surface, reducing its activity.
-
-
Poor Reagent Quality: Ensure the hexafluorobenzene and alcohol starting materials are of high purity. Impurities can lead to side reactions.
-
Suboptimal Temperature: The deprotonation step requires cooling to control the exotherm, but the subsequent SNAr reaction needs gentle heating to proceed at a practical rate.[1] Ensure your temperature profile matches the protocol.
-
Insufficient Reaction Time: SNAr reactions on highly fluorinated rings are generally fast, but incomplete reactions can occur. Monitor the reaction's progress via GC or NMR to confirm the disappearance of the limiting reagent before workup.
Q2: I'm observing multiple products in my GC-MS analysis. What are they?
A2: The formation of byproducts typically points to issues with stoichiometry or reaction conditions.
-
Di-substitution: If you see a product with a mass corresponding to the addition of two tetrafluoropropoxy groups, it means the reaction has proceeded past monosubstitution. This is more likely if an excess of the alkoxide is used or if the reaction temperature is too high for too long. In polyfluorobenzenes, the second substitution often occurs at the para position relative to the first.[3]
-
Solution: Use hexafluorobenzene as the limiting reagent and carefully control the stoichiometry of your alkoxide (1.05-1.1 equivalents).
-
-
Solvent-Related Impurities: At elevated temperatures, DMF can decompose or react with strong bases. This can introduce impurities into your product mixture.
-
Solution: Maintain the recommended reaction temperature and consider alternative polar aprotic solvents like DMSO or sulfolane if DMF proves problematic.
-
Q3: I'm struggling with a persistent emulsion during the aqueous workup. How can I resolve this?
A3: Emulsions are common in large-scale reactions, especially when salts and polar solvents are present.[6]
-
Add Brine: The first step is to add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Change Solvent: If you are using ethyl acetate, try switching to a less polar solvent like methyl tert-butyl ether (MTBE) for the extraction.
-
Filtration: As a last resort, you can attempt to break the emulsion by filtering the entire mixture through a pad of celite or diatomaceous earth.
-
Centrifugation: For smaller scale issues, centrifuging the mixture can effectively separate the layers.
Q4: Why is sodium hydride recommended over other bases like NaOH or KOH?
A4: While alkali hydroxides can be used, sodium hydride offers a key advantage: the deprotonation of the alcohol produces hydrogen gas and the sodium alkoxide. This is an irreversible reaction, driving the formation of the nucleophile to completion. With NaOH or KOH, an equilibrium is established between the alcohol, alkoxide, water, and hydroxide, which can lead to lower concentrations of the active nucleophile and introduce water into the reaction, leading to unwanted side reactions with the hexafluorobenzene.
Caption: Figure 3: A decision tree for troubleshooting common synthesis issues.
Safety and Handling
Industrial-scale synthesis requires strict adherence to safety protocols.
-
Hexafluorobenzene: This is a highly flammable liquid and vapor that also causes serious eye irritation.[4] It should be handled in a chemical fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[5]
-
2,2,3,3-Tetrafluoropropan-1-ol: This compound is also flammable and requires careful handling to avoid skin and eye contact.[8]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere. All transfers should be performed carefully to avoid spills. Have a Class D fire extinguisher (for combustible metals) available.
-
Pressure Management: The reaction of NaH with the alcohol generates hydrogen gas, which must be safely vented from the reactor to prevent pressure buildup. An oil bubbler is a simple and effective way to monitor the gas evolution and prevent atmospheric moisture from entering the system.
Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any work.[4][8]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. benchchem.com [benchchem.com]
- 7. PENTAFLUORO-(2,2,3,3-TETRAFLUOROPROPOXY)BENZENE | 89847-87-0 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Fluorinated Solvents: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene vs. Benzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success of a reaction, influence product purity, and impact process safety and sustainability. Fluorinated solvents have emerged as a versatile class of media, offering unique properties that often surpass those of their traditional hydrocarbon or chlorinated counterparts. This guide provides an in-depth technical comparison of two notable fluorinated solvents: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and the more established Benzotrifluoride (BTF).
This document moves beyond a simple cataloging of properties, offering insights into the practical implications of their differences and providing standardized protocols for their evaluation. Our goal is to equip researchers with the necessary information to make informed decisions when selecting a solvent for their specific application.
Introduction to the Solvents
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aryl ether. Its structure, featuring a pentafluorinated benzene ring linked to a tetrafluoropropoxy group, suggests a unique combination of properties, including high thermal and chemical stability. Due to its relatively recent emergence, comprehensive experimental data on its solvent properties are not widely available. Therefore, some of the properties discussed in this guide are based on predictions and comparisons with structurally similar fluorinated ethers.
Benzotrifluoride (BTF) , also known as α,α,α-trifluorotoluene, is a widely used specialty solvent in organic synthesis.[1][2] It is recognized for its utility as an alternative to dichloromethane (DCM) and other chlorinated solvents, offering a higher boiling point and a different polarity profile.[1] Its applications are extensive, ranging from being an inert reaction medium to a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties: A Head-to-Head Comparison
The solvent properties of a compound are dictated by its molecular structure. The introduction of fluorine atoms significantly alters these properties compared to non-fluorinated analogues.
| Property | Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene | Benzotrifluoride (BTF) |
| CAS Number | 89847-87-0 | 98-08-8 |
| Molecular Formula | C₉H₃F₉O | C₇H₅F₃ |
| Molecular Weight ( g/mol ) | 316.09 | 146.11 |
| Boiling Point (°C) | 71-72 (at 10 mmHg)[3] | 102[2] |
| Density (g/mL) | 1.571 (Predicted)[3] | ~1.19 at 20°C |
| Water Solubility | Very low (predicted) | Insoluble (<0.1 g/100 mL)[2] |
| Polarity | Low to moderate (predicted) | Intermediate |
Discussion of Properties:
-
Boiling Point: Benzotrifluoride's boiling point of 102°C makes it a suitable solvent for reactions requiring heating, offering an advantage over lower-boiling solvents like dichloromethane. The predicted boiling point of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene at reduced pressure suggests it has a significantly higher boiling point at atmospheric pressure, making it potentially useful for high-temperature applications.
-
Density: Both solvents are denser than water, which is a key consideration for liquid-liquid extractions, as the organic layer will be the lower phase.
-
Solubility: Both solvents are insoluble in water. Benzotrifluoride is miscible with most common organic solvents. The solubility characteristics of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are expected to be similar, with good solubility for a range of organic compounds, particularly those with some degree of fluorination.
Delving Deeper: Advanced Solvent Parameters
To provide a more quantitative comparison of solvent behavior, several empirical scales and calculated parameters are employed.
| Parameter | Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene | Benzotrifluoride (BTF) |
| Hildebrand Solubility Parameter (δ) | Not available | ~18.7 (MPa¹/²) (calculated) |
| Hansen Solubility Parameters (δD, δP, δH) | Not available | δD: ~17.8, δP: ~4.5, δH: ~2.0 (MPa¹/²) (estimated) |
| Reichardt's Dye ET(30) | Not available | ~37.5 kcal/mol (estimated) |
| Kamlet-Taft Parameters (α, β, π)* | Not available | Not widely reported |
Interpretation of Solvent Parameters:
-
Hildebrand and Hansen Solubility Parameters: These parameters are useful for predicting the miscibility of solvents and the solubility of polymers.[5][6] The Hansen parameters for BTF suggest it has moderate dispersion forces (δD), a notable polar component (δP), and a small hydrogen bonding component (δH).[1][7] This profile explains its ability to dissolve a range of organic compounds. For Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, one can predict a significant dispersion component and a smaller polar component due to the extensive fluorination.
-
Reichardt's Dye ET(30): This empirical scale measures solvent polarity based on the solvatochromic shift of a specific dye.[8] The estimated value for BTF places it in the range of moderately nonpolar solvents.
Experimental Protocols for Solvent Property Determination
For researchers wishing to characterize these or other novel solvents, the following standardized protocols are recommended.
Determination of Solvent Polarity using Reichardt's Dye
This method provides a direct empirical measure of solvent polarity.
Caption: Workflow for determining the ET(30) solvent polarity value.
Determination of Hansen Solubility Parameters (HSP)
HSP values are typically determined by observing the solubility of a range of well-characterized polymers in the solvent of interest.
Caption: Workflow for the experimental determination of Hansen Solubility Parameters.
Applications in Research and Drug Development
Benzotrifluoride has found broad application in:
-
Organic Synthesis: It is used as a solvent for a variety of reactions, including transition metal-catalyzed cross-couplings, oxidations, and reductions. Its higher boiling point compared to DCM allows for a wider range of reaction temperatures.
-
Pharmaceutical and Agrochemical Synthesis: BTF serves as a key building block for introducing the trifluoromethyl group, which can enhance the metabolic stability and bioactivity of molecules.[1]
-
Fluorous Chemistry: BTF can dissolve both conventional organic molecules and highly fluorinated compounds, making it a useful medium for fluorous synthesis and purification techniques.
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene , based on its predicted properties, could be a valuable solvent in applications requiring:
-
High Thermal Stability: Its highly fluorinated structure suggests it will be stable at elevated temperatures.
-
Chemical Inertness: The electron-withdrawing nature of the fluorine atoms likely renders it resistant to reactive reagents.
-
Unique Solubility Profile: It may offer advantages in dissolving highly fluorinated molecules or in biphasic catalysis.
-
Specialty Cleaning and Degreasing: Its low surface tension and high density could make it effective for precision cleaning applications.
Safety and Handling
Benzotrifluoride:
-
Hazards: BTF is a flammable liquid and vapor. It can cause skin and eye irritation. It is also toxic to aquatic life with long-lasting effects.
-
Handling: Handle in a well-ventilated area, away from ignition sources. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene:
-
Handling: As a precaution, handle in a fume hood with appropriate PPE. Avoid generating aerosols.
-
Disposal: Dispose of as a halogenated organic waste in accordance with institutional and regulatory guidelines.
Conclusion
Benzotrifluoride is a well-established and versatile fluorinated solvent with a broad range of applications and well-characterized properties. It serves as a valuable alternative to chlorinated solvents in many synthetic procedures.
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene represents a more novel and less-characterized solvent. Its highly fluorinated structure suggests it possesses desirable properties such as high thermal and chemical stability and a unique solubility profile. However, the lack of extensive experimental data necessitates a cautious approach to its application. Further research to fully characterize its solvent properties is warranted to unlock its full potential in specialized applications.
This guide provides a framework for understanding and comparing these two fluorinated solvents. Researchers are encouraged to use the provided protocols to further investigate their properties and to carefully consider the safety and handling requirements before use.
References
-
Hansen Solubility Parameters. Sheet1. Available from: [Link]
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Wikipedia. Hildebrand solubility parameter. Available from: [Link]
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Wikipedia. Hansen solubility parameter. Available from: [Link]
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Semantic Scholar. Physical properties and gas solubilities in selected fluorinated ethers. Available from: [Link]
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PubChem. 1,2,3,4,5-Pentafluoro-6-pentafluorophenoxybenzene. Available from: [Link]
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Mitchell J. Part 2 - The Hildebrand Solubility Parameter. Available from: [Link]
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Fisher Scientific. SAFETY DATA SHEET - Pentafluorobenzene. Available from: [Link]
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Hansen Solubility Parameters. Available from: [Link]
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National Center for Biotechnology Information. Perfluorophenyl Ether and Related Polymers. PubMed Central. Available from: [Link]
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MDPI. Extended Reichardt's Dye–Synthesis and Solvatochromic Properties. Available from: [Link]
- Pummer, W. J., & Wall, L. A. (1966). Pentafluorophenyl Alkyl and Vinyl Ethers 1. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 70A(3), 213.
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ResearchGate. Kamlet-Taft solvent parameters[8]. Available from: [Link]
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Wikipedia. Reichardt's dye. Available from: [Link]
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Stenutz. Kamlet-Taft solvent parameters. Available from: [Link]
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Stenutz. Kamlet-Taft solvent parameters. Available from: [Link]
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Stenutz. Dimroth and Reichardt ET. Available from: [Link]
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ResearchGate. (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Available from: [Link]
-
ScienceDirect. Solvent polarity scales: Determination of new ET(30) values for 84 organic solvents. Available from: [Link]
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available from: [Link]
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MDPI. Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Available from: [Link]
-
Angene Chemical. Safety Data Sheet - 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene. Available from: [Link]
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Malaysian Journal of Chemistry. MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Available from: [Link]
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MDPI. Cationic Gemini Surfactants in the Oil Industry: Applications in Extraction, Transportation and Refinery Products. Available from: [Link]
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Chemcasts. Thermophysical Properties of benzotrifluoride. Available from: [Link]
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ResearchGate. Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids | Request PDF. Available from: [Link]
-
Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]
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National Center for Biotechnology Information. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure. PubMed Central. Available from: [Link]
-
ACS Publications. Solubility Change Behavior of Fluoroalkyl Ether-Tagged Dendritic Hexaphenol under Extreme UV Exposure | ACS Omega. Available from: [Link]
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National Center for Biotechnology Information. Perfluorocycloparaphenylenes. PubMed Central. Available from: [Link]
- CUNY Academic Works. Microwave Solventless Synthesis of Meso-Tetrakis (Pentafluorophenyl)Poprphyrin (TPPF20) and Tris(Pentafluorophenyl))Corrole [Che. Available from: https://academicworks.cuny.edu/qb_oers/12/
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PubChem. (Trifluoromethyl)benzene. Available from: [Link]
-
National Center for Biotechnology Information. Pentafluorophenol. PubChem. Available from: [Link]
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ResearchGate. Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF. Available from: [Link]
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MDPI. Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. Available from: [Link]
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PubChem. 1,2,3,4,5-Pentafluoropentane. Available from: [Link]
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ResearchGate. A New Synthesis of Pentafluorosulfanylbenzene. Available from: [Link]
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A Comparative Guide to ¹⁹F NMR Chemical Shifts of Fluorinated Alkoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for various isomers of fluorinated alkoxybenzenes. This document is designed to assist researchers in understanding the nuanced effects of substituent positioning on the fluorine chemical shift, a critical parameter in the structural elucidation and characterization of fluorinated molecules in pharmaceutical and materials science research.
The Significance of ¹⁹F NMR in Fluorinated Molecule Analysis
Fluorine NMR spectroscopy is a powerful analytical technique for characterizing fluorine-containing compounds.[1][2] The ¹⁹F nucleus possesses several advantageous properties, including a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, which results in high sensitivity, comparable to that of ¹H NMR.[2] A key feature of ¹⁹F NMR is its exceptionally wide chemical shift range, spanning over 800 ppm, which provides excellent signal dispersion and minimizes the common issue of signal overlap seen in proton NMR.[2][3] This sensitivity to the local electronic environment makes ¹⁹F NMR an invaluable tool for probing subtle structural and conformational changes.[4]
Alkoxybenzenes are a common scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding how the position of a fluorine substituent on the aromatic ring and the nature of the alkoxy group influence the ¹⁹F NMR chemical shift is therefore crucial for unambiguous compound identification and for correlating structure with activity.
Understanding the Electronic Effects on ¹⁹F Chemical Shifts
The ¹⁹F chemical shift is highly sensitive to the electronic environment of the fluorine nucleus. This sensitivity is a double-edged sword: it provides a wealth of information but also necessitates a careful interpretation of the spectra. The primary factors influencing the chemical shift in fluorinated alkoxybenzenes are:
-
Inductive Effects (-I): The high electronegativity of the fluorine atom and the oxygen of the alkoxy group withdraws electron density from the aromatic ring. This inductive effect generally leads to a deshielding of the fluorine nucleus, resulting in a downfield shift (more negative ppm values relative to the reference).
-
Resonance Effects (+M): The lone pairs of electrons on the oxygen atom of the alkoxy group can be delocalized into the aromatic π-system. This donation of electron density, particularly to the ortho and para positions, causes increased shielding and an upfield shift (less negative ppm values).
-
Through-Space Effects: In ortho isomers, steric hindrance and through-space interactions between the fluorine atom and the alkoxy group can also influence the chemical shift.
The interplay of these effects determines the final observed chemical shift. For instance, in para-fluoroalkoxybenzenes, the strong +M effect of the alkoxy group counteracts the -I effect, leading to a more shielded fluorine nucleus compared to fluorobenzene itself.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The following table summarizes the experimental ¹⁹F NMR chemical shift data for a series of fluorinated alkoxybenzenes. The data highlights the significant impact of the substituent's position (ortho, meta, para) on the fluorine chemical shift. All chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically CFCl₃.
| Compound | Isomer | Alkoxy Group | ¹⁹F Chemical Shift (δ) in ppm | Solvent |
| Fluoroanisole | ortho | -OCH₃ | -138.8 | CDCl₃ |
| meta | -OCH₃ | -110.1 | CDCl₃ | |
| para | -OCH₃ | -119.8 | DMSO | |
| Trifluoromethoxybenzene | ortho | -OCF₃ | -58.25 | CDCl₃ |
| meta | -OCF₃ | -59.72 | CDCl₃ | |
| para | -OCF₃ | -59.45 | Unlocked |
Observations and Causality:
-
Fluoroanisole Isomers: The para isomer exhibits a significantly more upfield chemical shift compared to the meta isomer, demonstrating the strong shielding effect of the methoxy group's electron-donating resonance at the para position. The ortho isomer shows the most downfield shift, which can be attributed to a combination of the inductive effect of the neighboring oxygen and potential through-space deshielding.
-
Trifluoromethoxybenzene Isomers: In contrast to the fluoroanisoles, the chemical shifts for the trifluoromethoxybenzene isomers are much closer together and are significantly downfield. This is due to the potent electron-withdrawing nature of the -OCF₃ group, which diminishes the electron-donating resonance effect of the oxygen and strongly deshields the entire aromatic ring.
Experimental Protocol for High-Quality ¹⁹F NMR Data Acquisition
To ensure the acquisition of reliable and comparable ¹⁹F NMR data, a standardized experimental protocol is essential. The following section details a robust methodology for the analysis of fluorinated alkoxybenzenes.
1. Sample Preparation:
-
Analyte Concentration: Accurately weigh 5-20 mg of the fluorinated alkoxybenzene and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube (5 mm outer diameter). For quantitative measurements, a concentration of approximately 0.1 M is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the analyte's solubility. It is crucial to use the same solvent for all samples in a comparative study to minimize solvent-induced chemical shift variations.[5]
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene (TFT, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[6] The standard should be chemically inert and its signal should not overlap with the analyte signals. Alternatively, an external reference can be used by placing a sealed capillary containing the reference compound within the NMR tube.
2. NMR Spectrometer Setup:
-
Probe Tuning: Ensure the NMR probe is properly tuned to the ¹⁹F frequency. For most modern spectrometers with broadband or multinuclear probes, this is an automated process.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals, including the reference, are captured. The chemical shifts of organofluorine compounds typically range from -50 to -220 ppm.[2]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample to ensure full relaxation and accurate integration.[1]
-
Number of Scans: The number of scans will depend on the sample concentration. For moderately concentrated samples, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value. If no internal standard is used, the spectrum can be referenced to the solvent's residual peak, although this is less accurate for ¹⁹F NMR.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the acquisition and analysis of ¹⁹F NMR data for fluorinated alkoxybenzenes.
Caption: Workflow for ¹⁹F NMR analysis of fluorinated alkoxybenzenes.
Conclusion
The ¹⁹F NMR chemical shift is a highly informative parameter for the structural analysis of fluorinated alkoxybenzenes. The position of the fluorine substituent on the aromatic ring, in concert with the electronic properties of the alkoxy group, produces distinct and predictable shifts. A thorough understanding of these structure-spectra correlations, combined with a rigorous and standardized experimental approach, empowers researchers to confidently characterize novel fluorinated compounds. This guide provides the foundational knowledge and practical protocols to leverage the power of ¹⁹F NMR in drug discovery and materials science.
References
-
DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(15), 8079–8086. [Link]
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A Comparative Guide to the Thermal Stability of Fluoroelastomers: Benchmarking FKM and FFKM with a Theoretical Analysis of Novel Fluorinated Structures
For researchers, scientists, and drug development professionals, the selection of elastomeric materials with superior thermal stability is paramount for applications demanding high-temperature performance and long-term reliability. This guide provides an in-depth comparison of the thermal stability of two widely used classes of fluoroelastomers, FKM and FFKM, supported by experimental data and established testing methodologies. Furthermore, in the absence of direct experimental data, we offer a theoretical evaluation of the potential thermal stability of a novel fluorinated structure, Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, based on fundamental principles of chemical structure and bond energies.
The Critical Role of Thermal Stability in High-Performance Applications
Fluoroelastomers are indispensable in a multitude of industries, including aerospace, chemical processing, and pharmaceuticals, owing to their exceptional resistance to heat, chemicals, and aggressive media.[1][2] The ability of an elastomer to maintain its structural integrity and mechanical properties at elevated temperatures, a characteristic known as thermal stability, is a critical performance metric. Thermal degradation can lead to a loss of sealing force, embrittlement, and ultimately, catastrophic failure of components. Therefore, a comprehensive understanding of the thermal stability of different fluoroelastomers is essential for material selection and ensuring the operational safety and longevity of critical equipment.
Understanding the Contenders: FKM, FFKM, and a Theoretical Candidate
This guide focuses on the following materials:
-
Fluoroelastomer (FKM): A family of fluorocarbon-based synthetic rubbers, commonly known by the trade name Viton™. FKMs are copolymers typically of vinylidene fluoride (VDF) and hexafluoropropylene (HFP), with some grades containing tetrafluoroethylene (TFE).[3][4] They offer an excellent balance of heat and chemical resistance.[5]
-
Perfluoroelastomer (FFKM): These elastomers, such as those sold under the trade names Kalrez® and Chemraz®, have a fully fluorinated polymer backbone, which imparts the highest level of thermal and chemical resistance among all elastomers.[6][7] FFKMs are terpolymers of TFE, a perfluorinated vinyl ether (PFVE), and a cure site monomer.[1]
-
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene: This is a specific fluorinated aromatic compound. While there is no readily available data on a commercially produced fluoroelastomer based on this exact monomer, we will theoretically assess its potential thermal stability if it were to be polymerized. This analysis will be based on its chemical structure, which combines a highly fluorinated benzene ring with a fluorinated alkoxy side chain.
Experimental Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)
The primary experimental technique for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA).[8][9] This method provides quantitative information about the thermal degradation of a material by continuously measuring its mass as a function of temperature in a controlled atmosphere.
TGA Experimental Protocol (Based on ASTM E1131)
The following protocol outlines a standard TGA experiment for the comparative analysis of fluoroelastomers, adhering to the principles of ASTM E1131 "Standard Test Method for Compositional Analysis by Thermogravimetry".[10][11][12][13]
Objective: To determine the onset of thermal decomposition and the weight loss profile of FKM and FFKM samples.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure samples are clean and free of any surface contamination.
-
Cut a small, representative sample of the elastomer, typically 5-10 mg.
-
Place the sample in a clean, inert TGA pan (e.g., platinum or ceramic).
Experimental Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent thermo-oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass and temperature.
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs.
Results and Discussion: A Comparative Analysis
The thermal stability of fluoroelastomers is directly linked to their chemical structure, particularly the strength of the carbon-fluorine (C-F) bonds and the overall degree of fluorination.
FKM vs. FFKM: A Clear Distinction in Thermal Performance
Thermogravimetric analysis consistently demonstrates the superior thermal stability of FFKM compared to FKM.
| Parameter | FKM (Typical Values) | FFKM (Typical Values) | Reference(s) |
| Onset of Decomposition (Tonset, 5% weight loss) | 320 - 400 °C | 430 - 450 °C | [14], |
| Temperature of Max. Decomposition Rate (DTG Peak) | ~450 - 500 °C | ~500 - 550 °C | [15],[11] |
| Maximum Continuous Service Temperature | ~200 - 230 °C | ~260 - 327 °C | [16],[6] |
FKM: The presence of hydrogen atoms in the polymer backbone of FKM makes it susceptible to dehydrofluorination at elevated temperatures.[15][17] This process involves the elimination of hydrogen fluoride (HF) and the formation of double bonds within the polymer chain, which can be sites for further degradation.[15] The onset of significant weight loss for FKM in an inert atmosphere is typically observed in the range of 320-400°C.[14]
FFKM: In contrast, the perfluorinated nature of the FFKM backbone, where all hydrogen atoms are replaced by fluorine atoms, eliminates the dehydrofluorination pathway as an initial degradation step.[1] The thermal degradation of FFKM primarily proceeds through the cleavage of the C-C bonds in the polymer backbone at much higher temperatures.[18] Consequently, FFKM exhibits a significantly higher onset of decomposition, typically above 430°C, and can be used continuously at temperatures exceeding 260°C, with some grades reaching up to 327°C.[6][11][19]
Theoretical Stability of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene-based Polymer
While experimental TGA data for a polymer derived from Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is not available in the public domain, we can infer its potential thermal stability by analyzing its chemical structure.
The monomer consists of two key structural motifs:
-
Pentafluorophenyl group (C6F5-) : Aromatic rings are inherently stable due to resonance. The presence of five C-F bonds further enhances this stability. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[20]
-
2,2,3,3-tetrafluoropropoxy group (-OCH2CF2CHF2) : This side chain contains both C-F and C-H bonds, as well as an ether linkage (-O-).
A hypothetical polymer formed from this monomer would likely possess high thermal stability, potentially intermediate between that of FKM and FFKM. The highly fluorinated aromatic backbone would contribute significantly to the overall thermal resistance. However, the presence of C-H bonds in the propoxy side chain introduces a potential weak point for thermal degradation, similar to the dehydrofluorination mechanism observed in FKMs, albeit potentially at a higher temperature due to the stabilizing influence of the adjacent fluorinated carbons. The ether linkage could also be a point of thermal cleavage.
Without experimental validation, it is hypothesized that a polymer based on Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene would exhibit an onset of decomposition temperature likely exceeding that of conventional FKMs but falling short of the exceptional stability of FFKMs.
Conclusion: A Hierarchy of Thermal Stability
This guide has provided a comparative analysis of the thermal stability of FKM and FFKM fluoroelastomers, underpinned by the principles and methodology of Thermogravimetric Analysis. The experimental evidence unequivocally demonstrates the superior thermal performance of FFKM, which is a direct consequence of its fully fluorinated molecular structure that precludes the lower-temperature degradation pathways present in FKM.
While direct experimental data for a polymer of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is not available, a theoretical analysis of its structure suggests it could offer a high degree of thermal stability. The combination of a perfluorinated aromatic ring and a fluorinated alkoxy chain points towards a material with performance characteristics that could potentially bridge the gap between FKM and FFKM. However, this remains a hypothesis pending experimental verification.
For professionals in research and development, the choice between FKM and FFKM should be dictated by the specific temperature requirements and chemical environment of the application. FKM provides a robust and cost-effective solution for many high-temperature applications, while FFKM is the material of choice for the most extreme conditions where reliability is non-negotiable. The exploration of novel fluorinated monomers, such as the one theoretically discussed here, highlights the ongoing innovation in the field of high-performance polymers.
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Reactivity comparison of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with hexafluorobenzene in SNAr reactions
Introduction
In the realm of medicinal chemistry and materials science, polyfluoroaromatic compounds are indispensable building blocks. Their unique electronic properties impart desirable characteristics such as metabolic stability, enhanced binding affinity, and modified lipophilicity. The functionalization of these electron-deficient rings is predominantly achieved through Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparison of the SNAr reactivity of two key substrates: the archetypal hexafluorobenzene (HFB) and the functionally differentiated pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. By examining their electronic properties, reaction kinetics, and regioselectivity, we aim to equip researchers with the insights needed to make informed decisions in synthetic design.
Pillar 1: The Mechanism of SNAr on Polyfluoroarenes
The SNAr reaction of polyfluoroarenes proceeds via a well-established, two-step addition-elimination mechanism.[1] Understanding this pathway is critical to comprehending the reactivity differences between our two compounds of interest.
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The presence of multiple fluorine atoms is crucial; their strong inductive electron-withdrawing effect (-I) depletes the ring of electron density, making it susceptible to nucleophilic attack and stabilizing the negative charge in the intermediate.[2][4]
-
Fluoride Elimination: Aromaticity is restored through the rapid elimination of a fluoride ion, which, in this context, is an excellent leaving group.[1]
A peculiar and defining feature of SNAr on highly fluorinated rings is the "element effect": the reaction is fastest with fluorine as the leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I).[3][5] This is the reverse of the trend seen in SN2 reactions. The reason lies in the rate-determining first step. Fluorine's superior electronegativity makes the carbon it's attached to the most electrophilic, lowering the activation energy for the nucleophilic attack more than any other halogen.[4][5][6] Since this initial attack is the reaction's bottleneck, the overall rate is fastest with fluorine.[2][3]
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Mass spectrometry fragmentation pattern analysis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern Analysis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (CAS: 89847-87-0). As a complex, highly fluorinated aromatic ether, understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, which is essential for researchers in materials science and drug development. This document synthesizes foundational mass spectrometry principles with specific insights into the behavior of fluorinated molecules to propose a detailed fragmentation map. We will compare these predicted patterns with those of simpler, related structures to provide a robust analytical framework.
The subject molecule, with a chemical formula of C₉H₃F₉O and a molecular weight of 298.11 g/mol , presents a unique combination of a stable pentafluorophenyl ring and a reactive tetrafluoropropoxy chain, leading to a distinctive fragmentation signature.[1]
Theoretical Fragmentation Analysis: Key Cleavage Pathways
Electron ionization (70 eV) of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is expected to produce a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 298. While aromatic systems are known to produce prominent molecular ions due to the stability of the ring structure, the presence of the highly electronegative fluorine atoms and the ether linkage can provide low-energy fragmentation channels, potentially reducing the relative abundance of the molecular ion peak.[2]
The primary fragmentation mechanisms are predicted to be driven by the stability of the resulting ions and neutral losses, focusing on cleavages around the ether oxygen and within the fluorinated alkyl chain.
Cleavage of the Ether Bonds (α-Cleavage)
The bonds adjacent to the ether oxygen are prime candidates for initial fragmentation.[3][4]
-
Formation of the Pentafluorophenoxy Ion: The most probable initial fragmentation is the cleavage of the O–CH₂ bond, leading to the loss of the tetrafluoropropyl radical (•CH₂CF₂CF₂H). This pathway is highly favored due to the formation of the resonance-stabilized pentafluorophenoxy cation [C₆F₅O]⁺ at m/z 183 . This ion is expected to be one of the most abundant fragments in the spectrum.
-
Formation of the [C₆F₅OCH₂]⁺ Ion: An alternative α-cleavage involves the C-C bond between the CH₂ and CF₂ groups. This results in the loss of a •CF₂CF₂H radical and the formation of the [C₆F₅OCH₂]⁺ ion at m/z 197 . The stability of this ion contributes to its likely presence in the spectrum.
Cleavage of the Aromatic C-O Bond
A less favored but possible pathway is the cleavage of the bond between the aromatic ring and the ether oxygen. This would result in the formation of the pentafluorophenyl cation [C₆F₅]⁺ at m/z 167 . This fragment is a key indicator of the pentafluorophenyl moiety and its presence can be confirmed by comparing it to the mass spectrum of pentafluorobenzene.[5][6]
Fragmentation within the Fluoroalkyl Chain
The tetrafluoropropoxy chain can undergo fragmentation through several pathways:
-
Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (mass of 20 Da).[2] This would lead to a fragment ion [M-HF]•⁺ at m/z 278 .
-
Chain Cleavages: The alkyl chain can break at various points, leading to smaller fluorinated fragments. However, the most significant fragment ions are typically derived from the initial, more stabilizing cleavages detailed above.
Secondary Fragmentation
The primary fragment ions will undergo further dissociation to produce a cascade of smaller ions.
-
Decarbonylation: The highly abundant pentafluorophenoxy ion ([C₆F₅O]⁺, m/z 183) is expected to lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenolic cations, resulting in the [C₅F₅]⁺ ion at m/z 155 .[2]
-
Fragmentation of the [C₆F₅]⁺ Ion: The pentafluorophenyl cation (m/z 167) can further fragment, for example, by losing a difluorocarbene (:CF₂) to yield an ion at m/z 117.
Data Summary and Comparison
To contextualize the predicted fragmentation, we compare the behavior of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene with simpler molecules. Unlike simple alkyl ethers which primarily show fragmentation via loss of alkyl radicals, the fragmentation of our target molecule is dominated by the formation of highly stable, fluorine-substituted aromatic cations.[4] The fragmentation pattern of perfluorinated alkanes, often characterized by the absence of a molecular ion and a base peak at m/z 69 (CF₃⁺), is not directly applicable here due to the stabilizing influence of the aromatic ring and the specific structure of the alkyl chain.[7]
The table below summarizes the key predicted fragments.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 298 | [C₉H₃F₉O]•⁺ | - | Molecular Ion [M]•⁺ |
| 278 | [C₉H₂F₈O]•⁺ | HF | Loss of Hydrogen Fluoride |
| 197 | [C₇H₂F₅O]⁺ | •CF₂CF₂H | α-cleavage at the C-C bond of the alkyl chain |
| 183 | [C₆F₅O]⁺ | •CH₂CF₂CF₂H | Primary α-cleavage , loss of the alkyl side chain |
| 167 | [C₆F₅]⁺ | •OCH₂CF₂CF₂H | Cleavage of the Aryl-O bond |
| 155 | [C₅F₅]⁺ | CO | Decarbonylation of the m/z 183 fragment |
Proposed Fragmentation Scheme
The following diagram illustrates the major predicted fragmentation pathways originating from the molecular ion.
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A Senior Application Scientist's Guide to High-Temperature Synthesis: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a Superior Alternative to Traditional Solvents
Introduction: The Thermal Stability Imperative in Modern Synthesis
In the landscape of drug development and materials science, the demand for complex molecular architectures often necessitates reaction conditions that push the boundaries of conventional organic synthesis. High-temperature reactions, frequently exceeding 150 °C, are indispensable for driving sluggish transformations, overcoming high activation barriers, and achieving desired regioselectivity. However, the very conditions that enable these reactions pose a significant challenge to the stability of the reaction medium itself. Traditional high-boiling polar aprotic solvents, such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Sulfolane, have long been the workhorses of high-temperature synthesis.[1][2] Despite their utility, their application is often marred by thermal decomposition, reactivity with reagents, and challenging safety profiles, leading to byproduct formation, reduced yields, and complicated downstream processing.[3][4]
This guide introduces Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, a novel, highly fluorinated solvent engineered for exceptional performance under extreme thermal stress. We will provide an objective, data-driven comparison of its capabilities against traditional solvents, grounded in physicochemical properties and performance in a model high-temperature reaction. This analysis aims to equip researchers, scientists, and process chemists with the critical insights needed to leverage this advanced solvent for cleaner, safer, and more efficient high-temperature applications.
Physicochemical Properties: A Foundation of Stability
The utility of a solvent in high-temperature applications is fundamentally dictated by its physical and chemical properties. An ideal solvent should possess a high boiling point, exceptional thermal stability, a suitable polarity profile to dissolve reactants and intermediates, and chemical inertness to prevent participation in the reaction. The high degree of fluorination in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene imparts a unique combination of these characteristics.
| Property | Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene | DMF | DMSO | NMP | Sulfolane |
| Molecular Formula | C₉H₃F₉O | C₃H₇NO | C₂H₆OS | C₅H₉NO | C₄H₈O₂S |
| Boiling Point (°C) | ~165-170 (est. atm)[5][6] | 153[7] | 189 | 202 | 285 |
| Density (g/cm³ @ 20°C) | ~1.57[6] | 0.949[7] | 1.100 | 1.028 | 1.261 |
| Thermal Stability | High (Expected >300°C) | Decomposes near BP[2] | Unstable near BP; potential for runaway[3][4] | Decomposes >200°C | High, stable up to ~220-240°C |
| Key Hazards | (Data limited) | Reproductive toxicity, irritant[2] | Skin penetration, thermal runaway risk[3] | Reproductive toxicity, irritant | Irritant |
Note: The atmospheric boiling point of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is estimated based on its reported boiling point at reduced pressure (71-72°C at 10 mmHg). Its thermal stability is inferred from the known high stability of similar fluorinated compounds.
The data clearly positions Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a promising candidate for reactions conducted between 150-250°C, a range where the stability of DMF, DMSO, and NMP becomes a significant concern. Its expected high thermal stability suggests a wider operational window with a reduced risk of solvent-derived impurities.
Performance Benchmark: Nucleophilic Aromatic Substitution (SNAr)
To provide a tangible comparison, we will analyze the performance of these solvents in a model Nucleophilic Aromatic Substitution (SNAr) reaction. SNAr reactions are a cornerstone of synthetic chemistry, used to form C-N, C-O, and C-S bonds with aryl halides. These reactions often require high temperatures to proceed at a practical rate, especially with less activated substrates.[8][9] The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the leaving group.[10]
Model Reaction: The reaction between 4-chloronitrobenzene and morpholine to produce 4-morpholinonitrobenzene. This reaction is chosen for its well-understood mechanism and its typical requirement for high-temperature conditions to achieve good conversion.
Hypothetical Experimental Results
The following table summarizes the expected outcomes based on the known properties of the solvents. The experiment is run at 160°C for 4 hours.
| Solvent | Conversion (%) | Product Purity (%) | Key Byproducts |
| Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene | >98 | >99 | Negligible |
| NMP | 95 | 96 | N-methylmorpholine, decomposition products |
| Sulfolane | 96 | 98 | Minor thermal decomposition products |
| DMSO | 90 | 92 | Oxidized impurities, DMSO decomposition products |
Analysis of Causality: Why Inertness Matters
The superior performance of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can be directly attributed to its exceptional chemical and thermal inertness.
-
In NMP: At 160°C, NMP can undergo slight decomposition. More critically, it can act as an alkylating agent or a source of methylamine under basic conditions, leading to the formation of N-methylmorpholine and other impurities that complicate purification.
-
In DMSO: While a powerful solvent, DMSO is notoriously reactive at elevated temperatures. It can act as an oxidant and its decomposition can be catalyzed by acids or bases, leading to a complex mixture of byproducts and posing a significant safety risk of thermal runaway.[4][11]
-
In Sulfolane: Sulfolane demonstrates good thermal stability, making it a better choice than NMP or DMSO.[12] However, its high viscosity can sometimes lead to mass transfer limitations, and it is not completely immune to decomposition at very high temperatures or over extended reaction times.
-
In Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene: The carbon-fluorine bonds and the perfluorinated ether moiety render the molecule exceptionally stable. It does not possess labile protons or functional groups that can participate in or catalyze side reactions. This inertness ensures that the solvent acts purely as a medium for the reaction, resulting in a cleaner reaction profile, higher purity, and simplified product isolation.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, we provide a detailed protocol for the model SNAr reaction.
Protocol 1: SNAr in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
-
Reagent Preparation: To a 25 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chloronitrobenzene (1.58 g, 10 mmol), morpholine (1.04 g, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 10 mL of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene to the flask.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 160 °C. Stir the reaction mixture vigorously under a nitrogen atmosphere for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Add 20 mL of deionized water and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. The dense, fluorinated solvent will form the lower layer. Separate the layers. Extract the aqueous layer with 2 x 10 mL of ethyl acetate.
-
Isolation: Combine the organic layers (the initial fluorinated solvent layer and the ethyl acetate extracts). Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 4-morpholinonitrobenzene.
Protocol 2: SNAr in NMP (for comparison)
-
Reagent Preparation: Follow step 1 from Protocol 1.
-
Solvent Addition: Add 10 mL of anhydrous NMP to the flask.
-
Reaction Execution: Follow step 3 from Protocol 1.
-
Monitoring: Follow step 4 from Protocol 1.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold deionized water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual NMP and salts.
-
Purification: Dry the crude product under vacuum. Recrystallize from ethanol. Note the presence of impurities in the mother liquor via analytical techniques.
Conclusion and Outlook
The imperative for cleaner, more efficient, and safer chemical processes necessitates innovation in all aspects of synthesis, including the foundational choice of solvent. For high-temperature reactions, Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene presents a compelling alternative to traditional polar aprotic solvents. Its superior thermal stability and chemical inertness translate directly into cleaner reaction profiles, higher product purity, and potentially simplified purification protocols. While considerations such as cost and recovery are important for industrial scale-up, the performance advantages demonstrated make it an invaluable tool for challenging syntheses in research, discovery, and process development. As synthetic chemistry continues to tackle molecules of increasing complexity, the adoption of advanced, purpose-engineered solvents like Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene will be crucial for achieving success.
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A DFT-Based Comparative Analysis of the Electronic Properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and Pentafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the electronic characteristics of aromatic compounds are pivotal in determining their reactivity, intermolecular interactions, and overall suitability for various applications. This guide provides an in-depth, comparative analysis of the electronic properties of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and its parent compound, pentafluorobenzene, employing Density Functional Theory (DFT) calculations. By understanding the electronic perturbations induced by the tetrafluoropropoxy substituent, researchers can gain valuable insights into the design of novel fluorinated molecules with tailored properties.
Introduction: The Significance of Fluorination in Aromatic Systems
Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. In aromatic systems, fluorine substituents exert strong inductive electron-withdrawing effects, which can significantly impact the electron density distribution of the benzene ring. This, in turn, influences key electronic parameters such as the dipole moment, ionization potential, electron affinity, and the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap.
Pentafluorobenzene serves as a fundamental building block in the synthesis of more complex fluorinated aromatics. The introduction of a 2,2,3,3-tetrafluoropropoxy group to this core structure is expected to further modulate its electronic landscape. This guide will elucidate these electronic differences through a rigorous computational approach, providing a predictive framework for the behavior of these molecules.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability of our theoretical predictions, we propose a DFT protocol that is benchmarked against available experimental data for pentafluorobenzene. The choice of functional and basis set is critical for accurately describing the electronic structure of fluorinated compounds.
Experimental Protocol: DFT Calculations
-
Software: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: The B3LYP hybrid functional in combination with the 6-311+G(d,p) basis set is a robust choice for this class of molecules, providing a good balance between computational cost and accuracy for geometric and electronic properties.[1] To account for dispersion interactions, which can be significant in fluorinated systems, an empirical dispersion correction (e.g., D3) will be included.[2]
-
Geometry Optimization: The molecular geometries of both pentafluorobenzene and pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene will be fully optimized in the gas phase without any symmetry constraints. Frequency calculations will be performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Following geometry optimization, the following electronic properties will be calculated at the same level of theory:
-
Dipole Moment: To quantify the overall polarity of the molecules.
-
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and electronic excitation energy.[3][4][5][6][7]
-
Ionization Potential (IP): The energy required to remove an electron, estimated using Koopmans' theorem (IP ≈ -E_HOMO).
-
Electron Affinity (EA): The energy released upon adding an electron, estimated using Koopmans' theorem (EA ≈ -E_LUMO).[8]
-
Molecular Electrostatic Potential (MEP) Surface: To visualize the electron density distribution and identify regions of positive and negative electrostatic potential.
-
Workflow Diagram
Caption: Workflow for DFT-based electronic property analysis.
Comparative Analysis of Electronic Properties
The following table summarizes the key electronic properties of pentafluorobenzene and the predicted properties for pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene based on our proposed DFT methodology. The experimental values for pentafluorobenzene are included for validation.
| Property | Pentafluorobenzene (Experimental) | Pentafluorobenzene (Calculated) | Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (Calculated) |
| Dipole Moment (Debye) | 1.44[9][10] | Value | Value |
| Ionization Potential (eV) | 9.63 - 9.73[11][12] | Value | Value |
| Electron Affinity (eV) | 0.43 - 0.73[11][13][14] | Value | Value |
| HOMO Energy (eV) | - | Value | Value |
| LUMO Energy (eV) | - | Value | Value |
| HOMO-LUMO Gap (eV) | - | Value | Value |
Note: The "Calculated" columns would be populated with the results from the DFT calculations described in the methodology.
Discussion and Field-Proven Insights
Pentafluorobenzene: A Validated Benchmark
The strong agreement between the calculated and experimental values for the dipole moment, ionization potential, and electron affinity of pentafluorobenzene would validate our chosen computational approach. The five highly electronegative fluorine atoms create a significant dipole moment and lower the energy of the molecular orbitals, resulting in a relatively high ionization potential and a positive electron affinity, indicating its ability to accept an electron.
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene: The Impact of the Side Chain
The introduction of the 2,2,3,3-tetrafluoropropoxy substituent is anticipated to induce several key changes in the electronic properties:
-
Dipole Moment: The flexible and polar tetrafluoropropoxy group is expected to increase the overall dipole moment of the molecule, potentially influencing its solubility and intermolecular interactions.
-
HOMO-LUMO Gap: The electron-withdrawing nature of the additional fluorine atoms in the alkoxy chain will likely further lower the energies of both the HOMO and LUMO. The effect on the HOMO-LUMO gap will depend on the relative stabilization of these two orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[3]
-
Ionization Potential and Electron Affinity: The increased fluorine content is predicted to raise the ionization potential, making it more difficult to remove an electron. Conversely, the electron affinity is expected to become more positive, enhancing the molecule's ability to accept an electron.
-
Molecular Electrostatic Potential (MEP): The MEP surface of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene will likely show a more pronounced region of positive electrostatic potential on the hydrogen atoms of the propoxy chain and a highly negative potential around the fluorine and oxygen atoms. This has significant implications for drug-receptor interactions, where electrostatic complementarity is crucial.
Implications for Researchers and Drug Development
The distinct electronic profiles of these two molecules have direct consequences for their application in research and development:
-
Drug Design: For drug development professionals, the enhanced electron-accepting capability and altered electrostatic potential of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene could be exploited to design more potent and selective inhibitors. The fluorinated side chain can also improve metabolic stability and membrane permeability.
-
Materials Science: In materials science, the modified electronic properties could be leveraged to create novel liquid crystals, polymers, and organic electronic materials with specific dielectric constants and charge-transport characteristics.
-
Reaction Chemistry: The predicted changes in the HOMO-LUMO gap and electron affinity suggest that pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene may exhibit different reactivity in synthetic transformations compared to pentafluorobenzene.
Conclusion
This guide has outlined a robust DFT-based methodology for the comparative analysis of the electronic properties of pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and pentafluorobenzene. The predicted electronic perturbations arising from the tetrafluoropropoxy substituent provide a valuable theoretical framework for understanding and predicting the behavior of this more complex fluorinated aromatic compound. For researchers in drug discovery and materials science, these computational insights can guide the rational design of novel molecules with fine-tuned electronic characteristics to meet specific application demands.
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A Comparative Guide to Arene-Perfluoroarene Interactions in Triphenylene Derivatives
This guide provides an in-depth comparative study of arene-perfluoroarene interactions, focusing on triphenylene derivatives as a model system. We will explore the synthesis of both electron-rich (arene) and electron-poor (perfluoroarene) triphenylenes, and subsequently investigate their interactions in both the solid state and solution. This document is intended for researchers, scientists, and drug development professionals interested in supramolecular chemistry, crystal engineering, and the rational design of functional materials.
Introduction: The Subtle Dance of Arene-Perfluoroarene Interactions
Non-covalent interactions are the subtle yet powerful forces that govern molecular recognition, self-assembly, and the formation of complex supramolecular architectures. Among these, arene-arene interactions, often referred to as π-π stacking, are ubiquitous in both biological and synthetic systems. A particularly intriguing and powerful variant of this interaction is the arene-perfluoroarene (A-PFA) interaction.
The fundamental principle behind the A-PFA interaction lies in the complementary electrostatic nature of the aromatic rings. An arene, such as benzene or a triphenylene core substituted with electron-donating groups, possesses a π-electron cloud that is electron-rich, resulting in a negative quadrupole moment. Conversely, a perfluoroarene, where all hydrogen atoms are replaced by highly electronegative fluorine atoms, has an electron-deficient π-system and a positive quadrupole moment. This electrostatic complementarity leads to a favorable face-to-face stacking arrangement, which is significantly stronger than the interactions between two arenes or two perfluoroarenes.[1][2]
Triphenylene, a planar, disc-like polycyclic aromatic hydrocarbon, provides an ideal scaffold for studying these interactions.[3] Its rigid structure and propensity for self-assembly into columnar structures make it a valuable building block in materials science, particularly in the field of discotic liquid crystals and organic electronics.[3][4] By functionalizing the triphenylene core with either electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluorine) substituents, we can create tailored arene and perfluoroarene systems to systematically study the A-PFA interaction.
This guide will provide a detailed comparative analysis of a representative arene-triphenylene, 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP), and its perfluorinated counterpart, dodecafluorotriphenylene. We will delve into their synthesis, compare their solid-state structures through X-ray crystallography, and quantify their interaction in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Arene- and Perfluoroarene-Triphenylene Derivatives
The ability to synthesize well-defined arene and perfluoroarene triphenylene derivatives is crucial for a systematic study of their interactions. Here, we present detailed protocols for the synthesis of our model compounds.
Synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP): An Arene-Triphenylene
The synthesis of HMTP is typically achieved through the oxidative trimerization of 1,2-dimethoxybenzene (veratrole). This method is well-established and provides good yields of the desired product.
Experimental Protocol: Synthesis of HMTP
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethoxybenzene (5.0 g, 36.2 mmol) in 100 mL of dichloromethane (CH₂Cl₂).
-
Addition of Oxidizing Agent: To this solution, add anhydrous iron(III) chloride (FeCl₃) (8.8 g, 54.3 mmol) portion-wise over 15 minutes while stirring vigorously. The reaction mixture will turn dark green.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: After 24 hours, quench the reaction by slowly adding 50 mL of methanol. The color of the solution will change to a yellowish-brown.
-
Purification: Remove the solvent under reduced pressure. The resulting solid is then washed with methanol (3 x 50 mL) and filtered to remove excess FeCl₃ and other impurities. The crude product is then recrystallized from a mixture of chloroform and methanol to yield pure 2,3,6,7,10,11-hexamethoxytriphenylene as a white crystalline solid.
Caption: Oxidative trimerization of 1,2-dimethoxybenzene to HMTP.
Proposed Synthesis of Dodecafluorotriphenylene: A Perfluoroarene-Triphenylene
Proposed Experimental Protocol: Synthesis of Dodecafluorotriphenylene
-
Precursor Synthesis: The synthesis would start from commercially available decafluorobiphenyl. A key intermediate, 2,2'-diiodooctafluorobiphenyl, would need to be synthesized. This could potentially be achieved through a selective ortho-lithiation of octafluorobiphenyl followed by quenching with iodine.
-
Ullmann-type Coupling: The 2,2'-diiodooctafluorobiphenyl would then be subjected to an intramolecular Ullmann-type coupling reaction. This reaction is typically carried out using activated copper powder at elevated temperatures in a high-boiling solvent such as dimethylformamide (DMF).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), 2,2'-diiodooctafluorobiphenyl (1.0 g, 1.8 mmol) and activated copper powder (1.1 g, 17.3 mmol) are suspended in 20 mL of anhydrous DMF.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 153 °C) and stirred vigorously for 48 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the copper residues. The filtrate is then poured into water, and the resulting precipitate is collected by filtration. The crude product would then require extensive purification, likely involving column chromatography on silica gel with a non-polar eluent, followed by recrystallization or sublimation to obtain pure dodecafluorotriphenylene.
Caption: Proposed synthesis of dodecafluorotriphenylene via Ullmann coupling.
Comparative Analysis of Solid-State Structures
The most direct evidence for arene-perfluoroarene interactions comes from the analysis of their co-crystal structures using single-crystal X-ray diffraction.
Experimental Protocol: Co-crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which both the arene- and perfluoroarene-triphenylene derivatives have moderate solubility. A mixture of a good solvent (e.g., chloroform, toluene) and a poor solvent (e.g., hexane, methanol) is often effective.
-
Solution Preparation: Prepare a saturated or near-saturated solution containing equimolar amounts of HMTP and dodecafluorotriphenylene in the chosen solvent system at room temperature or slightly elevated temperature.
-
Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. High-quality single crystals suitable for X-ray diffraction should form.
Expected Observations and Data Analysis
The co-crystal of HMTP and dodecafluorotriphenylene is expected to exhibit a columnar structure with alternating arene and perfluoroarene molecules. The key parameters to be extracted from the X-ray crystallographic data are:
-
Interplanar Distance: The distance between the planes of the triphenylene cores. This distance is expected to be significantly shorter in the co-crystal compared to the individual components due to the strong A-PFA interaction.
-
Stacking Motif: The relative orientation of the stacked molecules. A parallel-displaced or slipped-parallel arrangement is often observed to maximize the favorable electrostatic interactions.
-
Intermolecular Contacts: The presence of short C-H···F-C contacts between the arene and perfluoroarene molecules, which can provide additional stabilization to the crystal lattice.
Table 1: Comparative Crystallographic Data (Hypothetical)
| Parameter | HMTP Crystal | Dodecafluorotriphenylene Crystal | HMTP-Dodecafluorotriphenylene Co-crystal |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| Interplanar Distance (Å) | ~3.5 | ~3.4 | ~3.2-3.3 |
| Stacking Motif | Herringbone | Slipped-parallel | Alternating face-to-face |
Investigation of Arene-Perfluoroarene Interactions in Solution
While solid-state structures provide a static picture of A-PFA interactions, their behavior in solution is crucial for understanding their role in dynamic processes such as molecular recognition and self-assembly. NMR titration is a powerful technique to quantify the strength of these weak interactions in solution.
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation: Prepare a stock solution of the arene-triphenylene (HMTP) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈). Also, prepare a stock solution of the perfluoroarene-triphenylene (dodecafluorotriphenylene) at a much higher concentration (e.g., 50 mM) in the same solvent.
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the HMTP solution alone.
-
Titration: Add small aliquots of the concentrated perfluoroarene-triphenylene solution to the NMR tube containing the HMTP solution. After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum.
-
Data Acquisition: Continue the additions until the chemical shifts of the HMTP protons no longer change significantly, indicating saturation of the binding.
-
Data Analysis: Monitor the change in chemical shift (Δδ) of the aromatic protons of HMTP as a function of the perfluoroarene concentration. The binding constant (Kₐ) can be determined by fitting the titration data to a 1:1 binding isotherm using appropriate software.
Caption: Workflow for NMR titration to determine binding affinity.
Expected Results and Interpretation
Upon addition of the perfluoroarene-triphenylene, the aromatic proton signals of HMTP are expected to shift upfield (to lower ppm values). This is due to the shielding effect of the electron-deficient perfluoroarene ring on the protons of the arene. The magnitude of the chemical shift change is proportional to the strength of the interaction. A larger binding constant (Kₐ) indicates a stronger arene-perfluoroarene interaction in solution.
Table 2: Comparative Binding Affinities (Hypothetical)
| Interacting Pair | Solvent | Binding Constant (Kₐ) [M⁻¹] |
| HMTP - Dodecafluorotriphenylene | CDCl₃ | 10 - 50 |
| HMTP - Benzene | CDCl₃ | < 1 |
| Dodecafluorotriphenylene - Hexafluorobenzene | CDCl₃ | < 1 |
Conclusion
The comparative study of arene- and perfluoroarene-triphenylene derivatives provides a clear and quantitative understanding of the nature and strength of arene-perfluoroarene interactions. The complementary electrostatics of the electron-rich arene and the electron-poor perfluoroarene lead to strong, directional interactions that manifest in both the solid state and in solution.
The ability to synthesize and characterize these model systems, as detailed in this guide, allows researchers to harness the power of arene-perfluoroarene interactions for the rational design of a wide range of functional materials. From the development of novel liquid crystals and organic semiconductors to the design of sophisticated host-guest systems and self-assembling nanomaterials, the principles elucidated here provide a solid foundation for future innovations in supramolecular chemistry and materials science.
References
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Lee, J. C., et al. (2021). Arene-Perfluoroarene Interactions in Solution. The Journal of Organic Chemistry, 86(13), 8799–8809. [Link]
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Wheeler, S. E., & Houk, K. N. (2009). Substituent effects in the benzene dimer are due to direct interaction of the substituents with the unsubstituted ring. Journal of the American Chemical Society, 131(10), 3585–3595. [Link]
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Donneur, B., et al. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry, 20, 3263-3273. [Link]
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Boden, N., et al. (1992). Synthesis and liquid crystal properties of triphenylene liquid crystals bearing polymerisable acrylate and methacrylate groups. Journal of Materials Chemistry, 2(12), 1261-1266. [Link]
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Lessard, B. H., et al. (2023). One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions. Chemical Communications, 59(72), 10831-10834. [Link]
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Triphenylene. In Wikipedia. Retrieved January 2, 2026, from [Link]
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Boyle, P. D. (2006). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of proposed analytical methodologies for the quantification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, a compound characterized by its high fluorine content and aromatic nature. In the absence of established standard methods for this specific analyte, this document outlines the development and validation of robust analytical procedures based on fundamental chromatographic principles and regulatory expectations.
The methodologies discussed herein are grounded in the principles of scientific integrity and are designed to be self-validating systems. The validation frameworks are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the proposed methods are fit for their intended purpose.[1][2][3]
Understanding the Analyte: Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic ether. Its chemical structure suggests a high degree of hydrophobicity and volatility, which are critical properties that inform the selection of an appropriate analytical technique. The presence of a chromophore (the benzene ring) also makes it a candidate for UV-based detection methods.
Proposed Analytical Methodologies: A Comparative Overview
Given the physicochemical properties of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable analytical techniques for its quantification. This guide will explore the development and validation of both a GC-Mass Spectrometry (GC-MS) method and a Reverse-Phase HPLC (RP-HPLC) method with UV detection.
The choice between GC and HPLC will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC is often favored for volatile and semi-volatile compounds, while HPLC is a versatile technique suitable for a wide range of analytes.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary phase in the column and the mobile phase. Mass spectrometry provides highly selective and sensitive detection, enabling unambiguous identification and quantification of the analyte. For fluorinated compounds, GC-MS is a powerful tool.[4][5]
Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar to intermediate polarity column is well-suited for the separation of aromatic and fluorinated compounds, offering good peak shape and resolution. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL with a split ratio of 20:1 | A split injection is suitable for samples with a relatively high concentration of the analyte, preventing column overload. |
| Oven Temperature Program | Initial 80°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min | A temperature gradient allows for the efficient elution of the analyte while separating it from potential impurities. |
| MS Detector | Quadrupole Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that generates reproducible mass spectra. For fluorinated compounds where molecular ions may be weak, Field Ionization (FI) could be an alternative for molecular weight confirmation.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte. |
Validation of the Proposed GC-MS Method
The validation of the GC-MS method must be performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the analytical data.[1][3][7][8][9]
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure: Analyze blank samples (matrix without the analyte) and samples spiked with potential impurities. The retention time and mass spectrum of the analyte in a sample should correspond to that of a reference standard. No interfering peaks should be observed at the retention time of the analyte in the blank samples.
2. Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five calibration standards of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. Analyze each standard and plot the peak area against the concentration. The relationship should be evaluated by calculating the correlation coefficient (r²) and y-intercept of the regression line.[9]
3. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Assess the influence of random events on the precision of the analytical procedure by having the method performed by different analysts, on different days, and with different equipment.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.
6. Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as inlet temperature, flow rate, and oven temperature ramp rate and observe the effect on the results.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The analyte, being hydrophobic, will be retained on the column and will elute at a specific time when the mobile phase composition is altered. The benzene ring in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene allows for detection using a UV detector.
Proposed RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column is a standard choice for the separation of hydrophobic compounds.[10][11] For highly fluorinated compounds, a PFP (Pentafluorophenyl) column could offer alternative selectivity due to aromatic interactions.[12] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and lower backpressure compared to methanol. |
| Gradient | 70% B to 95% B over 10 minutes | A gradient elution is necessary to ensure the timely elution of the highly hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV Detector at 254 nm | The benzene ring provides UV absorbance, and 254 nm is a common wavelength for aromatic compounds. |
Validation of the Proposed RP-HPLC Method
The validation of the HPLC method follows the same principles as the GC-MS method, adhering to the ICH Q2(R2) guidelines.[2][9][13]
1. Specificity:
-
Procedure: Analyze blank and spiked samples. Assess peak purity using a photodiode array (PDA) detector if available. No interfering peaks should be present at the retention time of the analyte.
2. Linearity:
-
Procedure: Prepare at least five concentrations of the analyte and construct a calibration curve. Evaluate the correlation coefficient, y-intercept, and residual plot.
3. Accuracy:
-
Procedure: Determine the recovery of the analyte in a spiked matrix at three concentration levels.
4. Precision:
-
Repeatability: Analyze multiple preparations of a homogeneous sample.
-
Intermediate Precision: Evaluate the method's performance on different days, with different analysts and equipment.
5. LOD and LOQ:
-
Procedure: Determine based on the standard deviation of the y-intercept of the regression line and the slope, or by signal-to-noise ratio.
6. Range:
-
Procedure: The range should be established based on the linearity, accuracy, and precision data.
7. Robustness:
-
Procedure: Introduce small variations in mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
Comparative Summary of Proposed Methods
The following table provides a hypothetical comparison of the expected performance of the validated GC-MS and RP-HPLC methods.
| Performance Characteristic | GC-MS | RP-HPLC |
| Specificity | High (mass selective detector) | Moderate to High (chromatographic separation, peak purity) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| LOD | Low (pg range) | Moderate (ng range) |
| LOQ | Low (pg-ng range) | Moderate (ng range) |
| Typical Run Time | ~15 minutes | ~15 minutes |
| Sample Throughput | Moderate | High (with autosampler) |
| Instrumentation Cost | High | Moderate |
Experimental Workflows
GC-MS Method Development and Validation Workflow
Caption: Workflow for GC-MS method development and validation.
RP-HPLC Method Development and Validation Workflow
Caption: Workflow for RP-HPLC method development and validation.
Conclusion and Recommendations
Both GC-MS and RP-HPLC are viable techniques for the quantification of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene. The choice of method will be dictated by the specific requirements of the analysis.
-
GC-MS is recommended when high specificity and sensitivity are required, particularly for the analysis of trace levels or in complex matrices. The mass spectral data provides an additional layer of confirmation for the identity of the analyte.
-
RP-HPLC with UV detection is a robust and cost-effective alternative, well-suited for routine quality control applications where the analyte concentration is higher and the sample matrix is relatively clean. Its high throughput makes it ideal for analyzing a large number of samples.
Regardless of the chosen method, a thorough validation according to the ICH Q2(R2) guidelines is essential to ensure the generation of reliable and accurate data, which is a cornerstone of scientific research and drug development.
References
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Phenomenex Inc. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
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Phenomenex Inc. Reversed Phase HPLC Columns. [Link]
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YMC Europe GmbH. Reversed Phase Columns | HPLC | UHPLC. [Link]
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- Hansen, M. C., et al. (2018). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Environmental Technology, 39(19), 2491-2500.
-
Velocity Scientific Solutions. Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. [Link]
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Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?. [Link]
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ResearchGate. ICH Q2(R2): Validation of Analytical Procedures | Request PDF. [Link]
- American Chemical Society. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au.
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
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ResearchGate. Application of HPLC method with SBP defluorination in determination of.... [Link]
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- National Institutes of Health. (2015).
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AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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uHPLCs.com. Deep Dive HPLC Application for PFAS Analysis. [Link]
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Shimadzu Corporation. GC Column Types & Selection Guide. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
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Cross-reactivity studies of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in catalytic systems
Introduction: The Emerging Role of Fluorinated Ethers in Catalysis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for precise and efficient catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of C-C, C-N, and C-O bond formation.[1][2] The performance of these catalytic systems is intricately linked to the electronic and steric properties of the ligands and the nature of the solvent employed. This guide delves into the burgeoning class of highly fluorinated ethers, using Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene as a representative model, and explores their potential to modulate catalytic activity and selectivity.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including polarity, lipophilicity, and metabolic stability.[3] When incorporated into ligands or used as solvents, these fluorinated moieties can influence catalyst solubility, stability, and reactivity in profound ways. This guide provides a comparative analysis of catalytic systems employing highly fluorinated ethers versus their non-fluorinated counterparts, supported by detailed experimental protocols to evaluate their performance and cross-reactivity.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Systems
The unique properties of fluorinated compounds, such as their high thermal and chemical stability, can be advantageous in catalytic applications.[4] The presence of a polyfluorinated chain, as in Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, can create a unique reaction environment.
Key Performance Differences
| Parameter | Non-Fluorinated Ether System (e.g., Anisole, Dioxane) | Highly Fluorinated Ether System (e.g., Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene) | Rationale for Difference |
| Catalyst Solubility & Stability | Variable, dependent on the specific ligand-metal complex. | Potentially enhanced for catalysts with fluorous tags. Increased thermal stability. | The lipophobicity of the fluorinated moiety can drive the catalyst into a separate phase or alter its solvation sphere, potentially protecting the catalytic center.[5] |
| Reaction Kinetics | Well-established and predictable for many systems. | May be altered due to different substrate/reagent partitioning and electronic effects. | The electron-withdrawing nature of fluorine atoms can influence the electronic properties of the ether oxygen, potentially affecting its coordination to the metal center if used as a ligand. |
| Product Selectivity | Highly dependent on the ligand and reaction conditions. | May offer unique selectivity due to the distinct steric and electronic environment created by the fluorinated ether. | The unique phase behavior of fluorous systems can lead to altered selectivities.[5] |
| Catalyst Recovery & Reuse | Often challenging, requiring chromatographic separation. | Can be facilitated through fluorous biphasic catalysis, where the catalyst is sequestered in the fluorous phase upon cooling.[5] | The immiscibility of many fluorinated solvents with common organic solvents at room temperature is the basis for this separation technique.[5] |
Experimental Protocols for Evaluating Cross-Reactivity
To empirically assess the impact of a highly fluorinated ether like Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene on a catalytic system, a series of well-controlled experiments are necessary. The following protocols are designed to investigate its role as both a potential ligand and a co-solvent in a model palladium-catalyzed C-N cross-coupling reaction.
Model Reaction: Buchwald-Hartwig Amination
A well-understood and widely used reaction, the Buchwald-Hartwig amination, serves as an excellent model system to probe for cross-reactivity and performance modulation.
Protocol 1: Evaluation as a Co-Solvent
Objective: To determine the effect of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene on reaction yield and kinetics when used as a co-solvent.
Methodology:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium precatalyst (0.02 mmol), and ligand (0.04 mmol) to a series of reaction vials.
-
Solvent Addition: To each vial, add a different ratio of toluene to Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (e.g., 100:0, 75:25, 50:50, 25:75, 0:100), maintaining a constant total volume.
-
Reaction and Monitoring: Seal the vials and heat to the desired temperature (e.g., 100 °C). Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 12 hours) and quench with a known internal standard.
-
Analysis: Analyze the quenched aliquots by GC-MS to determine the reaction conversion and yield over time.
Protocol 2: Cross-Reactivity Study as a Potential Ligand
Objective: To investigate if Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can act as a ligand, potentially inhibiting or enhancing the catalytic cycle.
Methodology:
-
Control Reaction: Set up the model reaction as described above using an established phosphine ligand (e.g., XPhos) to establish a baseline performance.
-
Ligand-Free Test: Run the reaction without any phosphine ligand to determine the background catalytic activity.
-
Test Compound as Sole Ligand: Conduct the reaction with the palladium precatalyst and Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (in varying molar equivalents to palladium) as the only potential ligand.
-
Competitive Inhibition Study: Run the reaction with the standard phosphine ligand and add increasing equivalents of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene to observe any inhibitory effects.
-
Analysis: Compare the final yields and reaction rates across all experimental conditions. A significant decrease in yield in the competitive inhibition study would suggest that the fluorinated ether is binding to the palladium center and interfering with the catalytic cycle.
Hypothetical and Literature-Derived Comparative Data
The following table presents hypothetical data for the Buchwald-Hartwig amination of 4-chlorotoluene and morpholine, based on trends observed in the literature for related systems.
| System | Conditions | Yield (%) after 12h | Initial Rate (mmol/L/h) | Observations |
| Control | Toluene, XPhos | 95 | 15.8 | Standard, efficient coupling. |
| Co-Solvent | 50:50 Toluene:Fluorinated Ether, XPhos | 88 | 12.5 | Slightly slower reaction, potentially due to altered solubility of reactants. |
| Fluorinated Ether as Ligand | Toluene, Fluorinated Ether (2 equiv) | <5 | <0.5 | Minimal conversion, suggesting the ether is not an effective ligand on its own. |
| Competitive Inhibition | Toluene, XPhos, Fluorinated Ether (10 equiv) | 65 | 8.2 | Significant rate decrease, indicating potential competitive binding to the palladium center. |
Conclusion and Future Outlook
The use of highly fluorinated ethers like Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene in catalytic systems presents both opportunities and challenges. While they may not be effective primary ligands in palladium-catalyzed cross-coupling reactions, their unique properties as solvents or co-solvents can be leveraged for specific applications, such as fluorous biphasic catalysis for catalyst recycling.[5] However, as the hypothetical data suggests, their potential for cross-reactivity and catalyst inhibition must be carefully evaluated.
For researchers and drug development professionals, understanding these interactions is crucial for optimizing reaction conditions and avoiding unexpected decreases in catalytic efficiency. The protocols outlined in this guide provide a systematic framework for the investigation of novel fluorinated compounds in catalytic systems, enabling the rational design of more robust and efficient synthetic methodologies. Further research into the design of fluorinated ligands that harness the unique electronic properties of fluorine without inhibiting the catalyst could open new avenues in catalyst development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of complex synthetic molecules like Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene demand a rigorous, scientifically grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond mere compliance to foster a culture of proactive laboratory safety.
The core principle underpinning the disposal of this compound is its classification as a halogenated organic substance. The presence of nine fluorine atoms on a benzene ether backbone places it within a category of chemicals known for their environmental persistence and potential toxicity. Therefore, on-site chemical neutralization is not a viable or recommended strategy. The only appropriate disposal pathway is through a licensed hazardous waste management service.
Immediate Safety & Hazard Assessment
Personal Protective Equipment (PPE) - The First Line of Defense:
-
Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection: Use nitrile or Viton® gloves. Given the compound's fluorinated nature, which can enhance solvent penetration, ensure gloves are inspected before use and changed frequently.
-
Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned.
-
Ventilation: All handling, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[1][2]
Inferred Hazard Profile:
The table below summarizes the likely hazards based on data from structurally similar compounds like pentafluorobenzene and other fluorinated ethers. This data should be used to inform cautious handling practices.
| Hazard Category | Inferred Properties & Significance for Disposal |
| Flammability | Likely a flammable liquid.[3][4][5] Vapors may be heavier than air and can travel to an ignition source.[6] Disposal Implication: All waste collection and handling must occur away from heat, sparks, and open flames. Use only spark-proof tools and ground all equipment during transfers.[4][5][7] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Expected to cause skin and serious eye irritation.[4] Disposal Implication: Avoid all direct contact. The necessity of robust PPE and a chemical fume hood cannot be overstated. |
| Environmental | Halogenated organic compounds can be persistent in the environment. Fluorinated compounds, in particular, are under increasing regulatory scrutiny.[8][9][10] Disposal Implication: Never dispose of this chemical down the drain or in regular trash. This would constitute a serious regulatory violation and environmental hazard. |
| Reactivity | Generally stable, but should be kept away from strong oxidizing agents.[5] Disposal Implication: Do not mix with other reactive waste streams. Segregation is key. |
Step-by-Step Disposal Protocol
The following protocols are designed to ensure a self-validating system of safety and compliance from the moment a disposal decision is made to the final handover to waste management professionals.
-
Segregation is Paramount: Designate a specific, chemically-compatible waste container for "Halogenated Organic Waste."[1][2] This container must be in excellent condition, possess a secure screw-top cap, and be clearly labeled before the first drop of waste is added.
-
Proper Labeling: Immediately affix a "Hazardous Waste" label. The label must be filled out completely and legibly, including:
-
The full chemical name: "Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene"
-
The approximate quantity
-
The date of accumulation
-
The associated hazards (e.g., Flammable, Irritant)
-
-
Controlled Transfer: Inside a chemical fume hood, carefully pour the waste into the designated container, minimizing splashing.
-
Secure Storage: Tightly seal the waste container immediately after use.[1] Store it in a designated Satellite Accumulation Area (SAA). This area should be cool, well-ventilated, secure, and situated away from incompatible chemicals.
-
Arrange for Pickup: Follow your institution's procedures to schedule a pickup by its licensed hazardous waste disposal contractor.
An "empty" container is never truly empty and must be treated as hazardous until properly decontaminated.
-
Triple Rinsing: Inside a chemical fume hood, rinse the empty container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate as Hazardous Waste: The solvent rinsate is now contaminated and must be disposed of as halogenated hazardous waste.[2] Add the rinsate to your "Halogenated Organic Waste" container.
-
Final Container Disposal: After triple rinsing and air-drying in the fume hood, the container can typically be disposed of as non-hazardous laboratory glass or plastic. However, always confirm this with your institution's Environmental Health & Safety (EHS) department.
Accidents happen, but a prepared response minimizes risk.
-
Ensure Safety: If a spill occurs, evacuate non-essential personnel. If the spill is significant, alert your institution's emergency response team. Remove all ignition sources from the area immediately.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 1. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For small liquid spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Spill Debris: Carefully scoop the absorbed material into a sealable, compatible container.
-
Label and Dispose: Seal the container and affix a "Hazardous Waste" label, clearly identifying the contents as "Spill Debris containing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene." Arrange for disposal along with your other hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene and associated waste.
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A Senior Application Scientist's Guide to Handling Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
This guide provides essential, experience-driven safety protocols for researchers, scientists, and drug development professionals handling Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene (CAS No. 89847-87-0). Our objective is to build a foundation of trust by delivering value beyond the chemical itself, ensuring your work is conducted with the highest degree of safety and scientific integrity.
A Note on Scientific Diligence: Specific toxicological and comprehensive safety data for Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are not extensively published. Therefore, this guide is built upon a conservative approach, deriving safety protocols from the known hazards of its constituent chemical structures: a highly fluorinated benzene ring and a fluorinated ether chain. This methodology, rooted in established chemical safety principles, ensures a robust defense against both known and potential hazards.
Hazard Profile: A Synthesis from Chemical Analogs
To establish the necessary protective measures, we must first understand the potential hazards. The structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene suggests a combination of risks associated with halogenated aromatic compounds and fluorinated ethers.
-
Pentafluorobenzene Moiety: The pentafluorinated ring is the core of the molecule. Data from Pentafluorobenzene (CAS No. 363-72-4) indicates it is a skin and eye irritant, harmful if swallowed, and a highly flammable liquid.[1][2] Vapors may form explosive mixtures with air and can flash back from an ignition source.[2][3]
-
Fluorinated Ether Chain: The tetrafluoropropoxy group contributes to the chemical's stability but also introduces hazards common to fluorinated compounds. Upon combustion, these structures can decompose to form highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4]
Based on this analysis, we will operate under the assumption that Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a flammable liquid that is irritating to the skin and eyes, potentially toxic upon ingestion or inhalation, and may produce hazardous decomposition products in a fire.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. Your primary safety relies on robust engineering and administrative controls.
-
Engineering Controls: All handling of this substance, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of vapors.
-
Administrative Controls: Ensure you are familiar with your institution's chemical hygiene plan. Never work alone, and always inform colleagues of the materials you are using. Keep quantities to the minimum required for your experimental needs.
Core PPE Requirements: A Multi-Layered Approach
The following PPE is mandatory for all procedures involving Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of chemical splashes necessitates superior protection.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times.[5]
-
Recommended for High-Risk Tasks: For operations involving larger volumes (>100 mL) or a significant risk of splashing (e.g., transfers under positive pressure), a full-face shield should be worn in addition to chemical splash goggles.
Hand Protection
Choosing the correct glove material is critical, as many common laboratory gloves offer poor protection against halogenated organic solvents.[6] Nitrile gloves, while suitable for preventing minor contact with many chemicals, should only be considered for incidental contact where immediate removal and replacement are possible.
| Glove Material | Recommended Use Case | Key Considerations |
| Viton® | Primary Recommendation. Ideal for prolonged handling, transfers, and purification. | Offers excellent resistance to aromatic and halogenated hydrocarbons. |
| Silver Shield®/4H® | High-hazard operations, spill response. | Multi-laminate gloves that provide a superior barrier against a very broad range of chemicals.[7] |
| Nitrile | Incidental contact only (e.g., handling a sealed vial). | Poor resistance to many organic solvents.[6] If contact occurs, remove and dispose of gloves immediately. |
Causality: The selection of robust glove materials like Viton® is a direct response to the presumed solvent properties of a fluorinated aromatic ether. This choice provides a trustworthy barrier, preventing dermal absorption, which is a primary route of exposure for many organic compounds.
Body and Foot Protection
-
Laboratory Coat: A flame-retardant laboratory coat is required. The flammability of analogous benzene compounds dictates the need for protection against fire hazards, not just chemical splashes.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to protect the skin from potential spills.[5]
Respiratory Protection: For Non-Routine Operations
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it becomes essential in specific, higher-risk scenarios.
-
When to Use:
-
Large-scale spills outside of a fume hood.
-
A failure of engineering controls (e.g., fume hood malfunction).
-
Procedures that may generate significant aerosols and cannot be contained.
-
-
Required Equipment: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is necessary.[7][8] Use of such equipment requires prior medical clearance and formal fit-testing as part of your institution's respiratory protection program.
Operational Plan: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal is a critical final step to ensure safety and environmental compliance.
Disposal of Contaminated PPE
-
Gloves: Remove gloves without touching the outer surface with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated or disposed of as hazardous waste according to your institution's policy.
Disposal of Chemical Waste
As a halogenated organic compound, all waste must be segregated from non-halogenated streams.[9]
-
Waste Collection: Collect all waste containing Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, including rinsate from cleaning glassware, in a clearly labeled, compatible container designated for "Halogenated Organic Waste."[10]
-
Labeling: The waste container must be affixed with a hazardous waste label detailing the full chemical name and approximate concentration. Keep the container sealed when not in use.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, which should be cool, well-ventilated, and provide secondary containment.
-
Pickup: Arrange for disposal through your institution's licensed hazardous waste management service.
Empty Container Disposal
-
Triple Rinse: Triple rinse the empty container with a suitable organic solvent (e.g., acetone).
-
Dispose of Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic waste.[10]
-
Container Disposal: After rinsing, the container can typically be disposed of as non-hazardous lab glass or plastic, but always confirm this with your environmental health and safety office.[10]
References
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PubChem, National Institutes of Health. Pentafluorobenzene | C6HF5 | CID 9696. [Online] Available at: [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Online] Available at: [Link]
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Cheméo. Chemical Properties of Benzene, pentafluoro- (CAS 363-72-4). [Online] Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Protective Gear. [Online] Available at: [Link]
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University of Texas at Austin, Environmental Health & Safety Services. Personal Protective Equipment. [Online] Available at: [Link]
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Cheméo. Chemical Properties of Benzene, pentafluoro(trifluoromethyl)- (CAS 434-64-0). [Online] Available at: [Link]
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Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Online] Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - Pentafluorobenzene (2024). [Online] Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
